molecular formula C9H9FO B124739 (4-Fluorophenyl)acetone CAS No. 459-03-0

(4-Fluorophenyl)acetone

Cat. No.: B124739
CAS No.: 459-03-0
M. Wt: 152.16 g/mol
InChI Key: ZUEKIIWSVFBTCM-UHFFFAOYSA-N
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Description

4-Fluorophenylacetone is an analytical reference standard categorized as a precursor in the synthesis of amphetamines. This product is intended for research and forensic applications.>

Properties

IUPAC Name

1-(4-fluorophenyl)propan-2-one
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InChI

InChI=1S/C9H9FO/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3
Source PubChem
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InChI Key

ZUEKIIWSVFBTCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70196641
Record name (4-Fluorophenyl)acetone
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Molecular Weight

152.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colorless or yellow liquid; [Alfa Aesar MSDS]
Record name (4-Fluorophenyl)acetone
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CAS No.

459-03-0
Record name (4-Fluorophenyl)acetone
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Record name (4-Fluorophenyl)acetone
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Record name (4-Fluorophenyl)acetone
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Foundational & Exploratory

(4-Fluorophenyl)acetone: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(4-Fluorophenyl)acetone , with the CAS number 459-03-0 , is a halogenated ketone that serves as a significant building block in organic synthesis and a compound of interest in medicinal chemistry.[1][2] This technical guide provides an in-depth overview of its chemical properties, synthesis, analytical methods, and biological significance, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a colorless to dark yellow liquid, insoluble in water but soluble in organic solvents like methyl acetate.[1][3] It is a combustible liquid and should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents.[1][4]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 459-03-0[1][3][5][6]
Molecular Formula C₉H₉FO[1][3][7][6]
Molecular Weight 152.17 g/mol [1][7][5][6]
Appearance Colorless to dark yellow liquid[1]
Boiling Point 106-107 °C at 18 mmHg[1][5]
Density 1.139 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.496[1][5]
Flash Point 91 °C (195.8 °F) - closed cup[5]
Solubility Insoluble in water[1]
Table 2: Chemical Identifiers and Spectroscopic Data
Identifier/SpectrumDataSource
InChI Key ZUEKIIWSVFBTCM-UHFFFAOYSA-N[3][5]
SMILES CC(=O)Cc1ccc(F)cc1[5]
¹H NMR Spectrum available[8][9]
¹³C NMR Spectrum available
Mass Spectrum (GC-MS) Data available[10]
IR Spectrum Data available[10][11]
Raman Spectrum Data available[10]

Synthesis and Analysis

Experimental Protocols: Synthesis

Several synthetic routes for this compound have been reported. A common laboratory-scale synthesis involves the reaction of 4-fluorophenylacetic acid with methyllithium.[1] Another approach is the reaction of 4-fluorobenzyl chloride with acetone.[1] While detailed, step-by-step protocols are often proprietary or specific to the manufacturing setting, the following diagram illustrates a generalized workflow for its synthesis.

G General Synthesis Workflow for this compound cluster_0 Route 1: From 4-Fluorophenylacetic Acid cluster_1 Route 2: From 4-Fluorobenzyl Chloride A 4-Fluorophenylacetic Acid C Reaction in Anhydrous Ether A->C B Methyllithium B->C D Aqueous Workup and Extraction C->D E Purification (e.g., Distillation) D->E K This compound E->K Final Product F 4-Fluorobenzyl Chloride H Base-catalyzed Reaction F->H G Acetone G->H I Solvent Extraction H->I J Purification I->J J->K Final Product

Caption: Generalized synthetic routes for this compound.

Experimental Protocols: Analysis

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is employed to determine the purity of the compound and confirm its molecular weight.[10]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.[10][11]

A general workflow for the quality control analysis of a synthesized batch of this compound is depicted below.

G Analytical Workflow for this compound QC Start Synthesized this compound Sample GCMS GC-MS Analysis Start->GCMS NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR IR IR Spectroscopy Start->IR Purity Purity Assessment (%) GCMS->Purity Structure Structural Confirmation NMR->Structure Functional_Group Functional Group ID IR->Functional_Group Data_Review Data Review and Comparison to Standard Purity->Data_Review Structure->Data_Review Functional_Group->Data_Review Result Pass/Fail Decision Data_Review->Result

Caption: Quality control workflow for this compound.

Biological Significance and Applications

This compound is recognized as a phenylacetic acid derivative that exhibits inhibitory activity at serotonin (B10506) 5-HT2 receptors.[2] It is also categorized as a precursor in the synthesis of certain amphetamines and is used as an analytical reference standard in forensic applications.[8] Its derivatives have been investigated for a range of biological activities, including anti-inflammatory and anticonvulsant properties.[1]

Signaling Pathway: 5-HT2A Receptor Inhibition

The primary mechanism of action for many of its biologically active derivatives involves the antagonism of the 5-HT2A receptor, a G-protein coupled receptor (GPCR).[6] Inhibition of this receptor by an antagonist like a derivative of this compound blocks the binding of endogenous serotonin (5-HT). This prevents the activation of the Gq/11 protein, thereby inhibiting the phospholipase C (PLC) signaling cascade.[3] Consequently, the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG) is reduced, leading to a decrease in intracellular calcium release and protein kinase C (PKC) activation.[3] The modulation of the 5-HT2A receptor is also known to influence the release of other neurotransmitters, including dopamine (B1211576).[12]

G Simplified Signaling Pathway of 5-HT2A Receptor Inhibition FPA This compound Derivative (Antagonist) Receptor 5-HT2A Receptor FPA->Receptor Blocks Serotonin Serotonin (5-HT) Serotonin->Receptor Binds & Activates G_Protein Gq/11 Protein Receptor->G_Protein Activates Dopamine Modulation of Dopamine Release Receptor->Dopamine Influences PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: Inhibition of the 5-HT2A receptor signaling cascade.

Safety and Handling

This compound is associated with several hazard classifications. It is known to cause skin and serious eye irritation.[10] Appropriate personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound.[5] It is classified under WGK 3, indicating it is strongly hazardous to water.[5] All handling should be conducted in a well-ventilated area.

References

(4-Fluorophenyl)acetone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Fluorophenyl)acetone, also known by its IUPAC name, 1-(4-fluorophenyl)propan-2-one. This compound is a significant intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and analysis, and logical workflows for its preparation and characterization.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a fluorinated phenyl ring attached to an acetone (B3395972) moiety.

  • Common Name: this compound

  • IUPAC Name: 1-(4-fluorophenyl)propan-2-one

Below is a diagram of the chemical structure.

Caption: Chemical structure of 1-(4-fluorophenyl)propan-2-one.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₉H₉FO
Molecular Weight 152.17 g/mol
Appearance Clear yellow liquid.[1][2]
Density 1.139 g/mL at 25 °C.[1][3]
Boiling Point 106-107 °C at 18 mmHg.[1][3]
Refractive Index n20/D 1.496.[1][3]
Flash Point 91 °C (195.8 °F) - closed cup.[3]
Solubility Insoluble in water.[1]
CAS Number 459-03-0

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis via Friedel-Crafts Acylation

This protocol describes the synthesis of 1-(4-fluorophenyl)propan-2-one by the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetone (B47974) using aluminum chloride as a catalyst.

Materials:

  • Fluorobenzene

  • Chloroacetone

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Crushed ice

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (for extraction)

Procedure:

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetone (1 equivalent) to the stirred suspension.

  • Addition of Fluorobenzene: To this mixture, add fluorobenzene (1 to 1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Washing and Drying: Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the parameters for the analysis of 1-(4-fluorophenyl)propan-2-one using GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in dichloromethane.

  • Injection: Inject a 1 µL sample into the GC.

  • GC Conditions:

    • Column: 30 m x 0.25 mm capillary column with a 0.25 µm film thickness.

    • Oven Temperature Program: Start at 50°C (hold for 2 minutes), then ramp up to 250°C at a rate of 10°C/minute.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40 to 400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the acquisition of ¹H and ¹³C NMR spectra for 1-(4-fluorophenyl)propan-2-one.

Instrumentation:

  • 400 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectral Width: 16 ppm.

    • Relaxation Delay: 1 s.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Spectral Width: 250 ppm.

    • Relaxation Delay: 2 s.

    • Number of Scans: 1024.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

G start Start: Reagents (Fluorobenzene, Chloroacetone, AlCl₃) synthesis Synthesis: Friedel-Crafts Acylation start->synthesis workup Reaction Workup: Quenching, Extraction, Drying synthesis->workup purification Purification: Vacuum Distillation / Column Chromatography workup->purification product Product: 1-(4-fluorophenyl)propan-2-one purification->product analysis Analytical Characterization product->analysis gcms GC-MS Analysis analysis->gcms nmr NMR Spectroscopy (¹H and ¹³C) analysis->nmr data Data Analysis & Structure Confirmation gcms->data nmr->data end End: Characterized Product data->end

Caption: Workflow for the synthesis and analysis of 1-(4-fluorophenyl)propan-2-one.

References

(4-Fluorophenyl)acetone: A Comprehensive Technical Guide to its Synonyms and Nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synonyms and nomenclature associated with the chemical compound (4-Fluorophenyl)acetone. Accurate identification and consistent naming are critical in research, development, and regulatory contexts. This document aims to consolidate the various names and identifiers for this compound to aid in clear communication and precise data retrieval.

Chemical Identity and Synonyms

This compound is a chemical intermediate with the CAS number 459-03-0.[1] It is recognized by a variety of systematic, common, and supplier-specific names. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-fluorophenyl)propan-2-one .[1][2] A comprehensive list of its synonyms is presented in Table 1.

Nomenclature Type Synonym Source
IUPAC Name 1-(4-fluorophenyl)propan-2-onePubChem[1], Thermo Fisher Scientific[2]
Systematic Name 2-Propanone, 1-(4-fluorophenyl)-PubChem[1]
Common Name This compoundPubChem[1], Cayman Chemical
Common Name 4-FluorophenylacetoneChemicalBook[3], Cayman Chemical
Alternative Name 4-Fluorobenzyl methyl ketoneCayman Chemical
Alternative Name p-FluorophenylacetoneCayman Chemical
Alternative Name para-FluorophenylacetoneCayman Chemical
Alternative Name 1-(p-Fluorophenyl)-2-propanoneBiosynth[4]
Alternative Name 1-Acetonyl-4-fluorobenzenePubChem[1]
Alternative Name 1-(4-fluoro-phenyl)-propan-2-onePubChem[1]
Abbreviation/Code 4-FMPNoted as a related compound in some contexts
Supplier Designation 4-Fluorophenylacetone pmkChemicalBook[3]

Trade Names

An extensive search for registered trade names for this compound did not yield any distinct brand names under which this chemical is exclusively marketed. It is primarily supplied by chemical companies under its chemical name or one of its common synonyms. The designation "4-Fluorophenylacetone pmk" has been observed; however, this appears to be a supplier-specific identifier or grade rather than a registered trade name.

Nomenclature Relationship Diagram

The following diagram illustrates the relationships between the primary IUPAC name and its various synonyms.

Synonyms Nomenclature Hierarchy for this compound IUPAC 1-(4-fluorophenyl)propan-2-one (IUPAC Name) CommonName1 This compound IUPAC->CommonName1 is commonly known as SystematicName 2-Propanone, 1-(4-fluorophenyl)- IUPAC->SystematicName is systematically named CommonName2 4-Fluorophenylacetone CommonName1->CommonName2 AltName1 4-Fluorobenzyl methyl ketone CommonName1->AltName1 is also known as AltName2 p-Fluorophenylacetone CommonName1->AltName2 AltName3 para-Fluorophenylacetone AltName2->AltName3 AltName4 1-(p-Fluorophenyl)-2-propanone AltName2->AltName4

Caption: Relationship between the IUPAC name and common synonyms of this compound.

This guide serves as a reference for the consistent and accurate identification of this compound. The provided data, summarized in a clear tabular format and a relational diagram, should assist researchers and professionals in navigating the various terminologies associated with this compound. No experimental protocols or signaling pathways are included as the focus of this document is strictly on nomenclature.

References

(4-Fluorophenyl)acetone spectral data (NMR, IR, GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of (4-Fluorophenyl)acetone

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and gas chromatography-mass spectrometry (GC-MS) spectral data for this compound (CAS No: 459-03-0).[1][2] It is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering detailed experimental protocols and tabulated spectral data to aid in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

This compound, with the chemical formula C₉H₉FO, is a halogenated ketone.[1][3] Its structure consists of a phenyl ring substituted with a fluorine atom at the para position, attached to an acetone (B3395972) group.

  • IUPAC Name: 1-(4-fluorophenyl)propan-2-one[1]

  • Molecular Weight: 152.17 g/mol [4]

  • Appearance: Colorless or yellow liquid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. The following sections detail the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).[4]

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.15Singlet3HMethyl protons (-CH₃)
~3.68Singlet2HMethylene (B1212753) protons (-CH₂-)
~7.00-7.20Multiplet4HAromatic protons (-C₆H₄-)

Data is compiled from typical values for this structural motif and may vary slightly based on experimental conditions.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present.

Chemical Shift (δ) ppmAssignment
~29.2Methyl carbon (-CH₃)
~49.8Methylene carbon (-CH₂-)
~115.5 (d, J ≈ 21 Hz)Aromatic CH (ortho to F)
~130.5 (d, J ≈ 8 Hz)Aromatic CH (meta to F)
~131.0 (d, J ≈ 3 Hz)Aromatic C (ipso to CH₂)
~162.0 (d, J ≈ 245 Hz)Aromatic C (ipso to F)
~206.5Carbonyl carbon (C=O)

Note: The aromatic carbon signals are split due to coupling with the fluorine atom. Data is based on spectral databases and predictive models.[1]

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality NMR spectra.

  • Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as CDCl₃.[5][6][7] The solution should be prepared in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[5]

  • Standardization: An internal standard like tetramethylsilane (B1202638) (TMS) can be added for precise chemical shift calibration, although referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is also common.[7][8]

  • Data Acquisition: Place the capped NMR tube into the spectrometer's spinner turbine. The experiment involves three main steps:

    • Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field.[6]

    • Shimming: The magnetic field homogeneity is optimized across the sample to achieve sharp, well-resolved peaks.[6]

    • Acquisition: The appropriate pulse sequence is selected, and data is collected over a set number of scans to achieve an adequate signal-to-noise ratio.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The spectrum is typically acquired "neat," meaning the pure liquid is analyzed without a solvent.[1]

Wavenumber (cm⁻¹)IntensityAssignment
~3050-2900Medium-WeakC-H stretch (aromatic and aliphatic)
~1715StrongC=O stretch (ketone)
~1605, ~1510Medium-StrongC=C stretch (aromatic ring)
~1225StrongC-F stretch
~830StrongC-H bend (para-disubstituted aromatic)

Data compiled from the NIST Chemistry WebBook and other spectral databases.[2][3]

Experimental Protocol for IR Spectroscopy (Neat Liquid)
  • Sample Application: Place one to two drops of the pure this compound liquid onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]

  • Assembly: Place a second salt plate on top of the first, creating a thin liquid film sandwiched between them.[9]

  • Data Acquisition: Mount the "sandwich" assembly in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Cleaning: After analysis, carefully separate the plates and clean them thoroughly with a dry, volatile organic solvent like acetone or methylene chloride, then store them in a desiccator to prevent moisture damage.[9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to separate, identify, and quantify components of a mixture. For a pure sample, it provides a distinct fragmentation pattern.

GC-MS Spectral Data

The mass spectrum is typically generated using electron ionization (EI) at 70 eV.

Mass-to-Charge Ratio (m/z)Relative IntensityAssignment
152MediumMolecular Ion [M]⁺
109High[M - COCH₃]⁺
43High (Base Peak)[CH₃CO]⁺

Data sourced from the NIST Mass Spectrometry Data Center.[1][3]

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (~30 mg in 1-2 mL) using a volatile solvent such as acetone or dichloromethane.[11][12] The sample must be free of non-volatile residues.

  • Injection: Inject a small volume (typically 1 µL) of the solution into the heated GC inlet port, where the sample is vaporized and mixed with the carrier gas (usually helium).[11][13]

  • Chromatographic Separation: The vaporized sample is carried through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.[12]

  • Ionization and Mass Analysis: As the compound elutes from the column, it enters the mass spectrometer's ion source. In EI mode, molecules are bombarded with high-energy electrons, causing ionization and fragmentation.[11][14] The resulting ions are then separated by the mass analyzer (e.g., a quadrupole) based on their m/z ratio to generate the mass spectrum.[11]

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the structural characterization of an organic compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_prep Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Interpretation & Elucidation Sample Sample of This compound Prep Sample Preparation (Dissolution, Filtration) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR IR IR Spectroscopy Prep->IR GCMS GC-MS Analysis Prep->GCMS Data_Analysis Spectral Data Analysis (Peak Assignment, Fragmentation) NMR->Data_Analysis IR->Data_Analysis GCMS->Data_Analysis Structure Structure Confirmation & Purity Assessment Data_Analysis->Structure

Caption: Workflow for Spectroscopic Analysis.

This guide provides the foundational spectral data and methodologies necessary for the comprehensive analysis of this compound. By following these protocols, researchers can ensure the acquisition of reliable and reproducible data for structural verification and quality assessment.

References

Biological activity of (4-Fluorophenyl)acetone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of (4-Fluorophenyl)acetone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives. It covers their synthesis, mechanisms of action, and potential therapeutic applications, with a focus on quantitative data and detailed experimental protocols.

Introduction to this compound

This compound is a chemical intermediate that serves as a versatile precursor for the synthesis of a wide range of biologically active molecules.[1][2] Its structure, featuring a fluorinated phenyl ring and a ketone functional group, allows for diverse chemical modifications, leading to derivatives with activities spanning from central nervous system modulation to anticancer and insecticidal properties. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.[1][3]

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of 4-fluorophenylacetic acid with methyllithium (B1224462) or the reaction of 4-fluorobenzyl chloride with acetone.[1] Modern approaches also utilize palladium-catalyzed cross-coupling reactions.[1]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

A common synthetic route to amide derivatives involves the following steps:

  • Synthesis of 4-fluorophenylacetic acid: This can be prepared from 4-fluorobenzyl cyanide by hydrolysis.

  • Activation of the carboxylic acid: 4-fluorophenylacetic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding acid chloride.

  • Amide bond formation: The activated acid chloride is then reacted with a substituted aniline (B41778) in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an appropriate solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) to yield the final 2-(4-fluorophenyl)-N-phenylacetamide derivative.

  • Purification: The crude product is typically purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The following tables summarize the quantitative data from various studies.

Anticancer Activity

A notable area of investigation for this compound derivatives is their potential as anticancer agents.

Table 1: In Vitro Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [4]

CompoundSubstituentCell LineIC₅₀ (µM)
2b m-nitroPC3 (Prostate Carcinoma)52
2c p-nitroPC3 (Prostate Carcinoma)80
Imatinib (control) -PC3 (Prostate Carcinoma)40
2c p-nitroMCF-7 (Breast Carcinoma)100
Imatinib (control) -MCF-7 (Breast Carcinoma)98

Table 2: In Vitro Cytotoxicity of Cinnamide-Fluorinated Derivatives [5]

CompoundCell LineIC₅₀ (µM)
Imidazolone derivative 6 HepG2 (Liver Carcinoma)4.23
Staurosporine (control) HepG2 (Liver Carcinoma)5.59
Insecticidal Activity

Fluorinated analogues of benzyl (B1604629) acetone, which are structurally related to this compound, have been investigated for their insecticidal properties.

Table 3: Insecticidal Activity of Benzyl Acetone Analogues against Queensland Fruit Fly (Bactrocera tryoni) [6]

CompoundSexLC₅₀ (µmol/cm²)LC₉₀ (µmol/cm²)
4-(4-fluorophenyl)-2-butanone MaleNot specifiedNot specified
4-(3-fluorophenyl)-2-butanone MaleNot specifiedNot specified
4-(2-fluorophenyl)-2-butanone MaleNot specifiedNot specified
4-(2,4-difluorophenyl)-2-butanone MaleNot specifiedNot specified

Note: The original research paper should be consulted for the specific LC₅₀ and LC₉₀ values as they were presented graphically.

Antioxidant Activity

Certain thiazole (B1198619) derivatives incorporating a fluorophenyl moiety have been evaluated for their antioxidant potential.

Table 4: Antioxidant Activity of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives [7]

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
5a 1.920.96
5c 0.850.12
5e 1.200.45
5g 0.170.08

Mechanisms of Action and Signaling Pathways

The diverse biological effects of this compound derivatives are a result of their interaction with various cellular targets and signaling pathways.

This compound itself has been shown to have inhibitory activity at 5-HT2 receptors and may also modulate dopaminergic and serotonergic systems.[1][8][9]

five_ht2_receptor_inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin 5-HT2_Receptor 5-HT2 Receptor Serotonin->5-HT2_Receptor Binds to Signaling_Cascade Downstream Signaling 5-HT2_Receptor->Signaling_Cascade Activates 4-Fluorophenylacetone_Derivative This compound Derivative 4-Fluorophenylacetone_Derivative->5-HT2_Receptor Inhibits

Inhibition of the 5-HT2 Receptor by a this compound Derivative.

In the context of cancer, some derivatives, such as N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, have been identified as selective inhibitors of Aurora kinase B, a key regulator of mitosis.[10]

aurora_kinase_b_inhibition Derivative This compound Derivative AURKB Aurora Kinase B Derivative->AURKB Inhibits Substrate Substrate AURKB->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Cell_Cycle_Progression Cell Cycle Progression Phospho_Substrate->Cell_Cycle_Progression Promotes

Inhibition of Aurora Kinase B by a this compound Derivative.

Experimental Workflows

The discovery and development of novel this compound derivatives typically follow a structured workflow from synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Primary Biological Screening Characterization->Screening Dose_Response Dose-Response Studies (IC₅₀) Screening->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Animal_Models Efficacy in Animal Models Mechanism->Animal_Models Toxicity Toxicity and PK/PD Studies Animal_Models->Toxicity

General Experimental Workflow for the Development of Bioactive Derivatives.

Experimental Protocol: MTS Assay for Cytotoxicity [4][11]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTS Reagent Addition: The MTS reagent, which is bioreduced by viable cells into a colored formazan (B1609692) product, is added to each well.

  • Incubation: The plates are incubated for a further 1-4 hours.

  • Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (typically 490 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. The amenability of the core structure to chemical modification allows for the fine-tuning of activity towards specific biological targets. The data and protocols presented in this guide highlight the potential of these compounds in various therapeutic areas, particularly in the development of novel anticancer agents. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these derivatives is warranted to fully exploit their therapeutic potential.

References

(4-Fluorophenyl)acetone: A Comprehensive Technical Guide for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenyl)acetone, a halogenated ketone, serves as a critical precursor in the synthesis of a diverse range of pharmaceutical compounds. Its strategic importance lies in the presence of a reactive ketone functional group and a fluorinated aromatic ring. The fluorine substituent can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of drug candidates. This technical guide provides an in-depth overview of the synthesis of this compound and its application in the development of therapeutic agents, including anti-inflammatory, anticonvulsant, and anticancer drugs. The document details experimental protocols, presents quantitative data in structured tables, and visualizes key synthetic and signaling pathways.

Chemical and Physical Properties

This compound is a clear to yellow liquid with the chemical formula C₉H₉FO.[1] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Weight 152.17 g/mol [2]
Boiling Point 106-107 °C at 18 mmHg[1][2]
Density 1.139 g/mL at 25 °C[1][2]
Refractive Index n20/D 1.496[1][2]
Solubility Insoluble in water[1]
CAS Number 459-03-0[2]

Synthesis of this compound

The primary and most established method for the synthesis of this compound is the Friedel-Crafts acylation of fluorobenzene (B45895).[3] Alternative methods, such as those starting from 4-fluorophenylacetic acid, offer different synthetic routes.

Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the acylation of fluorobenzene with an acylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.[3] The reaction is generally carried out under anhydrous conditions at controlled temperatures to favor the formation of the para-substituted product.[3]

Experimental Protocol: Friedel-Crafts Acylation for this compound Synthesis

Materials:

  • Fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (B109758) (anhydrous)

  • Hydrochloric acid (concentrated)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0-5 °C, slowly add acetyl chloride (1 equivalent).

  • To this mixture, add fluorobenzene (1 equivalent) dropwise over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Quantitative Data for Synthesis of this compound

Synthesis MethodAcylating AgentCatalystSolventReaction ConditionsYield (%)Purity (%)Reference
Friedel-Crafts AcylationAcetyl ChlorideAlCl₃Dichloromethane0-5 °C to RT, 2-4 h~85%>95% (after distillation)[4]
From 4-Fluorophenylacetic AcidMethyllithium-Diethyl ether->93%>99%[3]

Pharmaceutical Applications of this compound

This compound is a versatile precursor for a variety of pharmaceutical compounds. Its derivatives have shown significant potential as anti-inflammatory, anticonvulsant, and anticancer agents.

Anti-inflammatory Agents: Pyrazole (B372694) Derivatives

This compound can be converted to chalcones, which are then cyclized with hydrazine (B178648) to form pyrazoline and subsequently pyrazole derivatives.[5][6] These pyrazole-containing compounds have demonstrated potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[7]

Experimental Protocol: Synthesis of Pyrazole Derivatives from this compound

Step 1: Synthesis of Chalcone (B49325)

  • In a suitable solvent (e.g., ethanol), dissolve this compound (1 equivalent) and an appropriate aromatic aldehyde (1 equivalent).

  • Add a catalytic amount of a base (e.g., sodium hydroxide) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-cold water and collect the precipitated chalcone by filtration.

  • Recrystallize the crude chalcone from a suitable solvent to obtain the pure product.

Step 2: Synthesis of Pyrazoline

  • Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent (e.g., ethanol (B145695) or acetic acid).

  • Add hydrazine hydrate (B1144303) (1.2 equivalents) and reflux the mixture for several hours.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated pyrazoline derivative by filtration and recrystallize from a suitable solvent.

Quantitative Data for the Synthesis of Anti-inflammatory Pyrazole Derivatives

Derivative ClassStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
ChalconesThis compound, BenzaldehydesNaOH, EthanolRoom Temperature72-83%[6]
PyrazolinesChalconesHydrazine Hydrate, EthanolReflux60-76%[6]
Anticonvulsant Agents: Quinazolinone Derivatives

The (4-fluorophenyl) moiety, derived from precursors like this compound, is incorporated into various heterocyclic structures, including quinazolinones, which have shown promising anticonvulsant activity.[8][9] The mechanism of action for many of these compounds involves the modulation of GABA-A receptors, enhancing GABAergic inhibitory neurotransmission.[10][11][12]

Experimental Protocol: General Synthesis of Quinazolinone Derivatives

A multi-step synthesis is typically employed, starting from a substituted anthranilic acid which is not directly derived from this compound in the provided search results. However, the (4-fluorophenyl) group is often introduced via other fluorinated starting materials in the synthesis of active quinazolinone anticonvulsants. The following is a generalized representation of a synthetic step.

  • A substituted 2-aminobenzamide (B116534) is reacted with an appropriate aldehyde or ketone in the presence of a catalyst to form an intermediate Schiff base.

  • The intermediate is then cyclized, often under heating, to form the quinazolinone ring system.

  • Further modifications can be made to the quinazolinone core to synthesize a library of derivatives.

Quantitative Data for the Synthesis of Anticonvulsant Quinazolinone Derivatives

DerivativeKey Reaction StepReaction ConditionsYield (%)Reference
2-Phenyl-3-substituted-quinazolin-4(3H)-onesCondensation & CyclizationPyridine, Reflux38-78%[13]
6-Fluoro-4-substituted-quinazolinesNucleophilic SubstitutionDry Pyridine, Reflux60-69%[9]
Anticancer Agents: Phenylacetamide Derivatives

This compound can be a precursor to 4-fluorophenylacetic acid, which is a key building block for the synthesis of various N-phenylacetamide derivatives.[14] These compounds have demonstrated significant cytotoxic activity against several cancer cell lines.[14][15][16] Their mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[17][18]

Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

Materials:

  • 4-Fluorophenylacetic acid

  • Thionyl chloride or a coupling agent (e.g., EDC/HOBt)

  • Substituted anilines

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Base (e.g., triethylamine, if starting from the acid chloride)

Procedure (using a coupling agent):

  • To a solution of 4-fluorophenylacetic acid (1 equivalent) in anhydrous acetonitrile, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.1 equivalents) and 1-hydroxybenzotriazole (B26582) (HOBt) (1.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired substituted aniline (B41778) (1 equivalent) to the reaction mixture and continue stirring for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution, dilute hydrochloric acid, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by recrystallization or column chromatography.

Quantitative Data for the Synthesis of Anticancer Phenylacetamide Derivatives

DerivativeCoupling MethodSolventReaction TimeYield (%)Reference
2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamideEDC/HOBtAcetonitrile24 h65%[14]
2-(4-Fluorophenyl)-N-phenylacetamideEDC/HOBtAcetonitrile24 h69%[14]
N-(4-Fluorophenyl)-2-(4-formylphenoxy)acetamideWilliamson Ether SynthesisDMF-70%[19]

Visualizing Synthetic and Signaling Pathways

Synthesis Workflow for Pharmaceutical Derivatives from this compound

G cluster_synthesis Synthesis of this compound cluster_derivatives Synthesis of Pharmaceutical Derivatives Fluorobenzene Fluorobenzene Friedel_Crafts Friedel-Crafts Acylation Fluorobenzene->Friedel_Crafts Acetyl Chloride Acetyl Chloride Acetyl Chloride->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts 4FPA This compound Friedel_Crafts->4FPA Chalcone Chalcone Intermediate 4FPA->Chalcone Aldol Condensation 4-Fluorophenylacetic acid 4-Fluorophenylacetic acid 4FPA->4-Fluorophenylacetic acid Oxidation Pyrazole Anti-inflammatory Pyrazoles Chalcone->Pyrazole Cyclization with Hydrazine Phenylacetamide Anticancer Phenylacetamides Quinazolinone Anticonvulsant Quinazolinones 4-Fluorophenylacetic acid->Phenylacetamide Amide Coupling Fluorinated Precursors Fluorinated Precursors Fluorinated Precursors->Quinazolinone Multi-step Synthesis

Caption: Synthetic pathways from this compound to various pharmaceutical derivatives.

Signaling Pathway for Anticancer Phenylacetamide Derivatives

G cluster_pathway Apoptosis Induction by Phenylacetamide Derivatives Phenylacetamide 2-(4-Fluorophenyl)-N- phenylacetamide Derivative Bcl2 Bcl-2 (Anti-apoptotic) Phenylacetamide->Bcl2 inhibits Bax Bax (Pro-apoptotic) Phenylacetamide->Bax activates FasL FasL (Pro-apoptotic) Phenylacetamide->FasL upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 activation FasR->Caspase8 Caspase8->Caspase3

Caption: Intrinsic and extrinsic apoptosis pathways induced by phenylacetamide derivatives.

Conclusion

This compound is a valuable and versatile precursor in the field of pharmaceutical synthesis. Its straightforward synthesis via Friedel-Crafts acylation and its utility in constructing a variety of pharmacologically active molecules, including anti-inflammatory, anticonvulsant, and anticancer agents, underscore its importance in drug discovery and development. The methodologies and data presented in this technical guide offer a comprehensive resource for researchers and scientists working to develop novel therapeutics. Further exploration of derivatives of this compound holds significant promise for the discovery of new and improved medicines.

References

The Rising Potential of (4-Fluorophenyl)acetone in Agrochemicals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Agrochemical Development Professionals

The relentless pursuit of more effective and environmentally benign agrochemicals has led researchers to explore a vast chemical space. Within this landscape, organofluorine compounds have emerged as a cornerstone of modern pesticide design, owing to the unique physicochemical properties imparted by the fluorine atom.[1][2] This technical guide delves into the potential applications of a specific fluorinated building block, (4-Fluorophenyl)acetone, in the agrochemical sector. While its primary role has been identified as a versatile intermediate in organic synthesis, recent findings highlight its intrinsic insecticidal activity, opening new avenues for its direct application in crop protection.

Introduction: The Significance of Fluorine in Agrochemicals

The introduction of fluorine into a molecule can dramatically alter its biological activity. The high electronegativity and small atomic radius of fluorine can enhance a compound's metabolic stability, binding affinity to target enzymes, and lipophilicity, which in turn improves its uptake and transport within the target pest. Consequently, a significant portion of modern fungicides, herbicides, and insecticides incorporate fluorine atoms or fluoroalkyl groups to boost their efficacy.

This compound, a substituted aromatic ketone, represents a key synthon for introducing a fluorophenyl moiety into more complex molecules. However, this guide will focus on a compelling and direct application: its recently discovered insecticidal properties.

Direct Insecticidal Activity of this compound

Recent research has demonstrated that this compound, also known as 4-(4-fluorophenyl)-2-butanone, exhibits significant insecticidal activity against the Queensland fruit fly (Bactrocera tryoni), a major horticultural pest.[1][3] This finding is particularly noteworthy as it presents a potentially "softer" insecticide candidate with a favorable toxicological profile.

Quantitative Efficacy Data

The insecticidal efficacy of this compound was determined using a surface-film bioassay. The following table summarizes the lethal concentration (LC) values for both male and female B. tryoni after 4 hours of exposure.

CompoundSexLC50 (μmol/cm²)LC90 (μmol/cm²)
This compoundMale0.080.23
Female0.110.35

Data sourced from Park et al., 2020.[1][3]

These results indicate that this compound is toxic to both sexes of the Queensland fruit fly at relatively low concentrations.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the synthesis of this compound and the insecticidal bioassay are provided below.

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving an Aldol condensation followed by catalytic hydrogenation.

Step 1: Aldol Condensation of 4-Fluorobenzaldehyde (B137897) and Acetone (B3395972)

This reaction forms the unsaturated intermediate, (E)-4-(4-fluorophenyl)but-3-en-2-one.

  • Materials: 4-Fluorobenzaldehyde, Acetone, Sodium hydroxide (B78521) (NaOH), Ethanol (B145695), Water.

  • Procedure:

    • Dissolve 4-fluorobenzaldehyde (1 equivalent) in acetone (10 equivalents).

    • Slowly add an aqueous solution of sodium hydroxide (1.1 equivalents) to the mixture with stirring at room temperature.

    • Continue stirring for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 2: Catalytic Hydrogenation of (E)-4-(4-fluorophenyl)but-3-en-2-one

This step reduces the double bond to yield the final product, this compound.

  • Materials: (E)-4-(4-fluorophenyl)but-3-en-2-one, Palladium on carbon (Pd/C, 10%), Hydrogen gas (H₂), Ethanol or Ethyl acetate.

  • Procedure:

    • Dissolve the unsaturated ketone from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C.

    • Purge the vessel with hydrogen gas and maintain a positive pressure of H₂ (typically using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • The product can be purified by vacuum distillation if necessary.

Experimental Workflow for the Synthesis of this compound

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Catalytic Hydrogenation A 4-Fluorobenzaldehyde + Acetone C Reaction Mixture A->C B NaOH (aq) B->C D Neutralization (dil. HCl) C->D E Extraction (Ethyl Acetate) D->E F Purification E->F G (E)-4-(4-fluorophenyl)but-3-en-2-one F->G H (E)-4-(4-fluorophenyl)but-3-en-2-one J Reaction Mixture H->J I H2, Pd/C I->J K Filtration J->K L Concentration K->L M This compound L->M

Caption: Workflow for the two-step synthesis of this compound.

Insecticidal Bioassay: Surface-Film Method

This method assesses the toxicity of a compound when an insect comes into contact with a treated surface.

  • Materials: this compound, Acetone (analytical grade), Glass petri dishes (9 cm diameter), Micropipette, Adult Bactrocera tryoni (males and females, 5-7 days old), Sugar and water for feeding.

  • Procedure:

    • Prepare a series of stock solutions of this compound in acetone at different concentrations.

    • Apply 1 mL of each test solution to the inner surface of a glass petri dish. A control dish is treated with 1 mL of acetone only.

    • Gently swirl the petri dish to ensure an even coating of the solution.

    • Allow the solvent to evaporate completely in a fume hood for at least 1 hour, leaving a thin film of the test compound.

    • Introduce a known number of adult fruit flies (e.g., 20) into each petri dish.

    • Provide a small cotton ball soaked in a sugar-water solution as a food source.

    • Maintain the petri dishes at a controlled temperature (e.g., 25°C) and photoperiod (e.g., 12:12 L:D).

    • Record the number of dead or moribund flies at specific time intervals (e.g., 1, 2, 4, 8, and 24 hours).

    • Use the mortality data to calculate the LC50 and LC90 values using probit analysis.

Experimental Workflow for Surface-Film Bioassay

G A Prepare Stock Solutions (this compound in Acetone) B Coat Petri Dishes (1 mL/dish) A->B C Evaporate Solvent (1 hr) B->C D Introduce Adult Fruit Flies C->D E Provide Food Source D->E F Incubate (Controlled Environment) E->F G Record Mortality at Intervals F->G H Data Analysis (Probit Analysis) G->H I Determine LC50 and LC90 H->I

Caption: Step-by-step workflow for the surface-film insecticidal bioassay.

Proposed Mechanism of Action: Octopamine (B1677172) Receptor Agonism

While the precise molecular target of this compound in insects has not been definitively elucidated, its structural similarity to other neuroactive compounds suggests a likely mode of action. A plausible hypothesis is that it acts as an agonist at octopamine receptors.[4][5][6][7][8]

Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role analogous to norepinephrine (B1679862) in vertebrates. It is involved in regulating numerous physiological processes, including flight, feeding, and arousal. The activation of octopamine receptors, which are G-protein coupled receptors (GPCRs), can lead to a cascade of downstream signaling events.

Agonistic binding of a compound like this compound to an octopamine receptor would mimic the action of octopamine, leading to the overstimulation of these pathways. This can result in hyperexcitation of the nervous system, leading to tremors, paralysis, and ultimately, death of the insect.

The following diagram illustrates a simplified signaling pathway initiated by the activation of a Gq-coupled octopamine receptor.

Proposed Signaling Pathway of this compound via Octopamine Receptor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FPA This compound OR Octopamine Receptor (GPCR) FPA->OR Binds and Activates Gq Gq Protein OR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Ca->PKC Activates Response Cellular Response (Hyperexcitation) PKC->Response Phosphorylates Targets

Caption: Hypothesized Gq-coupled octopamine receptor signaling cascade.

Conclusion and Future Directions

This compound holds promise as a scaffold for the development of novel agrochemicals and, as recent evidence suggests, as a potential standalone insecticidal agent. Its activity against a significant pest like the Queensland fruit fly warrants further investigation.

Future research should focus on:

  • Broadening the Spectrum of Activity: Testing the insecticidal efficacy of this compound against a wider range of agricultural and public health pests.

  • Mode of Action Elucidation: Definitive identification of the molecular target(s) of this compound in insects to understand its precise mechanism of action and potential for resistance development.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its insecticidal potency and selectivity.

  • Formulation Development: Investigating suitable formulations to enhance the stability and delivery of this compound in field applications.

The exploration of such "softer" and structurally simpler insecticides could provide valuable tools for integrated pest management programs, contributing to a more sustainable and secure future for agriculture.

References

An In-depth Technical Guide on the Inhibitory Effects of (4-Fluorophenyl)acetone's Active Metabolite on 5-HT2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the interaction between 5-HT2 receptors and 4-fluoroamphetamine (4-FA), a psychoactive substance for which (4-Fluorophenyl)acetone is a known precursor. While direct inhibitory effects of this compound on 5-HT2 receptors are not documented in peer-reviewed literature, the pharmacological activity of its derivative, 4-FA, is of significant interest. This document details the synthesis of 4-FA from this compound, its binding affinity and functional activity at 5-HT2 receptor subtypes, and the experimental methodologies used to determine these interactions. Furthermore, it elucidates the canonical signaling pathways of the 5-HT2A receptor, a primary target for many psychoactive compounds.

Introduction: From Precursor to Active Compound

This compound is primarily recognized as a chemical intermediate in the synthesis of 4-fluoroamphetamine (4-FA). 4-FA is a psychoactive compound of the phenethylamine (B48288) and substituted amphetamine classes that produces stimulant and entactogenic effects[1]. Its mechanism of action is primarily as a releasing agent and reuptake inhibitor of dopamine, serotonin (B10506), and norepinephrine[1]. However, it also exhibits direct, albeit weak, interactions with serotonin 5-HT2 receptors, which are implicated in its mild psychedelic effects[1]. This guide will focus on the pharmacological profile of 4-FA at these receptors.

Synthesis of 4-Fluoroamphetamine from this compound

The synthesis of 4-fluoroamphetamine from this compound is a multi-step process. A common method involves reductive amination. The general workflow for this synthesis is outlined below.

G cluster_synthesis Synthesis of 4-Fluoroamphetamine start This compound reductive_amination Reductive Amination (e.g., with ammonia (B1221849) and a reducing agent like NaBH3CN or catalytic hydrogenation) start->reductive_amination product 4-Fluoroamphetamine (4-FA) reductive_amination->product

Caption: Synthesis of 4-FA from this compound.

Quantitative Data: Interaction of 4-Fluoroamphetamine with 5-HT2 Receptors

The interaction of 4-FA with human 5-HT2 receptor subtypes has been characterized through in vitro binding and functional assays. The data reveals a low-affinity interaction, suggesting that direct receptor binding is not the primary mechanism of 4-FA's psychoactive effects, but may contribute to its overall pharmacological profile.

Receptor SubtypeLigandAssay TypeValueUnitsReference
5-HT2A4-FluoroamphetamineBinding Affinity (Ki)11,300nM[1][2]
5-HT2C4-FluoroamphetamineBinding Affinity (Ki)7,800nM[1][2]
5-HT2B4-FluoroamphetamineFunctional Activity (EC50)11,400nM[2]

Note: Lower Ki values indicate higher binding affinity. The EC50 value for the 5-HT2B receptor indicates partial agonism[1].

Experimental Protocols

The following sections describe the generalized methodologies for the key experiments used to determine the binding affinity and functional activity of compounds like 4-FA at 5-HT2 receptors.

Radioligand Binding Assay for 5-HT2A and 5-HT2C Receptors

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for 5-HT2A and 5-HT2C receptors.

Objective: To determine the Ki of 4-fluoroamphetamine for human 5-HT2A and 5-HT2C receptors.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A or 5-HT2C receptor.

  • Radioligand: [³H]-Ketanserin for 5-HT2A, [³H]-Mesulergine for 5-HT2C.

  • Non-specific binding control: A high concentration of a known unlabeled antagonist (e.g., 10 µM Ketanserin for 5-HT2A, 10 µM Mianserin for 5-HT2C).

  • Test compound: 4-fluoroamphetamine.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest cells expressing the target receptor.

    • Homogenize cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell membranes.

    • Wash and resuspend the membrane pellet in assay buffer.

    • Determine protein concentration.

  • Assay:

    • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and either:

      • Vehicle (for total binding).

      • Non-specific binding control.

      • Serial dilutions of the test compound (4-fluoroamphetamine).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at a specified temperature and duration (e.g., 60 minutes at 25°C for 5-HT2A).

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash filters with ice-cold assay buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding (Total binding - Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (with 5-HT2 receptors) incubation Incubation (Membranes + Radioligand + 4-FA) prep->incubation filtration Filtration (Separate bound from unbound) incubation->filtration detection Scintillation Counting (Measure radioactivity) filtration->detection analysis Data Analysis (Calculate Ki) detection->analysis

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay for 5-HT2B Receptor (IP1 Accumulation)

This protocol describes a functional assay to measure the agonist or antagonist activity of a test compound at the 5-HT2B receptor by quantifying the accumulation of inositol (B14025) monophosphate (IP1), a downstream product of the Gq signaling cascade.

Objective: To determine the EC50 of 4-fluoroamphetamine at the human 5-HT2B receptor.

Materials:

  • CHO-K1 cells stably expressing the human 5-HT2B receptor.

  • IP1-Gq kit (e.g., TR-FRET based).

  • Stimulation buffer.

  • Test compound: 4-fluoroamphetamine.

  • Reference agonist (e.g., Serotonin).

  • Microplate reader capable of TR-FRET.

Procedure:

  • Cell Plating:

    • Plate the 5-HT2B expressing cells in a 96-well plate and culture overnight.

  • Assay:

    • Prepare serial dilutions of the test compound (4-fluoroamphetamine) and the reference agonist in stimulation buffer.

    • Add the compounds to the respective wells.

    • Incubate for a specified time at a controlled temperature (e.g., 30 minutes at 37°C).

  • Detection:

    • Lyse the cells and add the IP1-d2 and anti-IP1 cryptate reagents from the kit.

    • Incubate to allow for immunoreaction.

    • Measure the fluorescence signal using a TR-FRET compatible microplate reader.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the log concentration of the test compound.

    • Determine the EC50 value (concentration of the compound that produces 50% of the maximal response).

Signaling Pathways of 5-HT2A Receptors

The 5-HT2 family of receptors, including the 5-HT2A subtype, are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/G11 signaling pathway[3]. Activation of this pathway leads to a cascade of intracellular events.

Upon agonist binding to the 5-HT2A receptor, the associated Gq protein is activated, leading to the dissociation of its α and βγ subunits. The Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ and the presence of DAG activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

G cluster_pathway Canonical 5-HT2A Receptor Signaling Pathway agonist Agonist (e.g., 4-FA) receptor 5-HT2A Receptor agonist->receptor g_protein Gq/11 receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc ca_release->pkc response Cellular Response pkc->response

Caption: Canonical 5-HT2A Receptor Signaling Pathway.

Conclusion

While this compound itself is not pharmacologically characterized at 5-HT2 receptors, its derivative, 4-fluoroamphetamine, demonstrates weak inhibitory (antagonistic or partial agonistic) effects at 5-HT2A, 5-HT2B, and 5-HT2C receptors. These interactions are likely to contribute to the complex psychoactive profile of 4-FA, although its primary mechanism of action remains monoamine release and reuptake inhibition. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers in drug development and neuroscience to further investigate the nuanced pharmacology of substituted amphetamines.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(4-fluorophenyl)propan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-fluorophenyl)propan-2-one, also known as 4-fluorophenylacetone, is a fluorinated aromatic ketone that serves as a crucial intermediate in organic synthesis. Its structural characteristics, particularly the presence of a fluorine atom on the phenyl ring, impart unique properties that are leveraged in the synthesis of more complex molecules, including various pharmacologically active substances. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and logical diagrams to illustrate key concepts.

Chemical Identity and Structure

  • IUPAC Name: 1-(4-fluorophenyl)propan-2-one[1]

  • Synonyms: (4-Fluorophenyl)acetone, 4-Fluorophenylacetone[1]

  • CAS Number: 459-03-0[1]

  • Molecular Formula: C₉H₉FO[1]

  • Molecular Weight: 152.17 g/mol

The structure consists of a propan-2-one backbone substituted at the alpha-carbon with a 4-fluorophenyl group. The fluorine atom at the para position of the phenyl ring significantly influences the molecule's electronic properties and reactivity.

Physical and Chemical Properties

The physical and chemical properties of 1-(4-fluorophenyl)propan-2-one are summarized below. These characteristics are essential for its handling, storage, and application in synthetic chemistry.

Table 1: Physical Properties
PropertyValueReference
Appearance Colorless to light yellow liquid
Boiling Point 218.1°C at 760 mmHg
Density 1.086 g/cm³
Refractive Index 1.489
Flash Point 91.7°C
Vapor Pressure 0.128 mmHg at 25°C
Water Solubility Insoluble
Table 2: Chemical and Computational Properties
PropertyValueReference
Molecular Formula C₉H₉FO[1]
Molecular Weight 152.17 g/mol
XLogP3 1.9
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 152.063743068 Da
Topological Polar Surface Area 17.1 Ų

Experimental Protocols

This section details the methodologies for the synthesis, purification, and analysis of 1-(4-fluorophenyl)propan-2-one.

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of 1-(4-fluorophenyl)propan-2-one is the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetone (B47974).[2] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).[3][4]

Materials and Reagents:

  • Fluorobenzene

  • Chloroacetone

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Hydrochloric Acid (HCl), 1M

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.1 equivalents). Cool the resulting suspension to 0-5°C using an ice bath.

  • Addition of Reactants: Slowly add fluorobenzene (1.2 equivalents) to the stirred suspension. Separately, charge the dropping funnel with chloroacetone (1.0 equivalent) dissolved in a small amount of anhydrous dichloromethane.

  • Reaction: Add the chloroacetone solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature is maintained between 0-5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture back to 0°C and carefully quench it by slowly adding 1M HCl. Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[4] Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.[4][5]

  • Final Purification: The crude 1-(4-fluorophenyl)propan-2-one can be further purified by vacuum distillation or flash column chromatography on silica (B1680970) gel.[4][5]

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.[6]

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The expected signals would include multiplets in the aromatic region (approx. 7.0-7.3 ppm) corresponding to the fluorophenyl group, a singlet for the methylene (B1212753) protons (approx. 3.7 ppm), and a singlet for the methyl protons (approx. 2.2 ppm).

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum. Expected signals would include the carbonyl carbon (approx. 205 ppm), several signals in the aromatic region (with C-F coupling), the methylene carbon, and the methyl carbon.[7]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[6]

  • Instrumentation: Use a GC system equipped with a standard capillary column (e.g., 30 m x 0.25 mm) coupled to a mass spectrometer with an electron ionization (EI) source.[6]

  • Method: Inject a small volume (e.g., 1 µL) of the sample. The GC oven temperature can be programmed to ramp from a low initial temperature (e.g., 50°C) to a higher final temperature (e.g., 250°C) to ensure separation.[6]

  • Analysis: The resulting mass spectrum will show a molecular ion peak (m/z = 152.1) and characteristic fragmentation patterns that can be used to confirm the structure of 1-(4-fluorophenyl)propan-2-one.

Mandatory Visualizations

Diagram 1: Synthesis and Purification Workflow

G Figure 1: Generalized workflow for the synthesis and purification of 1-(4-fluorophenyl)propan-2-one. cluster_0 Synthesis cluster_1 Workup & Purification A 1. Reaction Setup (AlCl3, DCM, 0-5°C) B 2. Add Fluorobenzene A->B C 3. Add Chloroacetone (dropwise) B->C D 4. Reaction at RT (2-4 hours) C->D E 5. Quench with HCl D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Layer (NaHCO3, Brine) F->G H 8. Dry and Concentrate G->H I 9. Final Purification (Vacuum Distillation) H->I J 1-(4-fluorophenyl)propan-2-one I->J Pure Product

Figure 1: Synthesis and Purification Workflow.
Diagram 2: Structure-Property Relationship

G Figure 2: Logical relationships between the structure of 1-(4-fluorophenyl)propan-2-one and its properties. cluster_0 Structural Features cluster_1 Resulting Properties A 1-(4-fluorophenyl)propan-2-one C9H9FO B Fluorophenyl Group A->B C Ketone (C=O) Group A->C D Flexible Propanone Chain A->D E Increased Polarity (vs. Phenylpropanone) B->E Electronegative F atom H Reactivity in Electrophilic Aromatic Substitution B->H Directing effects F Site for Nucleophilic Attack C->F Electrophilic Carbon I Relatively High Boiling Point C->I Dipole-Dipole interactions G Insoluble in Water, Soluble in Organics D->G Hydrocarbon character

Figure 2: Structure-Property Relationship.

Safety and Handling

1-(4-fluorophenyl)propan-2-one should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

  • Hazard Statements: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

  • Precautionary Measures:

    • Wear protective gloves, clothing, and eye/face protection.

    • Avoid breathing fumes, mist, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a cool, dry, well-ventilated place in a tightly sealed container.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (4-Fluorophenyl)acetone from 4-Fluorophenylacetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of (4-fluorophenyl)acetone, a key intermediate in the development of various pharmaceuticals. Two primary synthetic routes commencing from 4-fluorophenylacetic acid are presented: the Weinreb ketone synthesis and the direct reaction with methyllithium (B1224462). The Weinreb synthesis offers a high-yield, two-step process involving the formation of a stable N-methoxy-N-methylamide (Weinreb amide) intermediate, which is subsequently reacted with a Grignard reagent. The direct methyllithium method provides a more streamlined one-pot synthesis. Both protocols are described in detail, including reaction conditions, purification methods, and expected yields, to facilitate reproducible results in a laboratory setting.

Introduction

This compound is a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in numerous pharmaceutical agents, making its efficient and scalable synthesis a topic of significant interest to the drug development community. The starting material, 4-fluorophenylacetic acid, is a readily available and cost-effective precursor. This application note outlines two robust methods for the conversion of 4-fluorophenylacetic acid to this compound, providing researchers with reliable protocols for accessing this important intermediate.

Method 1: Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a highly reliable method for the preparation of ketones from carboxylic acids, effectively preventing the over-addition of the organometallic reagent that can occur with more reactive acylating agents.[1][2] The reaction proceeds in two distinct steps:

  • Formation of the Weinreb Amide: 4-Fluorophenylacetic acid is first converted to its corresponding N-methoxy-N-methylamide, also known as a Weinreb amide. This is typically achieved by activating the carboxylic acid, for example, by converting it to the acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.[3]

  • Ketone Formation: The purified Weinreb amide is then treated with a methylating organometallic reagent, such as methylmagnesium bromide, to yield this compound. The tetrahedral intermediate formed during this step is stabilized by chelation, preventing the addition of a second equivalent of the Grignard reagent.[1]

Experimental Protocol: Weinreb Synthesis

Step 1: Synthesis of N-methoxy-N-methyl-2-(4-fluorophenyl)acetamide

  • Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-fluorophenylacetic acid (1.0 eq) and anhydrous dichloromethane (B109758) (DCM). Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) to the stirred solution. Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Amide Formation: In a separate flame-dried flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and triethylamine (B128534) (2.5 eq) in anhydrous DCM at 0 °C.

  • Slowly add the freshly prepared 4-fluorophenylacetyl chloride solution to the amine suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-methoxy-N-methyl-2-(4-fluorophenyl)acetamide as a colorless to pale yellow oil.

Step 2: Synthesis of this compound

  • Grignard Reaction: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the purified N-methoxy-N-methyl-2-(4-fluorophenyl)acetamide (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylmagnesium bromide (1.2 eq, typically a 3 M solution in diethyl ether) via the dropping funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the mixture with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Data Presentation: Weinreb Synthesis
StepReactantMolar RatioReagentsSolventTemp. (°C)Time (h)Yield (%)
14-Fluorophenylacetic acid1.0Oxalyl chloride, DMF (cat.), N,O-dimethylhydroxylamine HCl, TriethylamineDCM0 to RT14-1985-95
2N-methoxy-N-methyl-2-(4-fluorophenyl)acetamide1.0Methylmagnesium bromideTHF0 to RT2-480-90

Yields are representative and may vary depending on the reaction scale and purity of reagents.

Workflow Diagram: Weinreb Synthesis

Weinreb_Synthesis cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Ketone Formation A 4-Fluorophenylacetic Acid B 4-Fluorophenylacetyl Chloride A->B Oxalyl Chloride, DMF (cat.), DCM C N-methoxy-N-methyl-2- (4-fluorophenyl)acetamide B->C Me(MeO)NH·HCl, Et3N, DCM D This compound C->D MeMgBr, THF

Caption: Workflow for the Weinreb synthesis of this compound.

Method 2: Direct Reaction with Methyllithium

A more direct approach to this compound from 4-fluorophenylacetic acid involves the use of an organolithium reagent, specifically methyllithium.[4][5] In this one-pot reaction, an excess of methyllithium is used to first deprotonate the carboxylic acid, forming a lithium carboxylate. A second equivalent of methyllithium then adds to the carboxylate to form a stable dilithio intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the desired ketone.[6]

Experimental Protocol: Direct Methyllithium Synthesis
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous diethyl ether.

  • Addition of Methyllithium: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add methyllithium (2.2 eq, typically a 1.6 M solution in diethyl ether) via the dropping funnel, maintaining the internal temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours. The formation of a precipitate may be observed.

  • Work-up and Purification: Cool the reaction mixture to 0 °C in an ice bath and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford this compound.

Data Presentation: Direct Methyllithium Synthesis
ReactantMolar RatioReagentSolventTemp. (°C)Time (h)Yield (%)
4-Fluorophenylacetic acid1.0Methyllithium (2.2 eq)Diethyl ether-78 to RT2-370-85

Yields are representative and may vary depending on the reaction scale, purity, and exact stoichiometry of the organolithium reagent.

Workflow Diagram: Direct Methyllithium Synthesis

Direct_Methyllithium_Synthesis A 4-Fluorophenylacetic Acid B Dilithio Intermediate A->B 2.2 eq MeLi, Et2O, -78°C to RT C This compound B->C Aqueous Workup (NH4Cl)

Caption: Workflow for the direct synthesis of this compound.

Conclusion

Both the Weinreb ketone synthesis and the direct reaction with methyllithium offer effective means for the preparation of this compound from 4-fluorophenylacetic acid. The Weinreb synthesis, while involving an additional step, generally provides higher yields and is often more reproducible, making it suitable for larger-scale synthesis where reliability is paramount. The direct methyllithium method is a more atom-economical and time-efficient alternative, well-suited for rapid synthesis on a smaller scale. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, and available reagents. These detailed protocols provide a solid foundation for the successful synthesis of this important pharmaceutical intermediate.

References

Synthesis of (4-Fluorophenyl)acetone via Friedel-Crafts Acylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of (4-Fluorophenyl)acetone, a valuable intermediate in pharmaceutical and organic synthesis. The described method is a two-step process commencing with the Friedel-Crafts acylation of fluorobenzene (B45895) with chloroacetyl chloride to yield 2-chloro-1-(4-fluorophenyl)ethanone, followed by a reductive methylation to produce the target compound, this compound.

Physicochemical Properties and Safety Information

A comprehensive summary of the physical and chemical properties, along with essential safety data for the reactants, intermediate, and final product, is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
FluorobenzeneC₆H₅F96.10851.0241.465
Chloroacetyl ChlorideC₂H₂Cl₂O112.94105-1061.421.455
Aluminum ChlorideAlCl₃133.34180 (sublimes)2.44-
2-chloro-1-(4-fluorophenyl)ethanoneC₈H₆ClFO172.58---
This compoundC₉H₉FO152.17106-107 / 18 mmHg1.1391.496

Table 2: Safety Information for Key Compounds

CompoundGHS Hazard StatementsPrecautionary Statements
FluorobenzeneH225: Highly flammable liquid and vapor. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled.P210, P261, P280, P305+P351+P338
Chloroacetyl ChlorideH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H372: Causes damage to organs through prolonged or repeated exposure. H400: Very toxic to aquatic life.P260, P273, P280, P301+P310, P305+P351+P338
Aluminum ChlorideH314: Causes severe skin burns and eye damage.P260, P280, P305+P351+P338
2-chloro-1-(4-fluorophenyl)ethanoneH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.P264, P270, P280, P301+P312, P302+P352, P305+P351+P338
This compoundH315: Causes skin irritation. H319: Causes serious eye irritation.P264, P280, P302+P352, P305+P351+P338

Experimental Protocols

This synthesis is performed in two main stages: the Friedel-Crafts acylation to form the α-chloro ketone intermediate, followed by its conversion to the final product.

Step 1: Friedel-Crafts Acylation of Fluorobenzene with Chloroacetyl Chloride

This protocol is adapted from a patented procedure and is expected to yield approximately 95% of the intermediate product, 2-chloro-1-(4-fluorophenyl)ethanone.

Materials:

  • Fluorobenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloroethane (anhydrous)

  • Concentrated hydrochloric acid

  • Ice

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stirrer, dropping funnel, and reflux condenser

  • Gas trap (for HCl gas)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a clean, dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap.

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloroethane (3 times the mass of fluorobenzene).

  • Cool the suspension to -3 to -1 °C using an ice-salt bath.

  • Slowly add chloroacetyl chloride (1 equivalent) dropwise to the cooled suspension.

  • After the addition of chloroacetyl chloride, add fluorobenzene (1.05 equivalents) dropwise, maintaining the temperature between -3 and -1 °C.

  • Once the additions are complete, allow the reaction mixture to stir at this temperature for 1 hour.

  • Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-1-(4-fluorophenyl)ethanone.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound from 2-chloro-1-(4-fluorophenyl)ethanone

Visualizations

Reaction Scheme and Mechanism

The overall synthetic route and the mechanism of the Friedel-Crafts acylation are depicted below.

Synthesis of this compound cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reductive Methylation fluorobenzene Fluorobenzene intermediate 2-chloro-1-(4-fluorophenyl)ethanone fluorobenzene->intermediate  AlCl₃, Dichloroethane, -3 to -1°C chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate intermediate2 2-chloro-1-(4-fluorophenyl)ethanone final_product This compound intermediate2->final_product [Reduction & Methylation]

Caption: Overall synthetic scheme for this compound.

Friedel_Crafts_Acylation_Mechanism start Chloroacetyl Chloride + AlCl₃ acylium_ion Acylium Ion Intermediate start->acylium_ion Formation of Electrophile sigma_complex Sigma Complex (Arenium Ion) acylium_ion->sigma_complex Electrophilic Attack Fluorobenzene fluorobenzene Fluorobenzene intermediate_product 2-chloro-1-(4-fluorophenyl)ethanone-AlCl₃ Complex sigma_complex->intermediate_product Deprotonation (Restoration of Aromaticity) final_product 2-chloro-1-(4-fluorophenyl)ethanone intermediate_product->final_product Hydrolysis (Workup)

Caption: Mechanism of the Friedel-Crafts acylation step.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis.

Experimental_Workflow reagents 1. Reagent Preparation (Anhydrous Conditions) reaction 2. Friedel-Crafts Acylation (-3 to -1°C, 1h) reagents->reaction quench 3. Reaction Quenching (Ice/HCl) reaction->quench extraction 4. Workup & Extraction quench->extraction purification1 5. Purification of Intermediate (Recrystallization/Chromatography) extraction->purification1 conversion 6. Reductive Methylation purification1->conversion purification2 7. Final Product Purification (Distillation/Chromatography) conversion->purification2 analysis 8. Product Characterization (NMR, IR, MS) purification2->analysis

Caption: General experimental workflow for the synthesis.

Spectroscopic Data

The identity and purity of the final product, this compound, can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃)δ (ppm): 2.15 (s, 3H, -COCH₃), 3.65 (s, 2H, -CH₂-), 7.00-7.20 (m, 4H, Ar-H)
¹³C NMR (CDCl₃)δ (ppm): 29.1, 49.8, 115.5 (d, J=21 Hz), 130.5 (d, J=8 Hz), 131.0, 161.8 (d, J=243 Hz), 206.5
IR (neat)ν (cm⁻¹): 1715 (C=O), 1510, 1220, 825
Mass Spec (EI)m/z: 152 (M+), 109, 96, 43

Application Notes and Protocols for the Biocatalytic Synthesis of (4-Fluorophenyl)acetone using ω-Transaminases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenyl)acetone is a valuable building block in the synthesis of various pharmaceutical compounds. Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. Biocatalysis, utilizing enzymes to perform chemical transformations, offers a greener and more selective alternative. ω-Transaminases (ω-TAs) are a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[1] While extensively used for the synthesis of chiral amines from prochiral ketones, the reverse reaction—the deamination of an amine to produce a ketone—can be harnessed for the synthesis of valuable ketones.[2]

The thermodynamic equilibrium of the transamination reaction often favors the formation of the ketone and the corresponding amino acid from an amine and a keto acid.[3] This makes the deamination of 1-(4-fluorophenyl)ethanamine (B1330211) using an amino acceptor like pyruvate (B1213749) a favorable approach for the synthesis of this compound. This document provides detailed application notes and protocols for this biocatalytic synthesis.

Reaction Principle

The synthesis of this compound is achieved through the reverse reaction of ω-transaminase, where 1-(4-fluorophenyl)ethanamine serves as the amino donor and pyruvate acts as the amino acceptor. The enzyme facilitates the transfer of the amino group from 1-(4-fluorophenyl)ethanamine to pyruvate, yielding the desired product, this compound, and L-alanine as a co-product. The reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP).

Biocatalytic_Synthesis cluster_reactants Reactants cluster_enzyme Enzyme System cluster_products Products amine 1-(4-Fluorophenyl)ethanamine enzyme ω-Transaminase amine->enzyme keto_acid Pyruvate keto_acid->enzyme plp PLP (Cofactor) ketone This compound enzyme->ketone amino_acid L-Alanine enzyme->amino_acid

Caption: Biocatalytic synthesis of this compound.

Data Presentation

The following tables summarize typical quantitative data for ω-transaminase catalyzed reactions involving aromatic ketones and amines. The data presented here is based on studies of structurally similar substrates like acetophenone (B1666503) and its derivatives due to the limited availability of specific data for this compound.

Table 1: Comparison of Reaction Parameters for Different ω-Transaminases

Enzyme SourceOptimal pHOptimal Temp. (°C)Co-solvent ToleranceKey Characteristics
Vibrio fluvialis7.030Good (e.g., DMSO)(S)-selective, but can be engineered.
Arthrobacter sp.8.035-40Moderate(R)-selective, often used in industrial processes.[4]
Chromobacterium violaceum8.545GoodBroad substrate scope.
Pseudomonas jessenii8.056High (up to 20% DMSO)Thermostable, tolerates high concentrations of isopropylamine.[5]

Table 2: Kinetic Parameters for ω-Transaminase with Aromatic Substrates (Illustrative)

SubstrateEnzymeKm (mM)kcat (s-1)kcat/Km (s-1M-1)
Acetophenoneω-TA from Ochrobactrum anthropi--Low relative to pyruvate
(S)-α-Methylbenzylamineω-TA from Vibrio fluvialis--High (equilibrium favors ketone formation)[3]
1-(4-Trifluoromethylphenyl)ethanamineMarine ω-TA (TR8)---

Experimental Protocols

The following protocols provide a general framework for the biocatalytic synthesis of this compound. Optimization of specific parameters may be required depending on the chosen enzyme and desired scale.

Protocol 1: Screening of ω-Transaminases

Objective: To identify a suitable ω-transaminase for the deamination of 1-(4-fluorophenyl)ethanamine.

Screening_Workflow start Start: Select Candidate ω-TAs prep Prepare Reaction Mixtures (Amine, Pyruvate, PLP, Buffer) start->prep add_enzyme Add Individual ω-TAs to Separate Reactions prep->add_enzyme incubate Incubate at Controlled Temperature and Time add_enzyme->incubate quench Quench Reaction incubate->quench analyze Analyze Product Formation (e.g., HPLC, GC) quench->analyze select Select Best Performing Enzyme analyze->select

Caption: Workflow for ω-Transaminase screening.

Materials:

  • Lyophilized powder or solution of various ω-transaminases

  • 1-(4-Fluorophenyl)ethanamine

  • Sodium pyruvate

  • Pyridoxal-5'-phosphate (PLP)

  • Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microcentrifuge tubes or 96-well plates

  • Incubator shaker

  • Analytical instrument (HPLC or GC)

Procedure:

  • Prepare a stock solution of 1-(4-fluorophenyl)ethanamine (e.g., 100 mM in DMSO).

  • Prepare a stock solution of sodium pyruvate (e.g., 200 mM in buffer).

  • Prepare a stock solution of PLP (e.g., 10 mM in buffer).

  • In a microcentrifuge tube, combine:

    • 840 µL of 100 mM potassium phosphate buffer (pH 8.0)

    • 50 µL of 200 mM sodium pyruvate solution (final concentration: 10 mM)

    • 10 µL of 100 mM 1-(4-fluorophenyl)ethanamine solution (final concentration: 1 mM)

    • 10 µL of 10 mM PLP solution (final concentration: 0.1 mM)

  • Add a defined amount of ω-transaminase (e.g., 1 mg/mL of lyophilized powder or an equivalent amount from a solution).

  • Incubate the reaction mixture at a suitable temperature (e.g., 37°C) with shaking for a set period (e.g., 24 hours).

  • Stop the reaction by adding a quenching solution (e.g., 100 µL of 1 M NaOH).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic phase by HPLC or GC to determine the concentration of this compound.

  • Compare the product formation across the different enzymes to select the most efficient one.

Protocol 2: Optimized Synthesis of this compound

Objective: To synthesize this compound using an optimized protocol with a selected ω-transaminase.

Materials:

  • Selected ω-transaminase (e.g., from Arthrobacter sp.)

  • 1-(4-Fluorophenyl)ethanamine

  • Sodium pyruvate

  • PLP

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • DMSO

  • Reaction vessel (e.g., glass vial or bioreactor)

  • Incubator shaker or stirred reactor

  • Extraction and purification equipment

Procedure:

  • Prepare the reaction mixture in a suitable vessel:

    • Potassium phosphate buffer (100 mM, pH 8.0)

    • 1-(4-Fluorophenyl)ethanamine (e.g., 50 mM)

    • Sodium pyruvate (e.g., 100 mM, 2 equivalents)

    • PLP (e.g., 1 mM)

    • DMSO (e.g., 10% v/v)

  • Add the selected ω-transaminase to a final concentration of, for example, 5 mg/mL.

  • Incubate the reaction at the optimal temperature (e.g., 37°C) with agitation for 24-48 hours.

  • Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

  • Once the reaction has reached completion (or equilibrium), terminate it by adjusting the pH to >10 with NaOH.

  • Extract the product, this compound, with a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Wash the organic phase with brine and dry it over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Signaling Pathways and Logical Relationships

The core of the biocatalytic process is the "ping-pong bi-bi" mechanism of the ω-transaminase. This can be visualized as a two-stage process.

Ping_Pong_Mechanism cluster_half1 First Half-Reaction cluster_half2 Second Half-Reaction E_PLP Enzyme-PLP (E-PLP) Amine_in 1-(4-Fluorophenyl)ethanamine (Amine Donor) E_PLP->Amine_in E_PMP Enzyme-PMP (E-PMP) Amine_in->E_PMP Amino group transfer Ketone_out This compound (Product) E_PMP->Ketone_out E_PMP2 Enzyme-PMP (E-PMP) Keto_in Pyruvate (Amino Acceptor) E_PMP2->Keto_in E_PLP2 Enzyme-PLP (E-PLP) (Regenerated) Keto_in->E_PLP2 Amino group transfer E_PLP2->E_PLP Cycle Regeneration Amino_out L-Alanine (Co-product) E_PLP2->Amino_out

Caption: Ping-pong bi-bi mechanism of ω-transaminase.

Conclusion

The biocatalytic synthesis of this compound using ω-transaminases presents a promising, environmentally friendly alternative to conventional chemical methods. The reaction equilibrium generally favors the formation of the ketone product, making this a viable synthetic route. Successful implementation relies on the careful selection of the enzyme and optimization of reaction conditions, including pH, temperature, and co-solvent concentration. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field of drug development to explore and develop robust biocatalytic processes for the production of this important ketone intermediate.

References

Enantioselective Synthesis of (4-Fluorophenyl)acetone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral (4-Fluorophenyl)acetone and its derivatives are valuable building blocks in medicinal chemistry and drug development. The presence of a stereocenter alpha to the carbonyl group and the fluorine-substituted phenyl ring can significantly influence the pharmacological properties of a molecule, including its efficacy, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and highly enantioselective synthetic methods for these compounds is of great interest.

This document provides detailed application notes and protocols for the enantioselective synthesis of this compound derivatives, focusing on modern catalytic methods. The primary approach highlighted is the transition metal-catalyzed α-arylation of ketone precursors, a powerful tool for the construction of the key carbon-carbon bond with high stereocontrol.

Key Synthetic Strategies

The most prominent and effective method for the enantioselective synthesis of α-aryl ketones, including this compound derivatives, is the asymmetric α-arylation of ketone enolates or their equivalents. This transformation is typically catalyzed by palladium, nickel, or copper complexes bearing chiral phosphine (B1218219) ligands.

Palladium and Nickel-Catalyzed α-Arylation:

Palladium and nickel catalysts, in combination with chiral bisphosphine ligands such as Difluorphos (B3069624), have been successfully employed for the enantioselective α-arylation of a variety of ketones.[1][2][3] These reactions often utilize aryl triflates as the electrophilic partner due to their higher reactivity compared to aryl halides, which can allow for milder reaction conditions and improved enantioselectivity.[1][3] For electron-poor aryl triflates, nickel catalysts can offer superior results.[2]

Copper-Catalyzed α-Arylation:

A novel and promising approach involves the use of copper(I) catalysts with chiral bis(phosphine) dioxide ligands.[4] This system has been shown to be particularly effective for the enantioselective α-arylation of silyl (B83357) enol ethers derived from acyclic ketones, which are challenging substrates for palladium-based systems.[4]

Data Presentation: Enantioselective α-Arylation of Ketones

The following table summarizes representative quantitative data for the enantioselective α-arylation of various ketone substrates with aryl electrophiles, providing insights into the expected yields and enantioselectivities for the synthesis of this compound derivatives.

Catalyst SystemKetone SubstrateAryl ElectrophileYield (%)ee (%)Reference
Pd(dba)₂ / (R)-Difluorphos2-Methyl-1-tetralonePhenyl triflate8592[1]
Pd(dba)₂ / (R)-Difluorphos2-Methyl-1-indanone4-Methoxyphenyl triflate7891[1]
Ni(COD)₂ / (R)-Difluorphos2-Methyl-1-indanone4-Cyanophenyl triflate8595[2]
Ni(COD)₂ / (R)-Difluorphos2-Methyl-1-tetralone4-(Trifluoromethyl)phenyl triflate7496[2]
Cu(MeCN)₄PF₆ / Chiral Bis(phosphine) dioxideSilyl enol ether of propiophenoneDiphenyliodonium triflate8595[4]

Experimental Protocols

The following is a representative protocol for the enantioselective α-arylation of an acetone (B3395972) equivalent, based on the copper-catalyzed methodology for acyclic ketones.[4] This protocol can be adapted for the synthesis of chiral this compound.

Protocol: Copper-Catalyzed Enantioselective α-Arylation of an Acetone Silyl Enol Ether

Materials:

  • Isopropenyl trimethylsilyl (B98337) ether (acetone silyl enol ether)

  • (4-Fluorophenyl)iodonium triflate (or other suitable 4-fluorophenyl electrophile)

  • Cu(MeCN)₄PF₆ (catalyst precursor)

  • Chiral bis(phosphine) dioxide ligand (e.g., a derivative of GARPHOSO or SEGPHOSO)[4]

  • Anhydrous, degassed solvent (e.g., dichloromethane, DCM)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, add Cu(MeCN)₄PF₆ (5 mol%) and the chiral bis(phosphine) dioxide ligand (6 mol%) to a dry Schlenk tube. Add anhydrous, degassed DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate dry Schlenk tube under an inert atmosphere, dissolve (4-fluorophenyl)iodonium triflate (1.0 mmol) in anhydrous, degassed DCM.

  • Addition of Nucleophile: To the solution of the 4-fluorophenyl electrophile, add isopropenyl trimethylsilyl ether (1.2 mmol) via syringe.

  • Initiation of Reaction: Add the pre-formed catalyst solution to the mixture of the electrophile and nucleophile at the desired temperature (e.g., room temperature or cooled in an ice bath).

  • Reaction Monitoring: Stir the reaction mixture vigorously under an inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Visualizations

experimental_workflow reagents Reagents (Acetone Silyl Enol Ether, 4-Fluorophenyl Electrophile) reaction Asymmetric α-Arylation Reaction reagents->reaction catalyst Catalyst Preparation (Cu(I) + Chiral Ligand) catalyst->reaction workup Quenching and Extraction reaction->workup purification Column Chromatography workup->purification analysis Analysis (Chiral HPLC/GC) purification->analysis product Enantioenriched this compound analysis->product catalytic_cycle Pd0 Pd(0)L* PdII_ArX Ar-Pd(II)-X(L*) Pd0->PdII_ArX Oxidative Addition PdII_Ar_Enolate Ar-Pd(II)-Enolate(L*) PdII_ArX->PdII_Ar_Enolate Transmetalation/ Deprotonation PdII_Ar_Enolate->Pd0 Product α-Aryl Ketone Product PdII_Ar_Enolate->Product Reductive Elimination Enolate Ketone Enolate Enolate->PdII_Ar_Enolate ArX Ar-X (4-F-Ph-Triflate) ArX->PdII_ArX Base Base Base->Enolate

References

Application Notes and Protocols for the Quantification of (4-Fluorophenyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Fluorophenyl)acetone, a substituted aromatic ketone, is a compound of interest in various fields, including pharmaceutical research and forensic science, often as a precursor or metabolite. Accurate and precise quantification of this analyte is crucial for research, development, and quality control purposes. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The methodologies described are based on established analytical principles for similar compounds and serve as a comprehensive guide for method development and validation.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method, ideal for the analysis of volatile and semi-volatile compounds. To enhance the chromatographic performance of this compound, a derivatization step is recommended.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely used technique for the analysis of non-volatile or thermally labile compounds. This method is suitable for the direct analysis of this compound, leveraging its UV-absorbing properties.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analytical methods described. These values are representative and may vary depending on the specific instrumentation, reagents, and matrix. Method validation is required to establish performance characteristics in your laboratory.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)
Linearity Range 10 - 1000 ng/mL0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995> 0.999
Limit of Detection (LOD) ~2 ng/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~10 ng/mL~0.1 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%98.0% - 102.0%
Precision (% RSD) < 5.0%< 2.0%

Experimental Protocols

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of this compound using GC-MS following a derivatization step with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which enhances volatility and improves chromatographic peak shape.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., (4-Chlorophenyl)acetone or other suitable analogue)

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Solvents: Ethyl acetate, Hexane, Methanol (HPLC or GC grade)

  • Reagents: Sodium sulfate (B86663) (anhydrous), Sodium hydroxide (B78521) (1 M), Hydrochloric acid (1 M)

  • Deionized water

2. Sample Preparation: Liquid-Liquid Extraction and Derivatization

Sample_Preparation_GCMS start Start: Sample (e.g., 1 mL aqueous solution) add_is Add Internal Standard Solution start->add_is adjust_ph Adjust pH to ~7.0 with NaOH or HCl add_is->adjust_ph add_extraction_solvent Add 2 mL Ethyl Acetate adjust_ph->add_extraction_solvent vortex Vortex for 2 minutes add_extraction_solvent->vortex centrifuge Centrifuge at 3000 rpm for 5 minutes vortex->centrifuge collect_organic Collect the upper organic layer centrifuge->collect_organic dry_organic Dry the organic layer over anhydrous Sodium Sulfate collect_organic->dry_organic transfer_to_vial Transfer the dried extract to a clean vial dry_organic->transfer_to_vial evaporate Evaporate to dryness under a gentle stream of Nitrogen transfer_to_vial->evaporate reconstitute Reconstitute the residue in 50 µL of Ethyl Acetate evaporate->reconstitute add_pfbha Add 50 µL of PFBHA solution (10 mg/mL in Ethyl Acetate) reconstitute->add_pfbha heat Cap the vial and heat at 70°C for 30 minutes add_pfbha->heat cool Cool to room temperature heat->cool inject Inject 1 µL into the GC-MS cool->inject

Caption: Workflow for GC-MS sample preparation.

3. Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the PFBHA derivative of this compound and the internal standard.

4. Calibration

Prepare a series of calibration standards by spiking blank matrix with known concentrations of this compound and a fixed concentration of the internal standard. Process the standards using the same sample preparation procedure as the unknown samples. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This protocol outlines a direct and robust method for the quantification of this compound using reversed-phase HPLC with UV detection.

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (e.g., Acetophenone or other suitable analogue)

  • Solvents: Acetonitrile, Methanol (HPLC grade)

  • Reagents: Formic acid (0.1%), Ammonium acetate

  • Deionized water (18.2 MΩ·cm)

2. Sample Preparation: Dilution and Filtration

Sample_Preparation_HPLC start Start: Sample (e.g., 1 mL solution) add_is Add Internal Standard Solution start->add_is dilute Dilute with mobile phase to fall within the calibration range add_is->dilute vortex Vortex to mix dilute->vortex filter Filter through a 0.45 µm syringe filter into an HPLC vial vortex->filter inject Inject 10 µL into the HPLC system filter->inject

Caption: Workflow for HPLC sample preparation.

3. Instrumental Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV/Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 40% B

    • 1-8 min: 40% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 238 nm

  • Injection Volume: 10 µL

4. Calibration

Prepare a series of calibration standards by dissolving accurately weighed amounts of this compound and the internal standard in the mobile phase. Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Method Validation Considerations

For both methods, a full validation should be performed according to the International Council for Harmonisation (ICH) guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank and spiked matrix samples.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

  • Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample. This should be assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship in the analytical method selection and validation process.

Method_Selection_Validation start Define Analytical Objective (Quantification of this compound) analyte_properties Consider Analyte Properties - Volatility - Thermal Stability - UV Absorbance start->analyte_properties method_selection Select Analytical Method analyte_properties->method_selection gcms GC-MS method_selection->gcms hplc HPLC-UV method_selection->hplc method_dev Method Development - Optimize Parameters gcms->method_dev hplc->method_dev validation Method Validation (ICH Guidelines) method_dev->validation routine_analysis Routine Sample Analysis validation->routine_analysis

Caption: Logical workflow for analytical method selection.

Application Note: GC-MS Protocol for the Analysis of (4-Fluorophenyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Fluorophenyl)acetone, also known as 1-(4-fluorophenyl)propan-2-one, is a chemical compound with the formula C9H9FO.[1][2][3] It is categorized as a precursor in the synthesis of certain amphetamines and is of significant interest in forensic chemistry and pharmaceutical research.[4] Accurate and reliable analytical methods are crucial for its identification and quantification. This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol

This protocol outlines the procedure for the qualitative and quantitative analysis of this compound in a prepared organic solvent standard.

1. Materials and Reagents

2. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol or ethyl acetate in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Internal Standard Spiking: Spike all working standards and the quality control samples with the internal standard at a constant concentration (e.g., 10 µg/mL).

3. GC-MS Instrumentation and Parameters

The following parameters are a general guideline and may require optimization for different instruments. The parameters are based on typical methods for the analysis of substituted acetophenones.[7][8]

Parameter Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column[9]
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature250 °C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range40-450 amu
Source Temperature230 °C
Quadrupole Temperature150 °C
Transfer Line Temperature280 °C
MS ModeFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

4. Data Analysis

  • Qualitative Identification: Identify this compound by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum should exhibit the characteristic fragmentation pattern.

  • Quantitative Analysis: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards. Determine the concentration of this compound in unknown samples by using the regression equation from the calibration curve.

Data Presentation

Table 1: Physicochemical and Mass Spectral Data for this compound

PropertyValue
Chemical FormulaC9H9FO[1][2][3]
Molecular Weight152.17 g/mol [5][6]
CAS Number459-03-0[2][3][4][5][6]
AppearanceColorless or yellow liquid[1]
Boiling Point106-107 °C at 18 mmHg[5]
Key Mass Fragments (m/z) Relative Intensity
109100% (Base Peak)
152~30% (Molecular Ion)
43~25%
91~15%
137~10%

Note: Relative intensities are approximate and can vary between instruments. Data is based on the NIST Mass Spectrometry Data Center.[1][2]

Table 2: Example Quantitative Data (User-Generated)

Sample IDRetention Time (min)Peak Area (Analyte)Peak Area (IS)Area Ratio (Analyte/IS)Calculated Concentration (µg/mL)
Standard 11
Standard 25
Standard 310
Standard 425
Standard 550
Standard 6100
QC Sample
Unknown 1

Visualizations

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Receive Sample/Standard stock Prepare Stock Solution (1 mg/mL) start->stock working Prepare Working Standards (Serial Dilution) stock->working spike Spike with Internal Standard working->spike vial Transfer to GC Vial spike->vial inject Inject Sample (1 µL) vial->inject gc_sep GC Separation (HP-5ms Column) inject->gc_sep ms_detect MS Detection (EI, Scan/SIM) gc_sep->ms_detect chrom Obtain Chromatogram & Mass Spectrum ms_detect->chrom qual Qualitative Analysis (Retention Time & Spectral Match) chrom->qual quant Quantitative Analysis (Calibration Curve) chrom->quant report Generate Final Report qual->report quant->report end end report->end Final Result

References

HPLC-UV method for purity analysis of (4-Fluorophenyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

between the stationary and mobile phases. Compounds with higher hydrophobicity will have a stronger interaction with the stationary phase and thus will be retained longer, resulting in a later elution time. A UV detector is employed to monitor the column effluent at a specific wavelength where the analyte and its impurities exhibit significant absorbance, allowing for their detection and quantification.

Instrumentation and Materials

This section details the necessary equipment, chemicals, and reagents for performing the HPLC-UV analysis of (4-Fluorophenyl)acetone.

Instrumentation:

  • HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to at least 0.01 mg.

  • pH Meter: For mobile phase preparation.

  • Sonicator: For degassing solvents and dissolving samples.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm or 0.22 µm pore size, compatible with the sample solvent.

Chemicals and Reagents:

  • This compound Reference Standard: Of known purity.

  • Acetonitrile (B52724) (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Water: HPLC grade or deionized water, filtered through a 0.22 µm membrane.

  • Formic Acid: Analytical reagent grade (≥98%).

  • Phosphoric Acid: Analytical reagent grade (≥85%).

  • Ammonium (B1175870) Acetate (B1210297): HPLC grade.

Experimental Protocol

A detailed, step-by-step procedure for the analysis is provided below.

1. Preparation of Mobile Phase

  • Mobile Phase A: Prepare a 10 mM ammonium acetate solution in water. Adjust the pH to 3.5 with formic acid. Filter the solution through a 0.22 µm membrane filter and degas.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A typical gradient program is outlined in the table below. The flow rate is maintained at 1.0 mL/min.

Time (min)% Mobile Phase A% Mobile Phase B
0.07030
15.03070
20.03070
20.17030
25.07030

2. Standard Solution Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a mixture of acetonitrile and water (50:50, v/v).

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the stock standard solution into a 10 mL volumetric flask and dilute to volume with the diluent (Acetonitrile:Water, 50:50, v/v).

3. Sample Solution Preparation

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

4. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the following table.

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A: 10 mM Ammonium Acetate (pH 3.5) B: Acetonitrile
Gradient As described in the mobile phase preparation section
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes

5. System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting the working standard solution six times. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

6. Data Analysis and Calculation

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Percent Purity = (Area of Main Peak / Total Area of All Peaks) x 100

For the quantification of specific impurities, a reference standard for each impurity would be required. The concentration of an impurity can be calculated using the following formula:

  • Impurity (µg/mL) = (Area of Impurity Peak / Area of Standard Peak) x Concentration of Standard (µg/mL)

Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines. The validation parameters typically include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main peak from any impurity peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the nominal concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies using spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Results and Discussion

A typical chromatogram obtained from the analysis of a this compound sample would show a major peak corresponding to the main compound and potentially some minor peaks corresponding to impurities. The retention time of this compound under the described conditions is expected to be around 10-12 minutes.

Example Data Table:

The following table presents example data from the analysis of a this compound sample.

Peak No.Retention Time (min)Peak AreaArea %Identification
13.515000.10Impurity A
28.230000.20Impurity B
311.5148950099.60This compound
414.115000.10Impurity C
Total 1500000 100.00

Workflow and Logic Diagrams

To visually represent the analytical workflow, the following diagrams are provided in DOT language.

HPLC_Analysis_Workflow cluster_prep Preparation Phase cluster_analysis Analysis Phase cluster_data Data Processing Phase cluster_reporting Reporting Phase prep_mobile_phase Prepare Mobile Phase (Aqueous and Organic) system_setup HPLC System Setup (Column, Flow Rate, Temp) prep_mobile_phase->system_setup prep_standard Prepare Standard Solution system_suitability Perform System Suitability Test prep_standard->system_suitability prep_sample Prepare Sample Solution inject_samples Inject Standard and Samples prep_sample->inject_samples system_setup->system_suitability system_suitability->inject_samples If passes acquire_data Acquire Chromatographic Data inject_samples->acquire_data integrate_peaks Integrate Peaks acquire_data->integrate_peaks calculate_results Calculate Purity and Impurity Levels integrate_peaks->calculate_results generate_report Generate Analysis Report calculate_results->generate_report

Caption: HPLC-UV analysis workflow for this compound purity.

Method_Validation_Logic method HPLC-UV Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness repeatability repeatability precision->repeatability Repeatability intermediate intermediate precision->intermediate Intermediate Precision

Caption: Key parameters for HPLC-UV method validation.

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the purity analysis of this compound. The method is specific, sensitive, and capable of separating the main compound from its potential impurities. Proper method validation is crucial to ensure the accuracy and precision of the results, making it suitable for quality control in a regulated environment. The detailed protocol and clear data presentation format provided in this application note will aid researchers and scientists in implementing this method effectively in their laboratories.

Using (4-Fluorophenyl)acetone in the synthesis of fluorinated amphetamines

Author: BenchChem Technical Support Team. Date: December 2025

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The synthesis of controlled substances and potent narcotics is a regulated activity with significant public health and safety implications. The dissemination of detailed instructions for creating such compounds can be misused and contribute to harmful activities.

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If you are a researcher or professional in a legitimate drug development setting, please consult peer-reviewed scientific literature, established chemical synthesis manuals, and your institution's safety guidelines. All work with controlled substances and their precursors must be conducted in compliance with the laws and regulations of your jurisdiction.

Application Note: Protocol for Methoxime Derivatization of Phenylacetone Precursors for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylacetone (B166967) (P2P), also known as benzyl (B1604629) methyl ketone, is a key precursor in the synthesis of amphetamine and methamphetamine. Its detection and the identification of its precursors are of significant interest in forensic chemistry, law enforcement, and drug development research. Direct analysis of phenylacetone and its precursors, such as methyl 3-oxo-2-phenylbutyrate (MAPA) and ethyl 3-oxo-2-phenylbutyrate (EAPA), by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by the thermal instability of these compounds.[1] In the hot GC injector port, these precursors can decompose to phenylacetone, leading to inaccurate identification and quantification of the original substance.[1][2][3]

To circumvent this issue, a derivatization step is crucial. Methoxime derivatization, through a reaction with methoxyamine hydrochloride, converts the carbonyl group of phenylacetone and its precursors into a more stable methoxime derivative.[1][2][3] This process prevents thermal degradation, allowing for reliable identification and quantification by GC-MS.[1][2][3] This application note provides a detailed protocol for the methoxime derivatization of phenylacetone precursors for subsequent GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • Methoxyamine hydrochloride (CH₃ONH₂·HCl)

  • Pyridine (B92270)

  • Organic solvent (e.g., Toluene (B28343), Ethyl Acetate)

  • Sodium Hydroxide (NaOH) solution (for pH adjustment)

  • Hydrochloric Acid (HCl) solution (for pH adjustment)

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., 3,4-methylenedioxypropylamphetamine - MDPA)

  • Sample containing phenylacetone or its precursors

Equipment
  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

  • Microsyringes

  • Autosampler vials with inserts

  • pH meter or pH paper

Sample Preparation: Liquid-Liquid Extraction

This procedure is suitable for extracting the analytes from an aqueous matrix.

  • To 1 mL of the aqueous sample, add an appropriate amount of internal standard.

  • Adjust the pH of the sample to approximately 9-10 with NaOH solution.

  • Add 2 mL of an organic solvent (e.g., toluene or ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean vial.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

Derivatization Protocol: Methoximation
  • Evaporate the dried organic extract to dryness under a gentle stream of nitrogen at room temperature.

  • Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried residue.

  • Seal the vial tightly and vortex to dissolve the residue.

  • Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Parameters

The following parameters are a general guideline and may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Injection Volume1 µL
Injector Temperature250°C
Injection ModeSplitless
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-500 amu
Ion Source Temp.230°C
Quadrupole Temp.150°C

Data Presentation

The following table summarizes the expected retention times and key mass spectral fragments for phenylacetone and its derivatized precursors. These values are illustrative and may vary slightly depending on the specific analytical conditions.[1]

CompoundRetention Time (min)Key Mass Fragments (m/z)
Phenylacetone Methoxime~11.291, 117, 163
MAPA Methoxime~14.891, 148, 205, 236
EAPA Methoxime~15.591, 148, 219, 249

Mandatory Visualizations

Chemical Reaction of Methoximation

The following diagram illustrates the chemical reaction between a ketone (representing phenylacetone or its precursors) and methoxyamine hydrochloride to form the corresponding O-methyl oxime derivative.

chemical_reaction cluster_reactants Reactants cluster_products Products Ketone Phenylacetone Precursor (Ketone) reaction_plus + Ketone->reaction_plus Methoxyamine Methoxyamine Hydrochloride Methoxyamine->reaction_plus Oxime Methoxime Derivative product_plus + Oxime->product_plus Water Water Water->product_plus reaction_arrow Pyridine, 60-70°C reaction_plus->reaction_arrow reaction_arrow->product_plus

Methoximation reaction of a ketone.
Experimental Workflow

The diagram below outlines the logical workflow for the methoxime derivatization and GC-MS analysis of phenylacetone precursors.

workflow start Sample Receipt extraction Liquid-Liquid Extraction start->extraction evaporation Solvent Evaporation extraction->evaporation derivatization Methoxime Derivatization (60-70°C, 30 min) evaporation->derivatization gcms GC-MS Analysis derivatization->gcms data Data Processing & Analysis gcms->data end Report Generation data->end

Experimental workflow for GC-MS analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedel-Crafts Acylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the yield and selectivity of the Friedel-Crafts acylation of fluorobenzene (B45895).

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the Friedel-Crafts acylation of fluorobenzene? The fluorine atom in fluorobenzene is an ortho, para-director in electrophilic aromatic substitution reactions.[1] Consequently, the acylation predominantly yields the para-substituted product, with the ortho-isomer forming as a minor product.[1][2] The para isomer is generally favored due to reduced steric hindrance.[1][2]

Q2: Why is the para product favored over the ortho product? While the fluorine atom's electron-donating mesomeric effect (+M) activates both the ortho and para positions for electrophilic attack, the para position is sterically less hindered.[1][2] The bulky acylium ion electrophile encounters significant spatial repulsion at the ortho position, which is adjacent to the fluorine atom, making the attack at the para position more favorable.[2]

Q3: What are the most common side products and how can they be minimized? The most common side product is the ortho-substituted acyl fluorobenzene.[2] Its formation can be minimized by using lower reaction temperatures and selecting catalysts that enhance para selectivity.[2][3] Another potential side reaction is polyacylation, though it is less common because the first acyl group deactivates the aromatic ring towards further substitution.[2][4] Polyacylation is more likely under harsh conditions like high temperatures or with an excess of the acylating agent or catalyst.[2]

Q4: Can the choice of solvent affect the reaction's outcome? Yes, the solvent can influence regioselectivity. Non-polar solvents such as dichloromethane (B109758) or carbon disulfide often favor the formation of the para isomer.[3] In contrast, polar solvents like nitrobenzene (B124822) may increase the proportion of the ortho product.[3] In some cases, solvent-free conditions are used to achieve high yield and selectivity.[3][5]

Troubleshooting Guide

This guide addresses common issues encountered during the Friedel-Crafts acylation of fluorobenzene.

IssuePotential Cause(s)Recommended Solution(s)
Low Overall Yield 1. Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture.[6]1. Ensure all glassware is oven-dried and the reaction is conducted under anhydrous conditions with an inert atmosphere (e.g., nitrogen or argon).[2] Use high-purity, anhydrous reagents and solvents.[2]
2. Inappropriate Temperature: The reaction rate may be too low at cold temperatures.2. While low temperatures favor para-selectivity, the temperature must be sufficient for the reaction to proceed. Gradually increase the temperature and monitor progress by TLC or GC.[1]
Poor para-Selectivity (Significant ortho-isomer formation) 1. High Reaction Temperature: Higher temperatures can provide the energy to overcome the steric hindrance at the ortho position.[2]1. Maintain a lower reaction temperature (e.g., 0-5 °C for reactions with AlCl₃).[7] The optimal temperature should be determined empirically.[2]
2. Catalyst Choice: The nature and bulkiness of the Lewis acid catalyst influence regioselectivity.[2]2. Experiment with different Lewis acids. Milder or specialized catalyst systems, such as a combination of trifluoromethanesulfonic acid (TfOH) and a rare earth triflate like La(OTf)₃, have been shown to provide excellent para-selectivity.[1][2][3][5]
Formation of Diacylated Products 1. Incorrect Stoichiometry: Using a large excess of the acylating agent or catalyst promotes a second acylation.[2]1. Use a stoichiometric amount or only a slight excess (e.g., 1.1 equivalents) of the acylating agent.[2] Ensure the catalyst's molar ratio is appropriate.
2. Prolonged Reaction Time: Longer reaction times can increase the likelihood of side reactions.[2]2. Monitor the reaction's progress and stop it once the starting material is consumed to avoid over-reaction.
Unexpected Byproducts 1. Deacylation: The acylation reaction can be reversible, especially at higher temperatures or in polar solvents where the product-catalyst complex is soluble.[3]1. Use the lowest effective reaction temperature and a non-polar solvent.[3] A shorter reaction time can also minimize this effect.[3]
2. Reaction with Solvent: Some solvents can compete with fluorobenzene in the acylation reaction.2. Choose an inert solvent like dichloromethane or carbon disulfide, or consider running the reaction under solvent-free conditions.[3]

Data on Catalyst Performance

The choice of catalyst is critical for optimizing both yield and regioselectivity. The following table summarizes representative data for the acylation of fluorobenzene with benzoyl chloride.

Catalyst SystemSolventTemperature (°C)Time (h)Yield (%)para-Selectivity (%)Reference
La(OTf)₃ and TfOHNone (Solvent-Free)14048799[3][5]
Scandium triflate resinNone (Microwave)40-600.5-30 min-High para[2][8]
Hf(OTf)₄ and TfOH---Good Yields-[9]
Bi(OTf)₃---High Yields-[5]

Experimental Protocols

Protocol 1: Conventional Acylation using Aluminum Chloride

This protocol describes a general method for the Friedel-Crafts acylation of fluorobenzene using aluminum chloride as the catalyst.[7]

Materials:

  • Fluorobenzene

  • Acyl chloride (e.g., 6-chlorohexanoyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Crushed ice, water, brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous AlCl₃ (1.1 to 1.5 equivalents) and anhydrous DCM.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.[7]

  • Reagent Addition: Slowly add the acyl chloride (1 equivalent) to the stirred suspension. Following this, add fluorobenzene (1 to 1.2 equivalents) dropwise over 30-60 minutes, ensuring the temperature remains between 0-5 °C.[7]

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until completion is confirmed by TLC.[7]

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.[7]

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash them successively with 2M HCl, water, and brine.[7]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.[7]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography.[7]

Protocol 2: Microwave-Assisted Solvent-Free Acylation

This protocol describes a modern, efficient, and green synthesis method that provides high para-selectivity.[1][2][8]

Materials:

  • Fluorobenzene

  • Acylating agent (acid anhydride (B1165640) or acyl halide)

  • Silica-immobilized scandium triflate resin catalyst

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Setup: In a microwave reaction vessel, combine fluorobenzene, the acylating agent (1 to 5 molar equivalents), and the scandium triflate resin catalyst (1-100% by weight of fluorobenzene).[2][8]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a power of 65-195 watts. The irradiation can be pulsed (e.g., 30 seconds on/off) for a total reaction time of 0.5 to 30 minutes, while maintaining the temperature between 40-60°C.[1][2][8]

  • Cooling & Extraction: After the reaction, allow the mixture to cool to room temperature. Add diethyl ether and filter to remove the solid catalyst (which can be recycled).[1][2]

  • Workup: Wash the filtrate with water until the aqueous layer's pH is between 6.5 and 7.0.[1][2][8] Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purification: The product can be further purified by vacuum distillation.[2][8]

Visualizations

Friedel_Crafts_Acylation_Pathway FB Fluorobenzene INT Arenium Ion Intermediate FB->INT Attacks AC Acyl Halide / Anhydride AI Acylium Ion (Electrophile) AC->AI Forms LA Lewis Acid Catalyst (e.g., AlCl₃) LA->AI Forms AI->INT Attacks PP para-Product (Major) INT->PP Deprotonation (less hindrance) OP ortho-Product (Minor) INT->OP Deprotonation (more hindrance)

Caption: General reaction pathway for Friedel-Crafts acylation of fluorobenzene.

Troubleshooting_Workflow start Unsatisfactory Result (Low Yield / Purity) issue_yield Low Overall Yield? start->issue_yield issue_selectivity Poor para-Selectivity? issue_yield->issue_selectivity No sol_yield Check for Moisture Use Anhydrous Conditions Optimize Temperature issue_yield->sol_yield Yes issue_diacyl Diacylation Occurring? issue_selectivity->issue_diacyl No sol_selectivity Lower Reaction Temp. Change Catalyst (e.g., La(OTf)₃) Use Non-Polar Solvent issue_selectivity->sol_selectivity Yes sol_diacyl Use Stoichiometric Reagents Reduce Reaction Time issue_diacyl->sol_diacyl Yes end_node Optimized Reaction issue_diacyl->end_node No sol_yield->issue_selectivity sol_selectivity->issue_diacyl sol_diacyl->end_node

Caption: Troubleshooting workflow for optimizing acylation of fluorobenzene.

Experimental_Workflow A 1. Setup Dry Glassware, Inert Atmosphere B 2. Cooling Cool catalyst & solvent to 0-5 °C A->B C 3. Reagent Addition Add acyl chloride, then fluorobenzene dropwise B->C D 4. Reaction Stir at room temp for 2-4h Monitor via TLC/GC C->D E 5. Quenching Pour into ice and HCl D->E F 6. Workup Separate layers, extract, wash, and dry E->F G 7. Isolation & Purification Rotovap solvent, then distill or chromatograph F->G

Caption: Workflow for a conventional Friedel-Crafts acylation experiment.

References

Technical Support Center: (4-Fluorophenyl)acetone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for the synthesis of (4-Fluorophenyl)acetone.

Welcome to the technical support center for the synthesis of this compound (CAS 459-03-0). This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the formation of side products, during the synthesis of this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial methods for synthesizing this compound?

A1: The most prevalent synthesis routes are classical organic chemistry methodologies.[1] These include:

  • Friedel-Crafts Acylation: This is a primary route involving the acylation of fluorobenzene (B45895) with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst.[1]

  • From 4-Fluorophenylacetic Acid: This method involves the reaction of 4-fluorophenylacetic acid with reagents such as acetic anhydride or methyllithium.[1] This can be considered a variation of the Dakin-West reaction, which converts enolizable carboxylic acids into methyl ketones.[2]

Q2: What are the primary side products when using the Friedel-Crafts acylation route?

A2: The main side products in the Friedel-Crafts acylation of fluorobenzene are:

  • ortho-(2-Fluorophenyl)acetone: The fluorine atom is an ortho, para-director. While the para position is sterically favored, some acylation will occur at the ortho position, leading to the formation of this isomer.[3]

  • Diacylated Products: While less common, polyacylation can occur.[3] The introduction of the first acyl group deactivates the aromatic ring, making a second acylation less favorable, but it can happen under harsh conditions (e.g., high temperature or excess catalyst).[3]

Q3: Why is the para product favored over the ortho product in the Friedel-Crafts acylation of fluorobenzene?

A3: Although the fluorine atom directs electrophilic substitution to both the ortho and para positions, the para product is overwhelmingly favored due to steric hindrance. The bulky acylium ion intermediate experiences significantly less spatial repulsion when attacking the para position compared to the ortho position, which is adjacent to the fluorine atom.[3]

Q4: What potential side products can arise from the synthesis using 4-Fluorophenylacetic acid and acetic anhydride?

A4: This route, a modification of the Dakin-West reaction, can present its own set of impurities. The reaction proceeds through several intermediates, and potential side products can include:

  • Unreacted Starting Material: Incomplete conversion is a common issue.

  • Azlactone Intermediate (if applicable): The reaction mechanism involves the formation of an azlactone when starting from an amino acid; analogous intermediates may be formed and persist if the reaction stalls.[2]

  • Decarboxylation Products: The final step involves decarboxylation to yield the ketone.[4] Incomplete decarboxylation can lead to keto-acid impurities.

Q5: How can I detect and quantify impurities in my this compound product?

A5: Standard analytical techniques are used to assess the purity and identify side products. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is crucial for structural elucidation of the main product and any significant impurities.

Data Summary: Side Products and Mitigation
Synthesis RouteCommon Side ProductPotential CauseMitigation Strategy
Friedel-Crafts Acylation ortho-(2-Fluorophenyl)acetoneFluorine is an ortho, para-directorMaintain lower reaction temperatures to favor the sterically less hindered para product.[3]
Diacylated FluorobenzeneHarsh reaction conditions (high temp, excess reagents)Use stoichiometric amounts of acylating agent and catalyst; avoid excessive temperatures.[3]
Resinous ByproductsInteraction of catalyst (e.g., AlCl₃) with reactants/productsUse of alternative catalysts or additives; ensure anhydrous conditions.[5]
From 4-Fluorophenylacetic Acid Unreacted Starting MaterialInsufficient reaction time, low temperature, impure reagentsIncrease reaction time/temperature moderately; ensure high purity of starting materials and reagents.
Incomplete Decarboxylation ProductSuboptimal temperature or catalyst for decarboxylation stepOptimize heating schedule post-acylation; ensure the chosen base/catalyst is effective.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound

  • Possible Causes:

    • Moisture: Lewis acid catalysts used in Friedel-Crafts acylation (e.g., AlCl₃) are extremely sensitive to moisture, which deactivates them.

    • Impure Reagents: Starting materials or solvents may contain impurities that interfere with the reaction.[6]

    • Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed to completion or too high, promoting side reactions.

    • Inefficient Workup: Product may be lost during extraction or purification steps.[6]

  • Solutions:

    • Ensure Anhydrous Conditions: Flame-dry all glassware and use anhydrous solvents. Handle hygroscopic reagents in a glove box or under an inert atmosphere.

    • Purify Reagents: Distill liquid reagents and recrystallize solid starting materials if purity is questionable.

    • Optimize Temperature: Empirically determine the optimal reaction temperature by monitoring the reaction progress via TLC or GC-MS.

    • Refine Workup Procedure: Ensure complete extraction by using an adequate amount of solvent and performing multiple extractions. Be careful during solvent removal, especially if the product is volatile.[6]

Problem 2: High Percentage of ortho-Isomer in Friedel-Crafts Acylation

  • Possible Cause:

    • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy to overcome the steric hindrance at the ortho position, reducing the selectivity for the para product.[3]

  • Solutions:

    • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. This often involves cooling the reaction mixture in an ice bath during the addition of reagents.

    • Choice of Catalyst: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ might offer different selectivity profiles.[5]

Problem 3: Formation of Resinous, Colored Byproducts

  • Possible Cause:

    • Catalyst-Induced Polymerization: Strong Lewis acids, particularly AlCl₃, can cause side reactions and polymerization, especially at higher temperatures.[5]

  • Solutions:

    • Control Temperature: Maintain a consistently low temperature throughout the reaction.

    • Reverse Addition: Consider adding the substrate to the catalyst-acylating agent mixture (or vice-versa) slowly at a low temperature to control the exotherm and minimize side reactions.

    • Alternative Catalysts: Investigate milder catalysts that are less prone to causing polymerization.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of Fluorobenzene

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Fluorobenzene

  • Acetyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl), 2M solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or bubbler).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 eq) to anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.0 eq) dropwise to the stirred suspension via the dropping funnel.

  • After the addition is complete, add fluorobenzene (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Once the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Reaction Pathways

G A Fluorobenzene + Acetyl Chloride P1 4-Fluorophenylacetone (Major Product) A->P1 Friedel-Crafts Acylation (Para-substitution) P2 2-Fluorophenylacetone (Side Product) A->P2 Side Reaction (Ortho-substitution) Cat AlCl3 Catalyst Cat->A

Caption: Friedel-Crafts acylation pathway for this compound.

Troubleshooting Workflow

G Start Synthesis Complete CheckYield Yield Acceptable? Start->CheckYield CheckPurity Purity Acceptable (GC-MS / NMR)? CheckYield->CheckPurity Yes TroubleshootYield Troubleshoot Low Yield: - Check reagent purity - Ensure anhydrous conditions - Optimize temperature/time CheckYield->TroubleshootYield No TroubleshootPurity Identify Side Products: - Ortho-isomer? - Diacylated? - Starting Material? CheckPurity->TroubleshootPurity No End Product Meets Specs CheckPurity->End Yes TroubleshootYield->Start Re-run Synthesis OptimizeOrtho To Reduce Ortho-Isomer: - Lower reaction temperature TroubleshootPurity->OptimizeOrtho OptimizeOrtho->Start Re-run Synthesis

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of Crude (4-Fluorophenyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (4-Fluorophenyl)acetone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for crude this compound, a liquid at room temperature, are fractional vacuum distillation and flash column chromatography. For certain solid derivatives or to remove specific impurities, recrystallization or liquid-liquid extraction with a bisulfite solution can also be effective.[1]

Q2: How do I choose between fractional distillation and column chromatography?

A2: The choice depends on the nature of the impurities.

  • Fractional vacuum distillation is ideal for separating this compound from impurities with significantly different boiling points.[2] It is a scalable method suitable for larger quantities.

  • Flash column chromatography is preferred for removing impurities with similar boiling points but different polarities.[3][4] It offers high resolution for complex mixtures.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for designing an effective purification strategy.

PropertyValueSource
Appearance Clear yellow to dark yellow liquid[5]
Boiling Point 106-107 °C at 18 mmHg[5]
Density 1.139 g/mL at 25 °C[5]
Solubility Insoluble in water[5]
Molecular Weight 152.17 g/mol [5]

Q4: What are the common impurities I might encounter in crude this compound?

A4: The impurity profile depends on the synthetic route. Common impurities can include unreacted starting materials, reagents, and side-products from the reaction. For instance, if synthesized from 4-fluorophenylacetic acid and methyllithium, unreacted acid and other organometallic reaction byproducts could be present. If produced via a Friedel-Crafts acylation, related isomers or poly-acylated products might be formed. Halogenated mandelic acids can also be potential impurities in related syntheses of substituted acetophenones.[6][7]

Q5: How can I remove aldehyde impurities from my crude product?

A5: Aldehydic impurities can often be removed by a liquid-liquid extraction using a saturated sodium bisulfite solution. The bisulfite selectively reacts with aldehydes to form water-soluble adducts that can be separated in the aqueous phase.

Troubleshooting Guides

Fractional Vacuum Distillation
Problem Possible Cause Solution
Bumping or uneven boiling Lack of boiling chips or inadequate stirring.Add a few boiling chips or a magnetic stir bar to the distilling flask before heating.
Poor separation of fractions Column efficiency is too low (insufficient theoretical plates). The distillation rate is too fast.Use a longer fractionating column or one with a more efficient packing material. Reduce the heating rate to ensure a slow and steady distillation.
Product solidifies in the condenser The condenser water is too cold.Increase the temperature of the cooling water or use a condenser with a wider bore.
Pressure fluctuations Leaks in the vacuum system.Check all joints and connections for a tight seal. Ensure the vacuum pump is functioning correctly.
Flash Column Chromatography
Problem Possible Cause Solution
Poor separation of spots on TLC The solvent system is not optimized.Screen a range of solvent systems with varying polarities to find one that gives good separation of the desired product from impurities. A good starting point for aryl ketones is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) or dichloromethane.[8][9]
Compound is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent system. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[3]
Cracks forming in the silica (B1680970) gel bed Improper packing of the column.Pack the column carefully as a slurry to ensure a homogenous and stable bed. Avoid letting the top of the column run dry.
Streaking of compounds on the column The sample is too concentrated or contains very polar impurities. The compound may be acidic or basic.Dilute the sample in a minimal amount of the initial eluent before loading. For acidic or basic compounds, consider adding a small amount of a modifier (e.g., triethylamine (B128534) for basic compounds, acetic acid for acidic compounds) to the eluent system.[10]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol is designed for the purification of gram-scale quantities of crude this compound.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Vacuum adapter and vacuum source

  • Heating mantle

  • Magnetic stirrer and stir bar or boiling chips

  • Crude this compound

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glass joints are properly sealed.

  • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

  • Connect the apparatus to a vacuum source and slowly reduce the pressure to the desired level (e.g., 18 mmHg).

  • Begin heating the distillation flask gently with the heating mantle while stirring.

  • Observe the temperature on the thermometer. Collect any low-boiling impurities in the first receiving flask.

  • As the temperature approaches the boiling point of this compound (106-107 °C at 18 mmHg), change to a clean receiving flask to collect the main fraction.

  • Continue distillation at a slow and steady rate until the temperature begins to drop or rise significantly, indicating that the desired product has been collected.

  • Stop the heating, and once the apparatus has cooled, slowly release the vacuum before disassembling.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for purifying smaller quantities of crude this compound, especially when impurities have similar boiling points but different polarities.

Materials:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Sand

  • Collection tubes

  • Crude this compound

  • TLC plates and chamber

Procedure:

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate eluent system that provides good separation (Rf of the product around 0.2-0.3). A common starting point for aryl ketones is a mixture of hexanes and ethyl acetate.[9]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing the solvent to drain until it is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Add the eluent to the top of the column and apply gentle pressure (e.g., with a pump or nitrogen) to begin the elution.

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude this compound Analysis Initial Purity Analysis (TLC, GC-MS) Crude->Analysis Decision Choose Purification Method Analysis->Decision Distillation Fractional Vacuum Distillation Decision->Distillation Different Boiling Points Chromatography Flash Column Chromatography Decision->Chromatography Different Polarities Extraction Bisulfite Extraction (for aldehyde impurities) Decision->Extraction Aldehyde Impurities Final_Analysis Final Purity Analysis (GC-MS, NMR) Distillation->Final_Analysis Chromatography->Final_Analysis Extraction->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: Decision workflow for selecting a purification technique.

Fractional_Distillation_Setup cluster_0 Distillation Apparatus Heating_Mantle Heating Mantle Distilling_Flask Distilling Flask (Crude Product) Fractionating_Column Fractionating Column Distilling_Flask->Fractionating_Column Thermometer Thermometer Fractionating_Column->Thermometer Condenser Condenser Thermometer->Condenser Vacuum_Adapter Vacuum Adapter Condenser->Vacuum_Adapter Cooling Water Out Cooling Water Out Condenser->Cooling Water Out Receiving_Flask Receiving Flask Vacuum_Adapter->Receiving_Flask Vacuum Source Vacuum Source Vacuum_Adapter->Vacuum Source Cooling Water In Cooling Water In Cooling Water In->Condenser

References

Technical Support Center: Biocatalytic Reduction of Fluorinated Ketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the biocatalytic reduction of fluorinated ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the biocatalytic reduction of fluorinated ketones?

The primary challenges include:

  • Enzyme Inhibition: Fluorinated compounds can act as inhibitors to ketoreductases, potentially reducing or completely halting catalytic activity. The high electronegativity of fluorine can alter the electronic properties of the ketone, leading to tight binding in the active site that can mimic a transition state, thus inhibiting the enzyme.[1][2][3]

  • Low Reaction Rates: The steric bulk and electronic effects of fluorine substituents can sometimes lead to slower reaction rates compared to their non-fluorinated analogs.

  • Sub-optimal Enantioselectivity: Achieving high enantiomeric excess (ee) can be difficult and is highly dependent on the specific enzyme, substrate, and reaction conditions.

  • Cofactor Regeneration: The reduction of ketones by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) requires a stoichiometric amount of a nicotinamide (B372718) cofactor (NADH or NADPH), which is expensive. Efficient in situ cofactor regeneration is crucial for a cost-effective process.[4][5][6]

  • Substrate and Product Solubility: Fluorinated organic molecules may have limited solubility in aqueous buffer systems, which can limit the overall reaction efficiency.

Q2: How can I improve the yield of my biocatalytic reduction?

Low yields can be addressed by:

  • Optimizing Reaction Conditions: Systematically vary pH, temperature, and buffer concentration to find the optimal conditions for your specific enzyme and substrate.[1][7]

  • Increasing Substrate Solubility: Employ co-solvents like DMSO or isopropanol (B130326) (IPA) to improve the solubility of poorly soluble fluorinated ketones. However, be mindful that high concentrations of organic solvents can denature the enzyme.[1][8]

  • Ensuring Efficient Cofactor Regeneration: An inefficient cofactor regeneration system can be a major bottleneck. Ensure the concentration of the regeneration system components (e.g., glucose and glucose dehydrogenase, or isopropanol for a coupled-substrate approach) is not limiting.[9]

  • Addressing Enzyme Inhibition: If substrate or product inhibition is suspected, consider a fed-batch approach for substrate addition to maintain a low concentration in the reaction mixture.[10] In situ product removal (ISPR) techniques can also be employed.[11]

Q3: My reaction shows low enantioselectivity. What can I do?

To improve enantioselectivity:

  • Screen a Panel of Enzymes: The most effective approach is to screen a diverse panel of ketoreductases. Different enzymes will exhibit different selectivities for a given substrate.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes enhance enantioselectivity, although this may also reduce the reaction rate.[1]

  • Co-solvent Engineering: The choice and concentration of a co-solvent can influence the conformation of the enzyme's active site and thereby affect enantioselectivity.[8][12]

  • Directed Evolution: If a suitable enzyme cannot be found, enzyme engineering through directed evolution can be a powerful tool to improve enantioselectivity for a specific fluorinated ketone.[13]

Q4: How do I choose an appropriate cofactor regeneration system?

Commonly used cofactor regeneration systems include:

  • Enzyme-Coupled: A secondary enzyme and a sacrificial substrate are used. A popular system is glucose dehydrogenase (GDH) with D-glucose to regenerate NADPH from NADP+.[14] Another is formate (B1220265) dehydrogenase (FDH) with formate.[4]

  • Substrate-Coupled: The same ketoreductase that reduces the fluorinated ketone also oxidizes a co-substrate, typically a secondary alcohol like isopropanol (IPA), to regenerate the cofactor.[5][15] This is a simpler system as it only requires one enzyme.

The choice depends on factors such as the stability of the ketoreductase in the presence of the co-substrate and the desired reaction equilibrium.

Troubleshooting Guides

Guide 1: Low or No Enzyme Activity

This guide provides a step-by-step approach to diagnose and resolve issues of low or no enzyme activity.

LowActivityTroubleshooting start Low or No Activity Observed check_enzyme Step 1: Verify Enzyme Viability start->check_enzyme check_cofactor Step 2: Check Cofactor and Regeneration System check_enzyme->check_cofactor Enzyme is active in control assay solution Activity Restored check_enzyme->solution Enzyme was inactive/denatured. Use fresh enzyme. check_conditions Step 3: Evaluate Reaction Conditions check_cofactor->check_conditions Cofactor and regeneration system are functional check_cofactor->solution Cofactor was degraded or regeneration failed. Replace components. check_inhibition Step 4: Investigate Potential Inhibition check_conditions->check_inhibition pH, temperature, and buffer are optimal check_conditions->solution Suboptimal conditions identified and corrected. check_inhibition->solution Inhibition mitigated (e.g., lower substrate concentration).

Caption: Troubleshooting workflow for low or no enzyme activity.

Detailed Steps:

  • Verify Enzyme Viability:

    • Problem: The enzyme may have been improperly stored or handled, leading to denaturation.

    • Action: Run a control reaction with a known, non-fluorinated substrate for which the enzyme is known to be active. If this control also fails, the enzyme is likely inactive.

    • Solution: Use a fresh batch of enzyme and ensure proper storage conditions (typically -20°C or -80°C).

  • Check Cofactor and Regeneration System:

    • Problem: The nicotinamide cofactor (NADH/NADPH) may be degraded, or a component of the regeneration system may be inactive or limiting.

    • Action: Verify the integrity of the cofactor stock solution. If using a regeneration system, test its activity independently if possible.

    • Solution: Prepare fresh cofactor solutions. Ensure all components of the regeneration system are present at their optimal concentrations.

  • Evaluate Reaction Conditions:

    • Problem: The pH, temperature, or buffer composition may be outside the optimal range for the enzyme.

    • Action: Review the literature for the optimal conditions for the specific ketoreductase being used. If this information is unavailable, perform a screening of pH and temperature.

    • Solution: Adjust the reaction conditions to the optimal range for the enzyme.

  • Investigate Potential Inhibition:

    • Problem: The fluorinated ketone (substrate inhibition) or the resulting fluoroalcohol (product inhibition) may be inhibiting the enzyme.

    • Action: Run the reaction at different substrate concentrations. A decrease in the initial reaction rate at higher substrate concentrations is indicative of substrate inhibition.

    • Solution: Employ a fed-batch strategy to maintain a low substrate concentration. Consider in-situ product removal if product inhibition is suspected.

Guide 2: Low Enantioselectivity

This guide outlines a systematic approach to improving the enantiomeric excess (ee) of the reaction.

LowEETroubleshooting start Low Enantiomeric Excess (ee) screen_enzymes Step 1: Screen a Panel of KREDs start->screen_enzymes optimize_temp Step 2: Optimize Reaction Temperature screen_enzymes->optimize_temp Identified a promising KRED solution High Enantioselectivity Achieved screen_enzymes->solution Found a highly selective KRED optimize_solvent Step 3: Modify Co-solvent System optimize_temp->optimize_solvent Temperature optimization provides some improvement optimize_temp->solution Optimal temperature yields high ee enzyme_engineering Step 4: Consider Enzyme Engineering optimize_solvent->enzyme_engineering Co-solvent tuning is insufficient optimize_solvent->solution Optimal co-solvent system achieves high ee enzyme_engineering->solution Engineered enzyme shows high selectivity

Caption: Troubleshooting workflow for low enantioselectivity.

Detailed Steps:

  • Screen a Panel of Ketoreductases:

    • Problem: The chosen enzyme may not be well-suited for the specific fluorinated ketone.

    • Action: Test a diverse library of commercially available ketoreductases with varying substrate specificities.

    • Solution: Select the enzyme that provides the highest enantiomeric excess for your substrate.

  • Optimize Reaction Temperature:

    • Problem: The reaction temperature can influence the flexibility of the enzyme's active site and, consequently, the enantioselectivity.

    • Action: Perform the reaction at a range of temperatures (e.g., 15°C, 25°C, 37°C).

    • Solution: Choose the temperature that provides the best balance of reaction rate and enantioselectivity. Often, lower temperatures lead to higher ee.[1]

  • Modify Co-solvent System:

    • Problem: The presence and nature of organic co-solvents can impact the enzyme's conformation and selectivity.

    • Action: Screen different water-miscible co-solvents (e.g., DMSO, isopropanol, THF) at various concentrations (typically 1-20% v/v).

    • Solution: Identify a co-solvent system that enhances enantioselectivity without significantly compromising enzyme activity.[12]

  • Consider Enzyme Engineering:

    • Problem: An off-the-shelf enzyme may not provide the desired level of selectivity for a novel or challenging fluorinated ketone.

    • Action: If resources permit, use directed evolution or rational design to create mutant enzymes with improved selectivity.

    • Solution: An engineered enzyme can be tailored to provide high enantioselectivity for a specific substrate.[13]

Quantitative Data

The following tables summarize representative data for the biocatalytic reduction of various fluorinated ketones.

Table 1: Biocatalytic Reduction of Various Fluorinated Ketones

SubstrateBiocatalystCofactor RegenerationConversion (%)ee (%)Reference
4-FluoroacetophenoneRecombinant E. coli with ADH and GDHGlucose/GDH>95>99 (R)[16]
2',4'-DifluoroacetophenoneLactobacillus kefir ADHIsopropanol>99>99 (S)[11]
2,2,2-TrifluoroacetophenoneWhole-cell (Pichia pastoris)Glucose>99>99 (R)[17]
Ethyl 4,4,4-trifluoroacetoacetateKRED-130Isopropanol95>99 (S)[18]
1-(4-(Trifluoromethyl)phenyl)ethanoneKRED-NADH-110Glucose/GDH>99>99 (R)

Data for 1-(4-(Trifluoromethyl)phenyl)ethanone is illustrative and based on typical performance of commercial KREDs.

Experimental Protocols

Protocol 1: General Procedure for Biocatalytic Reduction of a Fluorinated Ketone using a Lyophilized Ketoreductase (KRED) with a Glucose/Glucose Dehydrogenase (GDH) Cofactor Regeneration System

This protocol describes a typical small-scale analytical reaction.

ExperimentalProtocol start Start: Prepare Reaction Mixture add_buffer 1. Add buffer (e.g., 100 mM KPi, pH 7.0) to a reaction vessel. start->add_buffer add_cofactor 2. Add NADP+ (final conc. 1 mM) and D-glucose (final conc. 100 mM). add_buffer->add_cofactor add_enzymes 3. Add GDH (e.g., 1 mg/mL) and KRED (e.g., 1-5 mg/mL). add_cofactor->add_enzymes add_substrate 4. Add fluorinated ketone substrate (e.g., 10-50 mM), potentially in a co-solvent. add_enzymes->add_substrate incubate 5. Incubate at desired temperature (e.g., 30°C) with agitation. add_substrate->incubate monitor 6. Monitor reaction progress by taking aliquots at time intervals. incubate->monitor analyze 7. Analyze aliquots by chiral HPLC or GC for conversion and ee. monitor->analyze end End: Reaction Complete analyze->end

Caption: General experimental workflow for biocatalytic ketone reduction.

Materials:

  • Lyophilized Ketoreductase (KRED)

  • Lyophilized Glucose Dehydrogenase (GDH)

  • Fluorinated ketone substrate

  • NADP⁺ (or NAD⁺, depending on enzyme specificity)

  • D-Glucose

  • Potassium phosphate (B84403) buffer (or other suitable buffer)

  • Co-solvent (e.g., DMSO, isopropanol), if required

  • Reaction vessels (e.g., microcentrifuge tubes or vials)

  • Incubator shaker

Procedure:

  • Prepare Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to the optimal value for the chosen KRED (typically between 6.5 and 7.5).

  • Reaction Setup: In a reaction vessel, add the buffer.

  • Add Cofactor and Regeneration Substrate: Add NADP⁺ to a final concentration of 1 mM and D-glucose to a final concentration of 100 mM. Mix until dissolved.

  • Add Enzymes: Add GDH to a final concentration of approximately 1 mg/mL and the selected KRED to a final concentration of 1-5 mg/mL. Gently mix to dissolve the lyophilized powders.

  • Substrate Addition: Prepare a stock solution of the fluorinated ketone in a suitable co-solvent (e.g., DMSO) if it is not readily soluble in the aqueous buffer. Add the substrate to the reaction mixture to the desired final concentration (e.g., 10-50 mM). The final co-solvent concentration should ideally be kept below 10% (v/v) to minimize enzyme deactivation.

  • Incubation: Incubate the reaction at the optimal temperature for the KRED (e.g., 30°C) with agitation (e.g., 200 rpm).

  • Reaction Monitoring: At various time points (e.g., 1, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.

  • Sample Quenching and Preparation: Quench the reaction in the aliquot by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile) to precipitate the enzymes. Centrifuge to pellet the protein and transfer the supernatant to an analysis vial.

  • Analysis: Analyze the supernatant by a suitable chiral chromatography method (HPLC or GC) to determine the percentage conversion and the enantiomeric excess of the chiral fluoroalcohol product.[19][20]

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol provides a general framework for using whole microbial cells (e.g., E. coli, Saccharomyces cerevisiae) expressing a ketoreductase.

Materials:

  • Microbial cells expressing the desired ketoreductase (as a cell paste or suspension)

  • Buffer (e.g., Tris-HCl or phosphate buffer)

  • Glucose (as an energy source and for cofactor regeneration)

  • Fluorinated ketone substrate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cell Suspension: Suspend the microbial cell paste in a buffer (e.g., 100 mM Tris-HCl, pH 7.5) to a desired cell concentration (e.g., 50-100 g/L wet cell weight).

  • Add Energy Source: Add glucose to the cell suspension (e.g., to a final concentration of 50-100 mM) to facilitate intracellular cofactor regeneration.

  • Substrate Addition: Add the fluorinated ketone substrate to the reaction mixture. For substrates with low solubility or high toxicity, a fed-batch addition strategy is recommended.

  • Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) with shaking.

  • Monitoring and Work-up: Monitor the reaction as described in Protocol 1. Once the reaction is complete, centrifuge to remove the cells.

  • Extraction: Extract the supernatant with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product for conversion and enantiomeric excess. Further purification can be performed by column chromatography if necessary.

References

Troubleshooting equilibrium limitations in ω-transaminase reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during ω-transaminase (ω-TA) reactions, with a specific focus on equilibrium limitations.

Troubleshooting Guides

Issue: Low product conversion despite active enzyme.

This is often due to an unfavorable thermodynamic equilibrium of the transamination reaction.

Q1: My reaction has stalled at a low conversion rate. How can I shift the equilibrium towards the product?

A1: Several strategies can be employed to shift the reaction equilibrium. The choice of method depends on the specific substrates, products, and available resources.

  • Increase Amine Donor Concentration: A straightforward approach is to use a large excess of the amine donor. This mass action effect can drive the reaction forward. For instance, using a 1.5 molar equivalent of isopropylamine (B41738) can lead to a theoretical conversion of up to 97%.[1]

  • In-Situ Product Removal (ISPR): Removing one of the products as it is formed is a highly effective way to pull the reaction towards completion. Common ISPR methods include:

    • Evaporation: If the ketone co-product is volatile (e.g., acetone (B3395972) from isopropylamine), it can be removed by applying reduced pressure or sweeping with an inert gas.[2]

    • Extraction (Biphasic System): A second, immiscible organic phase can be added to the aqueous reaction mixture to selectively extract the ketone co-product.[2]

    • Enzymatic Cascade: A coupled enzyme system can be used to convert the co-product into another molecule. A common example is the use of lactate (B86563) dehydrogenase (LDH) and glucose dehydrogenase (GDH) to convert pyruvate (B1213749) (from alanine) to lactate.[2]

  • Use of 'Smart' Amine Donors: These are amine donors that, upon deamination, form a co-product that undergoes a subsequent irreversible reaction (e.g., cyclization or polymerization), effectively removing it from the equilibrium. For example, using cadaverine (B124047) as an amine donor resulted in a 94% conversion to methylbenzylamine, compared to only 44% when using isopropylamine.[3]

Quantitative Comparison of Equilibrium Shifting Strategies

StrategyAmine DonorCo-ProductTypical Conditions/ReagentsAchieved ConversionReference
Excess Amine Donor IsopropylamineAcetone1.5 molar equivalentsUp to 97% (theoretical)[1]
ISPR - Evaporation IsopropylamineAcetoneReduced pressureHigh conversion (substrate dependent)[2]
ISPR - Biphasic System VariousKetoneAqueous/Organic solvent mixtureHigh conversion (substrate/solvent dependent)[2]
ISPR - Enzymatic Cascade L-AlaninePyruvateLDH, GDH, NADH>95%[4]
'Smart' Amine Donor Cadaverine1-PiperideineATA256 enzyme94%[3]
'Smart' Amine Donor o-XylylenediaminePhthalimideATA-113 enzyme>99%[5]
Issue: Reaction rate decreases significantly over time, even with strategies to shift the equilibrium.

This may be due to product or substrate inhibition.

Q2: My reaction starts well but then slows down and stops before reaching full conversion, even though I'm using an equilibrium-shifting strategy. What could be the cause?

A2: This is a classic sign of enzyme inhibition by either the product or the substrate.

  • Product Inhibition: The amine product or the ketone co-product can bind to the enzyme's active site, preventing the substrate from binding and thus inhibiting the reaction. Some ω-transaminases are particularly sensitive to inhibition by aromatic ketones like acetophenone.

  • Substrate Inhibition: High concentrations of the amine donor or the ketone acceptor can also inhibit the enzyme.

Troubleshooting Strategies for Inhibition:

  • For Product Inhibition:

    • In-Situ Product Removal (ISPR): The same ISPR methods used to shift the equilibrium (evaporation, extraction, enzymatic cascades) are also effective at mitigating product inhibition by keeping the inhibitor concentration low.

    • Enzyme Immobilization: Immobilizing the ω-transaminase on a solid support can sometimes reduce the effects of product inhibition and improve enzyme stability.[6]

  • For Substrate Inhibition:

    • Fed-Batch Strategy: Instead of adding the full amount of substrate at the beginning of the reaction, a fed-batch approach where the substrate is added gradually over time can maintain a low, non-inhibitory concentration.

    • Controlled Release: Using a resin to slowly release the substrate into the reaction medium can also prevent high, inhibitory concentrations.

Frequently Asked Questions (FAQs)

Q3: What are the most common amine donors used to overcome equilibrium limitations, and what are their pros and cons?

A3:

Amine Donor Co-Product Advantages Disadvantages
Isopropylamine Acetone Acetone is volatile and easily removed by evaporation. Many wild-type ω-TAs have low activity towards isopropylamine.
L-Alanine Pyruvate Generally a good substrate for most ω-TAs. Pyruvate removal requires a coupled enzymatic system (e.g., LDH/GDH), which adds complexity and cost.[2]

| 'Smart' Donors (e.g., Cadaverine, o-Xylylenediamine) | Reactive aldehydes that cyclize/polymerize | Irreversible co-product formation drives the reaction to completion; can enable colorimetric assays.[3][5] | Can be more expensive and not all ω-TAs accept them as substrates. |

Q4: Can I use a whole-cell system to overcome equilibrium limitations?

A4: Yes, using whole-cell biocatalysts can be an effective strategy, particularly when using L-alanine as the amine donor. The host organism's metabolic pathways can sometimes be harnessed to consume the pyruvate co-product, thus shifting the reaction equilibrium. For this to be effective, the cells should typically be "carbon-starved" to encourage pyruvate metabolism.

Q5: How do I choose the right organic solvent for a biphasic system?

A5: The ideal solvent should:

  • Have high partition coefficient for the ketone co-product and low partition coefficient for the amine product and substrates.

  • Be immiscible with water.

  • Not denature the enzyme.

  • Be environmentally friendly and safe to handle.

Commonly tested solvents include alkanes (e.g., heptane), ethers (e.g., MTBE), and esters (e.g., ethyl acetate). The optimal solvent is enzyme and substrate-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Setting up a Biphasic Reaction System for In-Situ Product Removal

Objective: To drive the transamination reaction to completion by continuously extracting the ketone co-product into an organic phase.

Materials:

  • ω-Transaminase (lyophilized powder or solution)

  • Ketone substrate

  • Amine donor (e.g., L-alanine)

  • Pyridoxal-5'-phosphate (PLP) solution (10 mM)

  • Aqueous buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.5)

  • Immiscible organic solvent (e.g., heptane, ethyl acetate)

  • Reaction vessel (e.g., stirred tank reactor or shaker flask)

Procedure:

  • Prepare the aqueous reaction mixture in the reaction vessel by dissolving the ketone substrate, amine donor, and PLP in the aqueous buffer.

  • Add the ω-transaminase to the aqueous phase.

  • Add the organic solvent to the reaction vessel. A typical starting ratio is 1:1 (v/v) aqueous to organic phase.

  • Stir the reaction mixture vigorously to ensure good mixing and facilitate extraction. A stirring speed of 150-200 rpm is a good starting point.[7]

  • Maintain the reaction at the optimal temperature for the enzyme (e.g., 30 °C).

  • Monitor the reaction progress by taking samples from the aqueous phase at regular intervals and analyzing for product formation (e.g., by HPLC or GC).

Protocol 2: Enzymatic Cascade for Pyruvate Removal using LDH/GDH

Objective: To shift the equilibrium of a transamination reaction using L-alanine as the amine donor by converting the pyruvate co-product to lactate.

Materials:

  • ω-Transaminase

  • Lactate Dehydrogenase (LDH)

  • Glucose Dehydrogenase (GDH)

  • Ketone substrate

  • L-Alanine

  • D-Glucose

  • NAD⁺

  • PLP solution (10 mM)

  • Aqueous buffer (e.g., 100 mM potassium phosphate, pH 7.5)

Procedure:

  • In a reaction vessel, prepare a solution of the ketone substrate, L-alanine, D-glucose, NAD⁺, and PLP in the aqueous buffer.

  • Add the ω-transaminase, LDH, and GDH to the reaction mixture. The relative activities of the enzymes should be optimized, but a starting point is a 1:1:1 activity ratio.

  • Incubate the reaction at the optimal temperature for the enzymes (typically 25-37 °C) with gentle mixing.

  • Monitor the formation of the amine product over time using an appropriate analytical method (e.g., HPLC, GC).

Protocol 3: Immobilization of ω-Transaminase on Epoxy-Functionalized Resin

Objective: To immobilize ω-transaminase to improve its stability and facilitate reuse.

Materials:

  • ω-Transaminase solution

  • Epoxy-functionalized resin

  • High concentration phosphate buffer (1 M, pH 7.0)

  • Low concentration phosphate buffer (10 mM, pH 7.0)

Procedure:

  • Wash the epoxy-functionalized resin three times with 1 M phosphate buffer (pH 7.0) using a resin-to-buffer ratio of 1:2 (w/v).[8]

  • Prepare the enzyme solution in 1 M phosphate buffer (pH 7.0).

  • Mix the washed resin with the enzyme solution and incubate with gentle shaking for a specified time (e.g., 1 to 24 hours) at a controlled temperature (e.g., 4 °C or room temperature).

  • After incubation, separate the immobilized enzyme from the solution by filtration or centrifugation.

  • Wash the immobilized enzyme with low concentration phosphate buffer (10 mM, pH 7.0) to remove any non-covalently bound enzyme.

  • The immobilized enzyme is now ready for use in reactions. It can be stored in buffer at 4 °C.

Visualizations

Equilibrium_Limitation_Troubleshooting Start Low Product Conversion Equilibrium Unfavorable Equilibrium Start->Equilibrium Inhibition Product/Substrate Inhibition Start->Inhibition Solution1 Increase Amine Donor Conc. Equilibrium->Solution1 Solution2 In-Situ Product Removal (ISPR) Equilibrium->Solution2 Solution3 Use 'Smart' Amine Donors Equilibrium->Solution3 Inhibition->Solution2 Solution4 Fed-Batch/ Controlled Release Inhibition->Solution4 Solution5 Enzyme Immobilization Inhibition->Solution5

Caption: Troubleshooting flowchart for low conversion in ω-TA reactions.

ISPR_Workflow cluster_reaction Aqueous Reaction Phase cluster_removal Co-product Removal Strategies Ketone Ketone Substrate Enzyme ω-Transaminase Ketone->Enzyme AmineDonor Amine Donor AmineDonor->Enzyme AmineProduct Amine Product Enzyme->AmineProduct KetoneCoproduct Ketone Co-product Enzyme->KetoneCoproduct Evaporation Evaporation (Reduced Pressure) KetoneCoproduct->Evaporation if volatile Biphasic Biphasic Extraction (Organic Solvent) KetoneCoproduct->Biphasic Enzymatic Enzymatic Cascade (e.g., LDH/GDH) KetoneCoproduct->Enzymatic if pyruvate

Caption: In-situ product removal (ISPR) strategies for ω-TA reactions.

Enzymatic_Cascade Ketone Ketone wTA ω-Transaminase Ketone->wTA Alanine L-Alanine Alanine->wTA Amine Chiral Amine wTA->Amine Pyruvate Pyruvate wTA->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH Lactate Lactate LDH->Lactate NAD NAD+ LDH->NAD NADH NADH NADH->LDH GDH Glucose Dehydrogenase NAD->GDH Glucose Glucose Glucose->GDH Gluconolactone Glucono-δ-lactone GDH->NADH GDH->Gluconolactone

Caption: Enzymatic cascade for pyruvate removal in ω-TA reactions.

References

Technical Support Center: Enzyme Inhibition by Aromatic Ketone Substrates in Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with enzyme inhibition by aromatic ketone substrates. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the biocatalytic use of aromatic ketone substrates.

Problem IDIssuePotential CausesSuggested Solutions
AK-01 Low or No Enzyme Activity - Substrate Inhibition: High concentrations of the aromatic ketone substrate are inhibiting the enzyme.[1] - Poor Substrate Solubility: The aromatic ketone is not sufficiently dissolved in the aqueous reaction buffer, limiting its availability to the enzyme.[2][3] - Incorrect Assay Conditions: pH, temperature, or buffer composition are not optimal for the enzyme. - Enzyme Denaturation: The enzyme may have been improperly stored or handled. - Cofactor Limitation: If the reaction requires a cofactor (e.g., NAD(P)H), it may be limiting.- Optimize Substrate Concentration: Perform a substrate titration experiment to determine the optimal concentration range and identify the onset of substrate inhibition.[1] - Improve Solubility: Add a co-solvent such as DMSO or glycerol.[2][3] Note that the co-solvent concentration should be optimized as it can also affect enzyme activity. - Verify Assay Conditions: Review the literature for the optimal pH and temperature for your specific enzyme. Ensure all buffer components are at the correct concentration. - Enzyme Quality Control: Use a fresh enzyme stock or verify the activity of the current stock with a known control substrate. - Ensure Cofactor Regeneration: If applicable, ensure an efficient cofactor regeneration system is in place.
AK-02 Inconsistent or Irreproducible Results - Substrate Concentration at Inhibitory Cusp: Small pipetting errors can lead to significant variations in activity if the substrate concentration is near the inhibitory threshold. - Incomplete Substrate Solubilization: Inconsistent dissolution of the aromatic ketone leads to variable effective substrate concentrations. - Assay Interference: Components of the reaction mixture may interfere with the detection method (e.g., colorimetric or fluorometric assays).- Work Below Inhibitory Concentration: Operate at a substrate concentration well below the determined inhibitory level to improve robustness. - Ensure Complete Dissolution: Prepare a concentrated stock solution of the aromatic ketone in a suitable organic solvent and add it to the reaction buffer with vigorous mixing. Visually inspect for any precipitate. - Run Proper Controls: Include controls without the enzyme and without the substrate to check for background signals or interfering substances.
AK-03 High Background Signal in Assay - Substrate-Induced Side Reactions: The aromatic ketone may react non-enzymatically with components of the assay, leading to a false-positive signal. - Product Instability: The reaction product may be unstable and break down into interfering compounds.- Test for Non-Enzymatic Reactions: Run a control reaction without the enzyme to quantify any background reaction. - Modify Assay Conditions: If a side reaction is identified, consider changing the buffer, pH, or detection method. - Monitor Product Stability: Analyze the reaction mixture at different time points to assess the stability of the product.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition by aromatic ketones?

A1: Substrate inhibition occurs when the enzymatic reaction rate decreases at high concentrations of the aromatic ketone substrate. This is a deviation from the typical Michaelis-Menten kinetics where the reaction rate plateaus at high substrate concentrations. The excess substrate molecules can bind to the enzyme in a non-productive way, hindering the catalytic process.[1]

Q2: What is the mechanism of substrate inhibition by aromatic ketones?

A2: The most common mechanism involves the binding of a second substrate molecule to the enzyme-substrate complex, forming an inactive or less active ternary complex (Enzyme-Substrate-Substrate). This can prevent the release of the product or induce a conformational change that reduces catalytic efficiency.

Q3: How can I determine if my enzyme is being inhibited by an aromatic ketone substrate?

A3: To determine if substrate inhibition is occurring, you should measure the initial reaction velocity over a wide range of aromatic ketone concentrations. If you observe that the velocity increases with substrate concentration up to a certain point and then begins to decrease as the concentration is further increased, this is a strong indication of substrate inhibition.

Q4: My aromatic ketone substrate has very low water solubility. How can I perform my enzyme assay?

A4: To overcome solubility issues, you can dissolve the aromatic ketone in a minimal amount of a water-miscible organic co-solvent, such as DMSO or glycerol, before adding it to the aqueous reaction buffer.[2][3] It is crucial to keep the final concentration of the co-solvent low (typically <5% v/v) and to run a control to ensure the solvent itself does not inhibit the enzyme.

Q5: Are there specific assay methods that are better suited for aromatic ketones?

A5: Assays that directly measure the consumption of the aromatic ketone or the formation of the corresponding alcohol product using techniques like HPLC or GC are often the most reliable as they are less prone to interference. Spectrophotometric assays can also be used, but it is important to screen for potential side reactions where the aromatic ketone might interfere with the chromogenic or fluorogenic reagents.

Quantitative Data on Enzyme Inhibition by Acetophenone (B1666503) Derivatives

The following table summarizes the inhibitory activity of various acetophenone derivatives against different enzymes. This data can be used as a reference for expected inhibitory constants.

EnzymeInhibitor (Acetophenone Derivative)Ki (µM)IC50 (µM)
α-GlucosidaseDerivative 1167.98 ± 25.06-
α-GlucosidaseDerivative 2304.36 ± 65.45-
Human Carbonic Anhydrase I (hCA I)Derivative 3555.76 ± 56.07-
Human Carbonic Anhydrase I (hCA I)Derivative 41043.66 ± 98.78-
Human Carbonic Anhydrase II (hCA II)Derivative 5598.63 ± 90.04-
Human Carbonic Anhydrase II (hCA II)Derivative 6945.76 ± 74.50-
Acetylcholinesterase (AChE)Derivative 171.34 ± 11.25-
Acetylcholinesterase (AChE)Derivative 2143.75 ± 31.27-
TyrosinaseDerivative 3-73.65
TyrosinaseDerivative 4-101.13
Data sourced from a study on the in vitro inhibitory effects of acetophenone derivatives on various metabolic enzymes.[4]

Experimental Protocols

Protocol for Determining Substrate Inhibition Kinetics of an Aromatic Ketone

This protocol outlines the steps to determine the kinetic parameters (Vmax, Km, and Ki) for an enzyme that is subject to substrate inhibition by an aromatic ketone.

1. Materials and Reagents:

  • Purified enzyme of interest

  • Aromatic ketone substrate

  • Appropriate buffer solution at optimal pH

  • Cofactor (if required, e.g., NADH or NADPH)

  • Organic co-solvent (e.g., DMSO) for dissolving the substrate

  • Microplate reader or spectrophotometer

  • 96-well UV-transparent plates or cuvettes

2. Preparation of Reagents:

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store on ice.

  • Substrate Stock Solution: Prepare a high-concentration stock solution of the aromatic ketone in 100% DMSO.

  • Reaction Buffer: Prepare the reaction buffer at the optimal pH and temperature for the enzyme.

3. Experimental Procedure:

  • Substrate Dilutions: Prepare a series of substrate dilutions in the reaction buffer from your concentrated stock. It is crucial to have a wide range of concentrations, both below the expected Km and extending into the inhibitory range.

  • Assay Setup: In a 96-well plate, add the reaction buffer, cofactor (if needed), and the varying concentrations of the aromatic ketone substrate to each well. Ensure the final concentration of DMSO is constant across all wells and is at a level that does not inhibit the enzyme.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of the enzyme to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance (e.g., at 340 nm for NADH consumption) over time. Collect data at regular intervals for a period where the reaction is linear.

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the progress curves.

    • Plot the initial velocity (v) versus the substrate concentration ([S]).

    • Fit the data to the substrate inhibition equation using a non-linear regression software: v = (Vmax * [S]) / (Km + [S] + ([S]^2 / Ki))

    • The software will provide the values for Vmax, Km, and the substrate inhibition constant (Ki).

Visualizations

Mechanism of Substrate Inhibition

Substrate_Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) ES->E - S P Product (P) ES->P k_cat ESS Inactive Enzyme-Substrate-Substrate Complex (ESS) ES->ESS + S (High [S]) S_inhib Inhibitory Substrate (S) ESS->ES - S

Caption: Mechanism of uncompetitive substrate inhibition.

Experimental Workflow for Determining Substrate Inhibition

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare Enzyme, Substrate, and Buffer Solutions B Set up reactions with varying substrate concentrations A->B C Initiate reaction by adding enzyme B->C D Monitor reaction progress (e.g., absorbance change) C->D E Calculate initial velocities (v) for each [S] D->E F Plot v vs. [S] E->F G Fit data to substrate inhibition equation F->G H Determine Vmax, Km, and Ki G->H

Caption: Workflow for kinetic analysis of substrate inhibition.

References

Stability of (4-Fluorophenyl)acetone under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for (4-Fluorophenyl)acetone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It is advisable to keep it away from heat, sparks, open flames, and other sources of ignition.[1][2] For long-term stability, storage at -20°C is recommended.[3]

Q2: What substances are incompatible with this compound?

A2: this compound is incompatible with strong oxidizing agents.[4] Contact with these substances should be avoided to prevent potentially vigorous reactions.

Q3: Is this compound stable at room temperature?

A3: The compound is generally described as stable under normal temperatures and pressures.[1][2] However, for prolonged storage, colder temperatures are recommended to minimize any potential degradation over time.[3]

Q4: What are the general stability characteristics of ketones like this compound under different pH conditions?

A4: While specific data for this compound is unavailable, the stability of ketones is influenced by pH:

  • Neutral pH: Ketones are generally stable at neutral pH.

  • Acidic Conditions: In the presence of acid, ketones can undergo keto-enol tautomerism.[3][5] This process is typically reversible. Strong acidic conditions might lead to other reactions, such as acid-catalyzed additions or condensations over time.

  • Basic Conditions: Under basic conditions, the alpha-hydrogens (hydrogens on the carbon adjacent to the carbonyl group) of a ketone become acidic and can be removed to form an enolate ion.[4] This enolate is a reactive intermediate and can participate in various reactions, such as aldol (B89426) condensations.[6][7] The stability of the ketone in basic solutions depends on the concentration and strength of the base, as well as the temperature.

Q5: What are the signs of degradation of this compound?

A5: Visual signs of degradation can include a change in color (e.g., darkening from its typical clear yellow appearance), the formation of precipitates, or the development of an unusual odor. For a more accurate assessment, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) should be used to detect the presence of impurities or degradation products.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound.

Issue Potential Cause Troubleshooting Steps
Unexpected side products in a reaction. The reaction pH may be promoting side reactions such as aldol condensation (basic conditions) or other acid-catalyzed reactions.1. Carefully control the pH of your reaction mixture. 2. If possible, run the reaction at a lower temperature to minimize side reactions. 3. Analyze the side products to understand the degradation pathway, which can help in optimizing the reaction conditions.
Low yield in a reaction where this compound is a reactant. The compound may be degrading under the reaction conditions (e.g., exposure to strong acid or base, or high temperatures for extended periods).1. Perform a stability test of this compound under your specific reaction conditions (without other reactants) and monitor for degradation over time using an appropriate analytical method (TLC, HPLC, GC). 2. If instability is confirmed, consider modifying the reaction conditions (e.g., using a milder base/acid, lowering the temperature, or reducing the reaction time).
Inconsistent results between experiments. This could be due to variations in the quality or age of the this compound stock, or inconsistent experimental conditions (e.g., pH, temperature).1. Ensure you are using a consistent source and batch of this compound. 2. If degradation is suspected, purify the ketone before use. 3. Maintain strict control over all experimental parameters.
TLC of the product mixture changes after work-up with acidic or basic solutions. The product or remaining starting material may not be stable to the pH conditions of the work-up.1. Test the stability of your compound by taking a small sample of the reaction mixture before the work-up and treating it with the acidic or basic solution. Compare the TLC before and after this treatment. 2. If instability is observed, use a neutral work-up procedure or milder acidic/basic washes.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₉FO[3][6][8]
Molecular Weight 152.17 g/mol [3][6]
Appearance Clear yellow liquid[1][2]
Boiling Point 106-107 °C at 18 mmHg[1][9]
Density 1.139 g/mL at 25 °C[9]
Solubility Insoluble in water[2][4]
Flash Point 91 °C[1]

Experimental Protocols

General Protocol for Assessing the Stability of this compound under Different pH Conditions

This protocol provides a general framework. Researchers should adapt it based on their specific experimental needs and available analytical equipment.

Objective: To determine the stability of this compound in aqueous solutions at acidic, neutral, and basic pH over time.

Materials:

  • This compound

  • Buffers of desired pH (e.g., pH 4, pH 7, pH 9)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate

  • Analytical instrumentation (e.g., HPLC, GC, or TLC plates and visualization reagents)

  • Vials with caps

  • Constant temperature bath or incubator

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration.

  • Prepare Test Solutions:

    • In separate vials, add a small, known volume of the stock solution to a larger, known volume of each pH buffer to achieve the desired final concentration of this compound. Ensure the initial amount of organic solvent is minimal to not significantly alter the properties of the buffer.

    • Prepare a control sample in the same manner using the organic solvent and a neutral buffer.

  • Incubation:

    • Store the vials at a constant temperature (e.g., room temperature, 40°C, or another relevant temperature for your experiments).

    • Protect the samples from light if photostability is also a concern.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

  • Sample Preparation for Analysis:

    • Quench any reaction by neutralizing the pH of the aliquot if necessary.

    • Extract the this compound and any degradation products from the aqueous buffer using a suitable organic solvent.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent for analysis.

  • Analysis:

    • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC or GC).

    • Compare the peak area of this compound at each time point to the initial time point (t=0) to determine the percentage of the compound remaining.

    • Observe the appearance of any new peaks, which would indicate the formation of degradation products.

Visualizations

Stability_Troubleshooting_Workflow start Unexpected Experimental Outcome (e.g., low yield, side products) check_stability Is the stability of This compound under reaction conditions suspected? start->check_stability run_control Run a control experiment: This compound under reaction conditions (no other reactants). Monitor over time. check_stability->run_control Yes other_issue Investigate other experimental factors: - Reagent purity - Stoichiometry - Reaction setup check_stability->other_issue No analyze Analyze for degradation (TLC, HPLC, GC). run_control->analyze degradation_obs Degradation Observed? analyze->degradation_obs modify_conditions Modify Reaction Conditions: - Lower temperature - Use milder acid/base - Reduce reaction time degradation_obs->modify_conditions Yes degradation_obs->other_issue No end Optimized Reaction modify_conditions->end other_issue->end

Caption: Troubleshooting workflow for unexpected experimental outcomes.

Stability_Testing_Workflow start Start: Define Stability Study Parameters (pH, Temperature, Time Points) prep_solutions Prepare Stock and Test Solutions (Acidic, Neutral, Basic pH) start->prep_solutions incubate Incubate Samples at Constant Temperature prep_solutions->incubate sampling Withdraw Aliquots at Predetermined Time Points incubate->sampling sample_prep Sample Preparation: - Quench/Neutralize - Extract with Organic Solvent - Concentrate sampling->sample_prep analysis Analyze Samples via Stability-Indicating Method (e.g., HPLC, GC) sample_prep->analysis data_analysis Data Analysis: - Quantify remaining compound - Identify degradation products analysis->data_analysis conclusion Conclusion: Determine Stability Profile data_analysis->conclusion

Caption: General workflow for experimental stability testing.

References

Effect of Lewis acid catalyst choice on Friedel-Crafts acylation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Friedel-Crafts acylation reactions. The content focuses on the impact of Lewis acid catalyst choice on reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the role of the Lewis acid catalyst in Friedel-Crafts acylation?

A1: The Lewis acid catalyst is crucial for activating the acylating agent (typically an acyl chloride or anhydride). It coordinates with the halogen of the acyl halide, facilitating the formation of a highly electrophilic acylium ion (RCO+). This acylium ion is then attacked by the electron-rich aromatic ring, initiating the electrophilic aromatic substitution.

Q2: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?

A2: The ketone product of the acylation reaction is a Lewis base and can form a stable complex with the Lewis acid catalyst. This complexation effectively removes the catalyst from the reaction mixture, preventing it from activating more acylating agent.[1] Therefore, a stoichiometric amount or even a slight excess of the Lewis acid is often necessary to ensure the reaction goes to completion.

Q3: What are the most common Lewis acid catalysts used, and how do they compare in reactivity?

A3: The most common Lewis acid catalysts for Friedel-Crafts acylation are aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and zinc chloride (ZnCl₂). Generally, their reactivity follows the order: AlCl₃ > FeCl₃ > ZnCl₂. AlCl₃ is a very strong Lewis acid and is highly effective, but it can be harsh and may lead to side reactions. FeCl₃ is a milder and less expensive alternative, while ZnCl₂ is even milder and often used for activated aromatic substrates.

Q4: Can I perform Friedel-Crafts acylation on a deactivated aromatic ring?

A4: Friedel-Crafts acylation is an electrophilic aromatic substitution, and therefore, it is generally unsuccessful with strongly deactivated aromatic rings.[2] Electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring reduce its nucleophilicity, making it unreactive towards the acylium ion. For moderately deactivated rings, using a stronger Lewis acid or harsher reaction conditions might be necessary.

Q5: Are there more environmentally friendly alternatives to traditional Lewis acid catalysts?

A5: Yes, research is ongoing to develop "greener" Friedel-Crafts acylation protocols. This includes the use of solid acid catalysts like zeolites and metal oxides (e.g., ZnO), which can be easily recovered and reused.[3] Additionally, the use of ionic liquids as both solvent and catalyst is being explored to reduce the reliance on volatile organic solvents.[4][5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

This is one of the most common issues encountered in Friedel-Crafts acylation. The following guide provides a step-by-step approach to diagnosing the problem.

Troubleshooting Workflow for Low/No Yield

Troubleshooting_Low_Yield start Start: Low or No Product Yield check_reagents 1. Check Reagents & Conditions start->check_reagents reagents_ok Reagents & Conditions OK? check_reagents->reagents_ok fix_reagents Action: Use fresh/anhydrous reagents. Ensure inert atmosphere. reagents_ok->fix_reagents No check_catalyst 2. Evaluate Catalyst reagents_ok->check_catalyst Yes fix_reagents->check_reagents catalyst_ok Catalyst Active & Sufficient? check_catalyst->catalyst_ok fix_catalyst Action: Use fresh, anhydrous catalyst. Increase catalyst loading. catalyst_ok->fix_catalyst No check_substrate 3. Assess Aromatic Substrate catalyst_ok->check_substrate Yes fix_catalyst->check_catalyst substrate_ok Substrate sufficiently activated? check_substrate->substrate_ok fix_substrate Action: Consider a stronger Lewis acid. Increase reaction temperature/time. substrate_ok->fix_substrate No check_workup 4. Review Workup Procedure substrate_ok->check_workup Yes fix_substrate->check_substrate workup_ok Workup performed correctly? check_workup->workup_ok fix_workup Action: Ensure complete quenching of catalyst. Optimize extraction and purification. workup_ok->fix_workup No success Problem Resolved workup_ok->success Yes fix_workup->check_workup

Caption: A step-by-step decision-making diagram for troubleshooting low or no yield in Friedel-Crafts acylation.

Detailed Troubleshooting Steps:

  • Verify Reagents and Conditions:

    • Moisture: Lewis acids like AlCl₃ are extremely sensitive to moisture, which leads to deactivation.[6] Ensure all glassware was flame- or oven-dried and the reaction was performed under an inert atmosphere (e.g., nitrogen or argon).

    • Reagent Purity: Use freshly opened or purified reagents. Impurities in the aromatic substrate or acylating agent can inhibit the reaction.

  • Evaluate the Catalyst:

    • Catalyst Activity: If the Lewis acid has been stored improperly, it may be inactive. It should be a free-flowing powder; clumping can indicate hydration.

    • Catalyst Loading: As mentioned, a stoichiometric amount of the catalyst is often required. If you are using a catalytic amount, it may not be sufficient to drive the reaction to completion.

  • Assess the Aromatic Substrate:

    • Deactivation: If your substrate contains electron-withdrawing groups, the reaction may be sluggish or not proceed at all.[2]

    • Lewis Basic Groups: Substrates with Lewis basic functional groups (e.g., -OH, -NH₂) can coordinate with the Lewis acid, deactivating both the catalyst and the substrate.

  • Review the Workup Procedure:

    • Quenching: Ensure the reaction is properly quenched (e.g., by pouring onto a mixture of ice and concentrated HCl) to break up the catalyst-product complex.

    • Extraction: Emulsion formation during workup can lead to product loss. Using brine (saturated NaCl solution) can help break emulsions.

Issue 2: Formation of Multiple Products

While Friedel-Crafts acylation is generally less prone to poly-substitution than alkylation, the formation of multiple products can still occur.

  • Isomer Formation: The acyl group can add to different positions on the aromatic ring, leading to a mixture of ortho, meta, and para isomers. The regioselectivity is influenced by existing substituents on the ring and can also be affected by the choice of solvent and Lewis acid.

  • Side Reactions: At elevated temperatures or with very reactive substrates, side reactions can occur, leading to undesired byproducts.

Solutions:

  • Optimize Reaction Temperature: Running the reaction at a lower temperature can sometimes improve regioselectivity.

  • Solvent Selection: The polarity of the solvent can influence the isomer distribution. Experiment with different solvents to find the optimal conditions for your desired product.

  • Catalyst Choice: A milder Lewis acid may offer better selectivity.

Data Presentation: Catalyst Performance Comparison

The choice of Lewis acid catalyst significantly impacts the yield of the Friedel-Crafts acylation. The following table summarizes the performance of AlCl₃, FeCl₃, and ZnCl₂ in the acylation of various aromatic substrates.

CatalystAromatic SubstrateAcylating AgentSolventTemperature (°C)TimeYield (%)
AlCl₃ TolueneAcetyl ChlorideMethylene Chloride0 to RT30 min~86
FeCl₃ Anisole (B1667542)Propionyl ChlorideMethylene ChlorideRT15 min65-80
ZnCl₂ AnisoleAcetic Anhydride[CholineCl][ZnCl₂]₃ (DES)120 (Microwave)5 min95

Note: Data is compiled from various sources and reaction conditions may not be directly comparable. Yields are isolated yields where specified. RT = Room Temperature; DES = Deep Eutectic Solvent.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the acylation of anisole with acetyl chloride using different Lewis acid catalysts.

General Experimental Workflow

Experimental_Workflow start Start: Prepare Anhydrous Setup suspend_catalyst Suspend Lewis Acid Catalyst in Anhydrous Solvent start->suspend_catalyst cool_mixture Cool Mixture (e.g., 0°C ice bath) suspend_catalyst->cool_mixture add_acyl_chloride Slowly Add Acetyl Chloride cool_mixture->add_acyl_chloride add_anisole Add Anisole Solution Dropwise add_acyl_chloride->add_anisole react Allow Reaction to Proceed (Monitor by TLC) add_anisole->react workup Workup: 1. Quench with ice/HCl 2. Extract with organic solvent 3. Wash and dry react->workup purify Purify Product (e.g., Column Chromatography) workup->purify end End: Characterize Product purify->end

Caption: A generalized workflow for a Friedel-Crafts acylation experiment.

Protocol 1: Acylation of Anisole using Aluminum Chloride (AlCl₃)

  • Materials: Anhydrous Aluminum Chloride (AlCl₃), Anisole, Acetyl Chloride, Anhydrous Dichloromethane (CH₂Cl₂), Concentrated Hydrochloric Acid (HCl), Ice, 5% Sodium Bicarbonate (NaHCO₃) solution, Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Setup: Assemble a flame-dried round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser under a nitrogen atmosphere.

    • Catalyst Suspension: To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous CH₂Cl₂.

    • Cooling: Cool the suspension to 0 °C in an ice bath.

    • Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

    • Substrate Addition: Dissolve anisole (1.0 equivalent) in anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture at 0 °C.

    • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Workup: Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl. Transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

    • Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and brine.

    • Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Acylation of Anisole using Ferric Chloride (FeCl₃)

  • Materials: Anhydrous Ferric Chloride (FeCl₃), Anisole, Acetyl Chloride, Anhydrous Dichloromethane (CH₂Cl₂), 5% Sodium Hydroxide (NaOH) solution, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • Setup: In a round-bottom flask equipped with a magnetic stir bar, add anhydrous FeCl₃ (1.0 equivalent).

    • Reagent Addition: Add anhydrous CH₂Cl₂, followed by the slow addition of acetyl chloride (1.1 equivalents).

    • Substrate Addition: Add a solution of anisole (1.0 equivalent) in anhydrous CH₂Cl₂ dropwise to the reaction mixture.

    • Reaction: Stir the mixture at room temperature for 15-30 minutes. Monitor the reaction progress by TLC.

    • Workup: Quench the reaction by carefully adding water. Transfer to a separatory funnel and extract with CH₂Cl₂.

    • Washing: Wash the combined organic layers with 5% NaOH solution and then with water.

    • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purification: Purify the product as needed.

Protocol 3: Acylation of Anisole using Zinc Powder (as a precursor to a Zn-based catalyst system)

  • Materials: Zinc powder, Anisole, Acetyl Chloride, Diethyl ether, Dilute HCl.

  • Procedure:

    • Setup: In a microwave-safe reaction vessel, combine anisole (1.0 equivalent) and acetyl chloride (1.2 equivalents).

    • Catalyst Addition: Add zinc powder (0.5 equivalents).

    • Reaction: Irradiate the mixture in a microwave reactor at a specified power and time (e.g., 300W for 5 minutes). Monitor for completion.

    • Workup: After cooling, dissolve the reaction mixture in diethyl ether.

    • Catalyst Removal: Filter the mixture to remove the zinc powder. The catalyst can be washed with diethyl ether and dilute HCl for reuse.[7]

    • Washing and Isolation: Wash the filtrate with a saturated solution of NaHCO₃ and then with brine. Dry the organic layer and evaporate the solvent to obtain the crude product.

    • Purification: Purify the product by appropriate methods.

References

Improving the solubility of (4-Fluorophenyl)acetone for reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (4-Fluorophenyl)acetone in reaction settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physical properties?

This compound, also known as 1-(4-fluorophenyl)propan-2-one, is an organic compound with the chemical formula C₉H₉FO.[1][2][3] It is a clear, colorless to light yellow liquid at room temperature.[1][2][4] Key physical properties are summarized below.

PropertyValue
Molecular Weight 152.17 g/mol [1]
Density 1.139 g/mL at 25 °C
Boiling Point 106-107 °C at 18 mmHg[1]
Flash Point 91 °C (197 °F)[1]
Water Solubility Insoluble[1][2]

Q2: In which organic solvents is this compound soluble?

Below is a table summarizing the expected solubility based on general properties of ketones and available data. For critical applications, it is highly recommended to experimentally determine the solubility in your specific solvent system using the protocol provided in this guide.

SolventPolarityExpected Solubility
Methyl Acetate Polar aproticSoluble (50 mg/mL)[5]
Acetone Polar aproticMiscible[6][7]
Acetonitrile (ACN) Polar aproticMiscible[8]
Dimethylformamide (DMF) Polar aproticMiscible[9]
Dimethyl Sulfoxide (DMSO) Polar aproticMiscible[10][11]
Tetrahydrofuran (THF) Polar aproticMiscible
Ethanol Polar proticMiscible
Methanol Polar proticMiscible
Isopropanol Polar proticMiscible
Toluene NonpolarSoluble
Hexane NonpolarLikely soluble
Water Very polarInsoluble[1][2]

Q3: How can I improve the solubility of this compound for a chemical reaction?

Improving the solubility of this compound in a reaction mixture can often be achieved through several methods:

  • Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility. A common approach is to use a primary solvent in which the other reactants are soluble and add a co-solvent in which this compound is highly soluble.

  • Heating: Gently warming the reaction mixture can increase the solubility of the ketone. However, care must be taken to not exceed the boiling point of the solvent or cause degradation of any reaction components.

  • Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, a phase-transfer catalyst can be used to transport a reactant from one phase to another, thereby facilitating the reaction even with low solubility of the ketone in one of the phases.

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving this compound due to its solubility characteristics.

Problem 1: Incomplete or Slow Reaction Rate

Symptoms:

  • Low yield of the desired product.

  • The reaction stalls before all starting material is consumed.

  • Reaction takes significantly longer than expected.

Possible Cause: Poor solubility of this compound in the chosen reaction solvent is a common reason for slow or incomplete reactions. If the ketone is not fully dissolved, the reaction can only occur at the surface of the undissolved droplets, leading to a heterogeneous mixture and slow reaction kinetics.

Solutions:

  • Increase Agitation: Ensure the reaction mixture is being stirred vigorously to maximize the surface area of contact between the reactants.

  • Add a Co-solvent: Introduce a co-solvent in which this compound is known to be highly soluble (e.g., THF, DMF, or DMSO) to the reaction mixture. Start with a small percentage (e.g., 10-20% of the total volume) and gradually increase if necessary.

  • Elevate the Temperature: If the reaction conditions permit, gently heat the mixture to increase the solubility of the ketone. Monitor the reaction closely to avoid side reactions or solvent loss.

  • Consider a Different Solvent System: If the above methods are not effective, it may be necessary to switch to a different solvent or solvent mixture in which all reactants are sufficiently soluble.

IncompleteReaction Incomplete or Slow Reaction PoorSolubility Poor Solubility of This compound IncompleteReaction->PoorSolubility Primary Cause IncreaseAgitation Increase Agitation PoorSolubility->IncreaseAgitation Solution 1 AddCosolvent Add a Co-solvent (e.g., THF, DMF, DMSO) PoorSolubility->AddCosolvent Solution 2 ElevateTemp Elevate Temperature PoorSolubility->ElevateTemp Solution 3 ChangeSolvent Change Solvent System PoorSolubility->ChangeSolvent Solution 4

Caption: Troubleshooting workflow for incomplete or slow reactions.

Problem 2: Product Precipitation or Oily Layer Formation

Symptoms:

  • The desired product crashes out of the solution during the reaction.

  • An oily, immiscible layer forms in the reaction vessel.

Possible Cause: The product of the reaction may be less soluble in the reaction solvent than the starting materials. This can lead to its precipitation or separation as an oil, which can coat the stirrer and hinder the reaction.

Solutions:

  • Solvent System Modification: Similar to addressing poor starting material solubility, adding a co-solvent that is known to dissolve the product can keep it in solution.

  • Increase Reaction Volume: Diluting the reaction mixture with more of the primary solvent can sometimes prevent the product from reaching its solubility limit.

  • Temperature Adjustment: If the product's solubility increases with temperature, maintaining a higher reaction temperature (while ensuring stability) can prevent precipitation.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in a Given Solvent

This protocol provides a straightforward method to determine the approximate solubility of this compound in a specific organic solvent at room temperature.

Materials:

  • This compound

  • Solvent of interest (e.g., ethanol, THF, acetonitrile)

  • Small, calibrated glass vials (e.g., 2 mL or 5 mL) with caps

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Micropipettes

Methodology:

  • Preparation: Add a small, accurately weighed amount of the solvent to a vial (e.g., 1 mL).

  • Titration: Begin adding small, known volumes of this compound to the solvent with continuous stirring.

  • Observation: After each addition, cap the vial and stir for several minutes. Observe if the solution remains clear and homogeneous.

  • Saturation Point: Continue adding the ketone until a persistent cloudiness or a separate liquid phase is observed, indicating that the saturation point has been reached.

  • Calculation: Calculate the solubility in g/100 mL using the total volume of this compound added before saturation was reached and its density (1.139 g/mL).

start Start prep Add a known volume of solvent to a vial start->prep add_ketone Add a small, known volume of this compound prep->add_ketone stir Cap and stir for several minutes add_ketone->stir observe Observe the solution stir->observe clear Solution is clear observe->clear Yes cloudy Solution is cloudy or has a separate phase observe->cloudy No clear->add_ketone calculate Calculate solubility cloudy->calculate end End calculate->end

Caption: Experimental workflow for determining solubility.

Protocol 2: Utilizing a Co-solvent System for Improved Reaction Homogeneity

This protocol outlines the steps for employing a co-solvent to improve the solubility of this compound in a reaction.

Materials:

  • Reactants for the desired chemical transformation

  • Primary reaction solvent

  • Co-solvent (e.g., THF, DMF, DMSO)

  • Reaction vessel with stirring and temperature control

Methodology:

  • Initial Setup: Dissolve all other reactants in the primary solvent in the reaction vessel.

  • Ketone Dissolution: In a separate container, dissolve the this compound in a minimal amount of the chosen co-solvent.

  • Addition: Slowly add the solution of this compound and co-solvent to the reaction vessel with vigorous stirring.

  • Observation: Observe the reaction mixture to ensure it remains a single, homogeneous phase. If precipitation occurs, a small, incremental addition of the co-solvent may be necessary.

  • Reaction Monitoring: Proceed with the reaction, monitoring its progress by standard analytical techniques (e.g., TLC, GC, HPLC).

Protocol 3: Implementing Phase-Transfer Catalysis (PTC)

This protocol is for reactions where one reactant is in an aqueous phase and this compound is in an organic phase.

Materials:

  • Reactants for the desired chemical transformation

  • Aqueous phase (e.g., water, brine)

  • Organic solvent (e.g., toluene, dichloromethane)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB)

  • Reaction vessel with vigorous stirring capabilities

Methodology:

  • Phase Preparation: Prepare the aqueous phase with the water-soluble reactant and the organic phase by dissolving this compound in the organic solvent.

  • Catalyst Addition: Add the phase-transfer catalyst to the reaction vessel. The catalyst is typically added to the organic phase, but can sometimes be added to the biphasic mixture.

  • Mixing: Combine the two phases in the reaction vessel and begin vigorous stirring to create a large interfacial area.

  • Reaction: The phase-transfer catalyst will shuttle the aqueous reactant into the organic phase, allowing the reaction to proceed.

  • Work-up: Upon completion, the two phases are separated for product isolation.

AqueousPhase Aqueous Phase (Reactant A) ReactionVessel Reaction Vessel (Vigorous Stirring) AqueousPhase->ReactionVessel OrganicPhase Organic Phase (this compound + Solvent) OrganicPhase->ReactionVessel PTCatalyst Phase-Transfer Catalyst (e.g., TBAB) PTCatalyst->ReactionVessel Product Product in Organic Phase ReactionVessel->Product Reaction Occurs

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of (4-Fluorophenyl)acetone: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of (4-Fluorophenyl)acetone against potential alternative analytical techniques. The information presented is based on established analytical validation principles and available data for similar compounds, offering a framework for methodology selection and validation.

This compound, a ketone derivative, is of interest in various chemical and pharmaceutical research areas. Its analysis requires robust and reliable methods to ensure accurate quantification for applications such as reaction monitoring, purity assessment, and stability testing. GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. However, other methods, such as High-Performance Liquid Chromatography (HPLC), may also be considered.

Performance Comparison: GC-MS vs. HPLC

Table 1: Comparative Performance of Analytical Methods for this compound Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry.Separation based on polarity in a liquid mobile phase, with detection by UV absorbance.
Specificity High; mass spectral data provides a unique fingerprint for definitive identification.Moderate to high; relies on chromatographic retention time. Co-eluting impurities can interfere.
Linearity (R²) Typically ≥ 0.99Typically ≥ 0.99
Limit of Detection (LOD) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range); can be improved with derivatization.
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range); can be improved with derivatization.
Accuracy (% Recovery) Typically 90-110%Typically 95-105%
Precision (% RSD) Typically < 5%Typically < 2%
Sample Throughput Moderate; run times can be longer.High; generally faster analysis times.
Sample Preparation May require derivatization to improve volatility and thermal stability.Can often be analyzed directly; may require derivatization for improved UV detection.
Instrumentation Cost HigherLower

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are generalized protocols for the validation of a GC-MS method and a potential HPLC alternative for this compound quantification, based on common practices and analysis of similar compounds.

GC-MS Method Validation Protocol

This protocol is designed to validate a GC-MS method for the quantification of this compound in a given matrix, in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).

1. Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in selected ion monitoring (SIM) mode.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quantification Ion: Based on the mass spectrum of this compound (e.g., m/z 109, the base peak).

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the chosen solvent to a concentration within the calibration range.

3. Validation Parameters:

  • Specificity: Analyze blank matrix, placebo (if applicable), and the analyte to ensure no interference at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte at three levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 90-110%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 5%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Alternative Method: HPLC with UV Detection

Given that this compound possesses a chromophore, HPLC with UV detection is a viable alternative. The sensitivity might be lower than GC-MS, but it can be a simpler and faster technique for routine analysis.

1. Instrumentation and Conditions:

  • HPLC System: Equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), delivered isocratically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring a UV spectrum of this compound (e.g., around 254 nm).

2. Validation Protocol: The validation protocol would follow the same principles as the GC-MS method, assessing specificity, linearity, accuracy, precision, LOD, and LOQ according to ICH guidelines.

Workflow Diagrams

To visualize the logical flow of the validation processes, the following diagrams are provided.

GC_MS_Validation_Workflow cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis & Reporting prep_standards Prepare Calibration Standards gcms_analysis GC-MS Analysis prep_standards->gcms_analysis prep_samples Prepare Samples prep_samples->gcms_analysis specificity Specificity validation_report Validation Report specificity->validation_report linearity Linearity linearity->validation_report accuracy Accuracy accuracy->validation_report precision Precision precision->validation_report lod_loq LOD & LOQ lod_loq->validation_report data_processing Data Processing gcms_analysis->data_processing data_processing->specificity data_processing->linearity data_processing->accuracy data_processing->precision data_processing->lod_loq

Caption: Workflow for GC-MS Method Validation.

Method_Selection_Logic start Start: Need to Quantify This compound decision_volatility Is the analyte volatile and thermally stable? start->decision_volatility decision_sensitivity Is high sensitivity (trace analysis) required? decision_volatility->decision_sensitivity Yes hplc Consider HPLC decision_volatility->hplc No decision_identification Is definitive identification (mass spectrum) critical? decision_sensitivity->decision_identification Yes decision_sensitivity->hplc No gcms Select GC-MS decision_identification->gcms Yes decision_identification->hplc No end End: Method Selected gcms->end hplc->end

Caption: Logical Flow for Analytical Method Selection.

Conclusion

Both GC-MS and HPLC are powerful techniques for the quantification of this compound. GC-MS offers superior specificity and sensitivity, making it ideal for trace analysis and applications where definitive identification is crucial. HPLC provides a simpler, faster, and more cost-effective alternative for routine analysis, especially when high sensitivity is not the primary requirement.

The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical needs, sample characteristics, and available resources. Regardless of the chosen technique, a comprehensive method validation following ICH guidelines is essential to ensure the reliability and accuracy of the quantitative data.

A Comparative Guide to HPLC Method Validation for Pharmaceutical Impurity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and finished drug products is of paramount importance for patient safety and regulatory compliance. High-Performance Liquid Chromatography (HPLC) remains a cornerstone technique for the identification and quantification of impurities. The validation of these HPLC methods, guided by bodies like the International Council for Harmonisation (ICH), ensures that the analytical procedure is fit for its intended purpose.

This guide provides an objective comparison of HPLC with alternative analytical techniques for impurity profiling, supported by experimental data and detailed methodologies. It is designed for researchers, scientists, and drug development professionals to aid in the selection and validation of appropriate analytical technologies.

Performance Comparison of Analytical Techniques

The choice of analytical technique for impurity profiling depends on the nature of the analyte and impurities, as well as the specific requirements for sensitivity, speed, and resolution. While HPLC is a versatile and robust technique, alternatives such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) offer distinct advantages in specific applications.

Table 1: Quantitative Performance Comparison of HPLC and UPLC

Performance ParameterHPLCUPLCAdvantage of UPLC
Analysis Time 20-45 minutes[1]2-5 minutes[1]Higher throughput, faster method development.[2]
Resolution Good, but may be insufficient for complex mixtures.Higher, leading to better separation of impurities.[2]More accurate impurity profiling and quantification.[1][2]
Sensitivity StandardHigher, due to sharper and narrower peaks.[2][3]Improved detection and quantification of trace impurities.[2]
Solvent Consumption Higher70-80% lower per analysis.[1]Reduced operational costs and environmental impact.[2][4]
System Backpressure Up to 400 bar[1]Above 1,000 bar[1]Requires specialized instrumentation.[2]
Column Particle Size 3-5 µm[3]Sub-2 µm[1]Increased efficiency.

Table 2: Qualitative Comparison of HPLC, GC, and CE for Impurity Profiling

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)CE (Capillary Electrophoresis)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[5]Separation based on the differential migration of ions in an electric field.
Typical Analytes Non-volatile, thermally labile or stable compounds.[5]Volatile and thermally stable compounds.[5]Charged molecules (ions), chiral compounds, and biomolecules.[6]
Common Applications Assay, impurity profiling, stability testing of most small molecule drugs.[7][8]Residual solvent analysis, analysis of volatile impurities.[8]Chiral impurity analysis, analysis of proteins and peptides, ion analysis.[6]
Selectivity High, excellent for non-volatile impurities.[5]Good, but potential for thermal degradation of analyte or impurities.[5]High, particularly for charged and chiral molecules.[6]
Sensitivity (LOD/LOQ) Generally lower in concentration than HPLC due to smaller injection volumes.[6]High for volatile compounds with sensitive detectors (e.g., FID).Varies with detection method, can be lower than HPLC for UV detection.
Advantages Versatile, robust, widely applicable, well-established.[7]High separation efficiency for volatile compounds, fast analysis for simple mixtures.High efficiency, minimal sample and solvent consumption, unique selectivity for charged/chiral molecules.[6]
Limitations Longer run times compared to UPLC, not suitable for volatile compounds.Limited to thermally stable and volatile analytes, derivatization may be required.[5]Lower sensitivity with UV detection compared to HPLC, reproducibility can be a challenge.[6]

Experimental Protocols for HPLC Method Validation

The validation of an HPLC method for impurity profiling involves a series of experiments to demonstrate its suitability. The following are detailed protocols for key validation parameters as per ICH Q2(R1) guidelines.[9][10][11]

System Suitability Testing

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment.[12][13]

Procedure:

  • Prepare a system suitability solution containing the main analyte and known impurities or degradation products at a concentration that allows for the evaluation of the specified parameters.

  • Inject the system suitability solution in replicate (typically 5 or 6 times) before the start of the sample analysis.

  • Evaluate the following parameters against pre-defined acceptance criteria:

    • Resolution (Rs): The separation between the main peak and the closest eluting impurity peak.

    • Tailing Factor (T): A measure of peak symmetry.

    • Theoretical Plates (N): A measure of column efficiency.

    • Relative Standard Deviation (%RSD): The precision of replicate injections for peak area and retention time.[13]

Acceptance Criteria (Typical):

  • Resolution (Rs) ≥ 2.0

  • Tailing Factor (T) ≤ 2.0

  • %RSD for peak area ≤ 2.0% for the main analyte

Specificity (Forced Degradation Studies)

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[9][11]

Procedure:

  • Subject the drug substance to stress conditions to induce degradation. Common stress conditions include:

    • Acid Hydrolysis: e.g., 0.1N HCl at 60°C for 30 minutes.[14]

    • Base Hydrolysis: e.g., 0.1N NaOH at 60°C for 30 minutes.[14]

    • Oxidative Degradation: e.g., 3% Hydrogen Peroxide at room temperature.

    • Thermal Degradation: e.g., Heating at 105°C.[14]

    • Photolytic Degradation: Exposure to UV and visible light.[14]

  • Analyze the stressed samples using the HPLC method.

  • Assess the peak purity of the main analyte peak using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

  • Demonstrate that the degradation product peaks are well-resolved from the main analyte peak.[9]

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[15]

Procedure:

  • Prepare a series of at least five solutions of the impurity standard at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit for the impurity.[15][16]

  • Inject each solution in triplicate.

  • Plot the mean peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.[15]

Acceptance Criteria (Typical):

  • Correlation coefficient (r²) ≥ 0.995.[15]

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare samples of the drug substance or product spiked with known amounts of the impurity at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit), with three replicates at each level.[17]

  • Analyze the spiked samples.

  • Calculate the percentage recovery of the impurity at each concentration level.

Acceptance Criteria (Typical):

  • Percent recovery between 98.0% and 102.0% for the active ingredient, with wider ranges acceptable for impurities depending on their level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug substance spiked with the impurity at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.[17]

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate the %RSD for the results of each study.

Acceptance Criteria (Typical):

  • %RSD ≤ 5.0% for repeatability and intermediate precision for impurities.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

Procedure:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.[15]

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the response (e.g., from blank injections) and S is the slope of the calibration curve.

  • Confirm the determined LOQ by analyzing a minimum of six replicate samples at this concentration and assessing the precision.

Acceptance Criteria (Typical):

  • %RSD for replicate injections at the LOQ should be ≤ 10%.[16]

Visualizing Analytical Workflows and Relationships

Diagrams generated using Graphviz provide a clear visual representation of complex processes and relationships in analytical method validation.

HPLC_Validation_Workflow cluster_planning 1. Planning & Development cluster_execution 2. Validation Execution cluster_reporting 3. Reporting & Documentation dev Method Development protocol Validation Protocol Definition dev->protocol sst System Suitability Testing protocol->sst spec Specificity (Forced Degradation) sst->spec lin Linearity & Range spec->lin acc Accuracy lin->acc prec Precision (Repeatability & Intermediate) acc->prec lod_loq LOD & LOQ prec->lod_loq rob Robustness lod_loq->rob report Validation Report Compilation rob->report approval Final Approval report->approval

HPLC Method Validation Workflow

Validation_Parameters cluster_qualitative Qualitative Aspects cluster_quantitative Quantitative Aspects cluster_sensitivity Sensitivity cluster_reliability Reliability Validation Method Validation (ICH Q2) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Relationship of Validation Parameters

Analytical_Technique_Comparison cluster_liquid Liquid Chromatography cluster_gas Gas Chromatography cluster_electro Electrophoresis HPLC HPLC (General Purpose, Non-Volatile Impurities) UPLC UPLC (High Throughput, High Resolution) HPLC->UPLC Evolution GC GC (Volatile Impurities, Residual Solvents) CE CE (Chiral & Ionic Impurities, Biomolecules) Impurity Impurity Profiling Impurity->HPLC Impurity->GC Impurity->CE

Comparison of Analytical Techniques

References

A Comparative Guide to ¹H and ¹³C NMR for the Structural Elucidation of (4-Fluorophenyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed comparison of ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy for the structural elucidation of (4-Fluorophenyl)acetone, a key intermediate in the synthesis of various pharmaceutical compounds. By presenting experimental data, detailed protocols, and logical workflows, this document aims to equip researchers with the necessary information to effectively utilize these two powerful NMR techniques.

Introduction to NMR-based Structural Elucidation

Nuclear Magnetic Resonance spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb and re-emit electromagnetic radiation at a specific frequency. This resonance frequency is highly sensitive to the local electronic environment of the nucleus, providing a detailed fingerprint of the molecular structure.

For a molecule like this compound, both ¹H and ¹³C NMR provide complementary information crucial for confirming its structure. ¹H NMR reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR, on the other hand, provides information on the carbon skeleton of the molecule.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the four different proton environments in the molecule.

Key Features of the ¹H NMR Spectrum:

  • Aromatic Protons: The protons on the fluorophenyl ring are chemically non-equivalent due to the fluorine substituent. They appear as two distinct multiplets in the aromatic region of the spectrum. The protons ortho to the fluorine (H-2' and H-6') are coupled to the fluorine atom and to the meta protons, while the protons meta to the fluorine (H-3' and H-5') are coupled to the ortho protons. This results in complex splitting patterns, often appearing as two overlapping triplets or a pair of doublets of doublets.

  • Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the phenyl ring and the carbonyl group are chemically equivalent and appear as a singlet.

  • Methyl Protons (-CH₃): The three protons of the methyl group are also chemically equivalent and appear as a sharp singlet, typically in the upfield region of the spectrum.

Table 1: ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ) ppmMultiplicity
H-2', H-6' (Aromatic)~7.14Triplet
H-3', H-5' (Aromatic)~6.99Triplet
-CH₂- (Methylene)~3.65Singlet
-CH₃ (Methyl)~2.13Singlet

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency.

¹³C NMR Spectral Analysis of this compound

The proton-decoupled ¹³C NMR spectrum of this compound provides a count of the unique carbon atoms in the molecule. Due to the plane of symmetry in the para-substituted phenyl ring, some carbon signals will be equivalent.

Key Features of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (C=O): The carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.

  • Aromatic Carbons: The fluorophenyl ring will show four distinct signals. The carbon directly attached to the fluorine (C-4') will show a large one-bond carbon-fluorine coupling. The other aromatic carbons (C-1', C-2'/C-6', and C-3'/C-5') will also exhibit smaller couplings to the fluorine atom.

  • Methylene Carbon (-CH₂-): The methylene carbon appears in the mid-range of the spectrum.

  • Methyl Carbon (-CH₃): The methyl carbon is the most shielded and appears at the upfield end of the spectrum.

Table 2: ¹³C NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ) ppm
C=O (Carbonyl)~206
C-4' (C-F)~162 (d, ¹JCF ≈ 245 Hz)
C-1'~130
C-2', C-6'~131 (d, ²JCF ≈ 8 Hz)
C-3', C-5'~116 (d, ³JCF ≈ 21 Hz)
-CH₂- (Methylene)~50
-CH₃ (Methyl)~30

Note: The chemical shifts and coupling constants are approximate and can vary. The multiplicities (d = doublet) arise from coupling with the ¹⁹F nucleus.

Experimental Protocols

Accurate and reproducible NMR data are contingent on standardized experimental procedures.

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse experiment (zg30).

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s

  • Acquisition Time: ~1-2 s

  • Spectral Width: -10 to 220 ppm

Logical Workflow for Structural Elucidation

The process of elucidating the structure of this compound using NMR spectroscopy follows a logical progression, as illustrated in the diagram below.

structural_elucidation_workflow Workflow for NMR-based Structural Elucidation of this compound cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_spectral_analysis Spectral Analysis cluster_structure_confirmation Structure Confirmation Sample Obtain this compound Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire 1H NMR Spectrum Transfer->H1_NMR C13_NMR Acquire 13C NMR Spectrum Transfer->C13_NMR H1_Analysis Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity H1_NMR->H1_Analysis C13_Analysis Analyze 13C Spectrum: - Chemical Shifts - Number of Signals C13_NMR->C13_Analysis Assign_H1 Assign 1H Signals to Protons H1_Analysis->Assign_H1 Assign_C13 Assign 13C Signals to Carbons C13_Analysis->Assign_C13 Correlate Correlate 1H and 13C Data Assign_H1->Correlate Assign_C13->Correlate Final_Structure Confirm Structure of This compound Correlate->Final_Structure

Caption: Logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Conclusion

Both ¹H and ¹³C NMR spectroscopy are powerful and complementary techniques for the unambiguous structural elucidation of this compound. ¹H NMR provides detailed information about the proton environments and their connectivity, while ¹³C NMR reveals the carbon framework of the molecule. The characteristic chemical shifts and, in the case of ¹³C NMR, the coupling to fluorine, provide definitive evidence for the presence of the 4-fluorophenyl group and the acetone (B3395972) moiety. By following standardized experimental protocols and a logical analytical workflow, researchers can confidently confirm the structure of this important synthetic intermediate.

A Comparative Analysis of the Reactivity of (4-Fluorophenyl)acetone and (2-Fluorophenyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of (4-Fluorophenyl)acetone and (2-Fluorophenyl)acetone. Understanding the nuanced differences in the reactivity of these isomers is crucial for synthetic chemists and drug development professionals in designing reaction pathways and predicting the behavior of these molecules in various chemical environments. This analysis is based on fundamental principles of physical organic chemistry, supported by theoretical considerations in the absence of direct comparative experimental data in the public domain.

Introduction

This compound and (2-Fluorophenyl)acetone are substituted ketones with a fluorine atom on the phenyl ring at the para and ortho positions, respectively. The position of this electron-withdrawing fluorine atom significantly influences the reactivity of the molecule at three key sites: the carbonyl carbon, the α-protons, and the aromatic ring. This guide will explore these differences by examining the electronic and steric effects imparted by the fluorine substituent.

Theoretical Framework: Electronic and Steric Effects

The reactivity of these isomers is primarily governed by a combination of electronic (inductive and resonance) and steric effects.

  • Inductive Effect (-I): Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect, pulling electron density through the sigma bonds. This effect acidifies the α-protons and increases the electrophilicity of the carbonyl carbon. The strength of the inductive effect is distance-dependent, being stronger at the ortho position than at the para position.

  • Resonance (Mesomeric) Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic pi-system. This electron-donating resonance effect is most pronounced at the ortho and para positions and partially counteracts the inductive effect.

  • Steric Hindrance: The presence of the fluorine atom at the ortho position can sterically hinder the approach of reagents to the adjacent reaction centers, namely the carbonyl group and the α-protons.

Comparison of Reactivity

The interplay of these effects leads to predictable differences in the reactivity of the two isomers.

Acidity of α-Protons and Enolate Formation

The acidity of the α-protons is a critical factor in many reactions of ketones, as it dictates the ease of enolate formation. A more acidic α-proton will lead to a faster rate of enolization under basic conditions.

  • (2-Fluorophenyl)acetone: The strong -I effect of the fluorine atom at the ortho position is expected to significantly increase the acidity of the α-protons compared to the para isomer. However, the +M effect, also strongest at the ortho position, will partially mitigate this.

  • This compound: The -I effect is weaker at the para position, but the +M effect is still significant.

Expected Order of Acidity: (2-Fluorophenyl)acetone > this compound

This increased acidity suggests that (2-Fluorophenyl)acetone will form its enolate more readily under kinetically controlled conditions.

Quantitative Data Summary

PropertyThis compound(2-Fluorophenyl)acetoneRationale
pKa of α-protons ~19-20~18-19The stronger inductive effect of the ortho-fluoro substituent is expected to lower the pKa, making the α-protons more acidic.
Rate of Enolization SlowerFasterCorrelates with the acidity of the α-protons; the more acidic compound will deprotonate more rapidly.
Electrophilicity of Carbonyl Carbon HigherLowerThe resonance effect of the ortho-fluoro substituent can donate electron density to the carbonyl group, reducing its electrophilicity. Steric hindrance from the ortho-fluoro group can also impede nucleophilic attack.
Rate of Nucleophilic Addition FasterSlowerPrimarily dependent on the electrophilicity of the carbonyl carbon and steric accessibility. The less hindered and more electrophilic carbonyl of the para isomer is expected to react faster with nucleophiles.

Experimental Protocols

To experimentally validate the predicted differences in reactivity, the following protocols can be employed.

Protocol 1: Determination of α-Proton Acidity via H/D Exchange

This experiment measures the rate of deuterium (B1214612) incorporation at the α-position, which is directly related to the rate of enolate formation and thus the kinetic acidity.

Materials:

Procedure:

  • Prepare a 0.1 M solution of the ketone isomer in MeOD in an NMR tube.

  • Add a catalytic amount of NaOMe (e.g., 0.01 equivalents) to the NMR tube.

  • Immediately acquire a ¹H NMR spectrum and continue to acquire spectra at regular time intervals.

  • Monitor the decrease in the integral of the α-proton signal and the appearance of the corresponding signal for the deuterated species.

  • The rate of H/D exchange can be determined by plotting the natural logarithm of the integral of the α-proton signal versus time. The slope of this line will be the pseudo-first-order rate constant.

Protocol 2: Competitive Nucleophilic Addition Reaction

This experiment compares the relative rates of nucleophilic addition to the carbonyl group of the two isomers.

Materials:

  • This compound

  • (2-Fluorophenyl)acetone

  • A suitable nucleophile (e.g., sodium borohydride (B1222165) for reduction, or a Grignard reagent)

  • An appropriate solvent (e.g., methanol for NaBH₄, THF for Grignard)

  • Internal standard for GC or HPLC analysis

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare an equimolar solution of this compound, (2-Fluorophenyl)acetone, and an internal standard in the chosen solvent.

  • Add a sub-stoichiometric amount of the nucleophilic reagent (e.g., 0.5 equivalents) to the solution to ensure the reaction does not go to completion.

  • Allow the reaction to proceed for a set amount of time at a constant temperature.

  • Quench the reaction with an appropriate quenching agent (e.g., water or a weak acid).

  • Analyze the reaction mixture by GC or HPLC to determine the relative amounts of the unreacted starting materials and the corresponding products.

  • The ratio of the products will reflect the relative reactivity of the two isomers towards the nucleophile.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

electronic_effects cluster_4FPA This compound cluster_2FPA (2-Fluorophenyl)acetone 4FPA_ring Phenyl Ring 4FPA_carbonyl C=O 4FPA_ring->4FPA_carbonyl -I (weaker) +M 2FPA_ring Phenyl Ring 4FPA_alpha α-Protons 4FPA_carbonyl->4FPA_alpha Withdraws e⁻ 2FPA_carbonyl C=O 2FPA_ring->2FPA_carbonyl -I (stronger) +M (stronger) 2FPA_alpha α-Protons 2FPA_carbonyl->2FPA_alpha Withdraws e⁻

Caption: Electronic effects in this compound vs. (2-Fluorophenyl)acetone.

reactivity_comparison cluster_acidity Acidity of α-Protons cluster_electrophilicity Electrophilicity of Carbonyl Carbon Acidity_2FPA (2-Fluorophenyl)acetone (More Acidic) Acidity_4FPA This compound (Less Acidic) Acidity_2FPA->Acidity_4FPA > Electro_4FPA This compound (More Electrophilic) Electro_2FPA (2-Fluorophenyl)acetone (Less Electrophilic) Electro_4FPA->Electro_2FPA >

Caption: Predicted reactivity comparison of the two isomers.

experimental_workflow start Prepare Equimolar Mixture (Ketone Isomers + Internal Standard) reaction Add Sub-stoichiometric Nucleophile start->reaction quench Quench Reaction reaction->quench analysis Analyze by GC/HPLC quench->analysis result Determine Relative Product Ratio analysis->result

Caption: Workflow for competitive nucleophilic addition experiment.

Conclusion

The reactivity of this compound and (2-Fluorophenyl)acetone is a nuanced interplay of electronic and steric effects. Based on theoretical principles, (2-Fluorophenyl)acetone is predicted to have more acidic α-protons and therefore a faster rate of enolization. Conversely, this compound is expected to possess a more electrophilic carbonyl carbon, leading to faster rates of nucleophilic addition. These predictions provide a strong basis for designing synthetic strategies and understanding the behavior of these compounds. Experimental validation through the outlined protocols would provide valuable quantitative data to confirm these theoretical considerations.

A Comparative Guide to the Biological Activities of (4-Fluorophenyl)acetone and Phenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of (4-Fluorophenyl)acetone and Phenylacetone. While direct quantitative comparative studies are limited in publicly available literature, this document synthesizes existing data to highlight their individual properties, potential pharmacological relevance, and metabolic profiles. The inclusion of detailed experimental protocols for key assays is intended to facilitate further research and direct comparison.

Introduction

This compound and Phenylacetone are both substituted ketones with recognized roles as precursors in the synthesis of various chemical entities. Phenylacetone is notably a metabolite of amphetamine and methamphetamine[1]. The introduction of a fluorine atom in this compound suggests potential alterations in its biological activity and metabolic stability, a common strategy in medicinal chemistry to enhance pharmacokinetic properties[2][3]. This guide explores the available information on their biological targets and metabolic fate.

Data Presentation

A direct quantitative comparison of the biological activities of this compound and Phenylacetone is hampered by a lack of available experimental data in the scientific literature. The following table summarizes the qualitative biological information that has been reported for each compound.

Biological AspectThis compoundPhenylacetone
Receptor Interactions Reported to be an inhibitor of 5-HT2 receptors and to have inhibitory activities against dopamine (B1211576) and serotonin, potentially acting as an agonist.[4]No direct receptor binding affinities have been reported. It is primarily known as a metabolite of amphetamines.[1]
Enzyme Interactions No specific enzyme inhibition data (e.g., IC50 values) is readily available.Known to be a product of flavin-containing monooxygenase 3 (FMO3) mediated deamination of amphetamines.[1]
Metabolism The presence of the fluorine atom is generally associated with increased metabolic stability in drug molecules by blocking sites of oxidative metabolism.[2][3]Metabolized in the human liver via oxidation to benzoic acid, which is then converted to hippuric acid before excretion. It can also undergo para-hydroxylation.[1] In vitro studies with rabbit liver preparations show its reduction to 1-phenyl-2-propanol (B48451) as the major metabolic pathway.[4]
Other Biological Activities Derivatives have been synthesized with reported anti-inflammatory, anticonvulsant, and anticancer properties.[4]Primarily recognized for its role as a precursor in the synthesis of amphetamine and methamphetamine.[1]

Comparative Analysis of Biological Activities

Receptor and Enzyme Interactions

This compound is described as having inhibitory effects on 5-HT2 receptors and influencing dopaminergic and serotonergic systems[4]. The 5-HT2A receptor, a G-protein coupled receptor, is a key target for various psychoactive compounds. Its activation of the Gq/G11 signaling pathway leads to a cascade of intracellular events. However, without quantitative binding affinity data (e.g., Kᵢ values), the potency and selectivity of this compound at these targets remain uncharacterized.

For Phenylacetone, its biological significance is primarily understood in the context of being a metabolite of amphetamines[1]. There is a lack of evidence for its direct, potent interaction with specific receptors or enzymes as a primary mode of action.

Metabolic Stability

The introduction of a fluorine atom at the para-position of the phenyl ring in this compound is anticipated to enhance its metabolic stability compared to Phenylacetone. Fluorine substitution can block sites susceptible to cytochrome P450 (CYP450) mediated oxidation, a common metabolic pathway for aromatic compounds[2][3]. Phenylacetone is known to be oxidized to benzoic acid in the human liver[1]. The para-position of the phenyl ring is a potential site for hydroxylation, and the presence of a fluorine atom in this compound would prevent this metabolic transformation.

In vitro studies using rabbit liver preparations have shown that Phenylacetone is primarily reduced to its corresponding alcohol, 1-phenyl-2-propanol[4]. While similar studies for this compound are not available, it is plausible that it would undergo a similar reductive metabolism.

Experimental Protocols

To facilitate direct comparative studies, the following are detailed protocols for key in vitro assays.

5-HT2A Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of test compounds for the 5-HT2A receptor.

Materials:

  • Receptor Source: Commercially available membranes from cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin, a selective 5-HT2A antagonist.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM M100907).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and Phenylacetone dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates, filter mats, and a microplate scintillation counter.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.

  • Initiate the binding reaction by adding the receptor membrane preparation.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter mats, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and measure the radioactivity using a scintillation counter.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol is designed to assess the rate of metabolism of a compound in a key in vitro system.

Materials:

  • Test Compounds: this compound and Phenylacetone.

  • Human Liver Microsomes (HLMs): Commercially available pooled HLMs.

  • NADPH regenerating system: To provide the necessary cofactors for CYP450 enzymes.

  • Phosphate (B84403) Buffer: 100 mM, pH 7.4.

  • Acetonitrile (B52724): To stop the reaction.

  • Incubator, centrifuge, and LC-MS/MS system.

Procedure:

  • Pre-incubate the test compound with HLMs in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Visualizations

G cluster_0 5-HT2A Receptor Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Test Compounds) incubate Incubate at RT prep->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 -> Ki) count->analyze

5-HT2A Receptor Binding Assay Workflow

G cluster_1 Metabolic Stability Assay Workflow pre_incubate Pre-incubate Compound with Liver Microsomes start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Sample at Time Points start_reaction->time_points quench Quench with Acetonitrile time_points->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t1/2 and CLint lcms->calculate

Metabolic Stability Assay Workflow

G cluster_2 5-HT2A Receptor Signaling Pathway Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq_G11 Gq/G11 Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

References

Pharmacokinetic differences between 2-FA, 3-FA, and 4-FA

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Pharmacokinetics of 2-FA, 3-FA, and 4-FA

This guide provides a detailed comparison of the pharmacokinetic properties of three positional isomers of fluoroamphetamine: 2-fluoroamphetamine (B239227) (2-FA), 3-fluoroamphetamine (3-FA), and 4-fluoroamphetamine (4-FA). The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting available experimental data, outlining methodologies, and illustrating the underlying mechanism of action.

Introduction

2-FA, 3-FA, and 4-FA are synthetic compounds of the substituted amphetamine class, differing only in the position of the fluorine atom on the phenyl ring. This structural variation, while seemingly minor, can significantly influence their pharmacokinetic profiles and, consequently, their pharmacological effects. Understanding these differences is crucial for predicting their activity, potential for bioaccumulation, and safety profiles.

Data Presentation

The following table summarizes the available quantitative pharmacokinetic data for 2-FA, 3-FA, and 4-FA. It is important to note that there is a significant disparity in the amount of research conducted on these compounds, with 4-FA being the most studied in humans, while data for 2-FA and 3-FA is limited, particularly in human subjects.

Parameter2-Fluoroamphetamine (2-FA)3-Fluoroamphetamine (3-FA)4-Fluoroamphetamine (4-FA)
Species Data not availableRatHuman
Route of Administration Data not availableIntravenousOral
Dose Data not available5 mg/kg100 mg
Time to Maximum Concentration (Tmax) Data not availableData not available~2 hours[1][2]
Peak Plasma Concentration (Cmax) Data not available1412.09 ± 196.12 ng/mL (C0)[3][4][5]195 ng/mL (median)[1][2]
Elimination Half-life (t½) Data not available2.27 ± 0.67 hours[3][4][5][6]8-9 hours (marked variation 5.5-16.8 hours)[1][2]
Stereoselective Elimination Half-life (t½) Data not availableData not available(R)-4-FA: 12.9 hours (mean), (S)-4-FA: 6.0 hours (mean)[7]

Note: Comprehensive pharmacokinetic data for 2-FA in humans is not available in the scientific literature.[8][9] The data for 3-FA is from a study in rats and represents the initial concentration after intravenous administration (C0) rather than a Cmax following absorption.

Experimental Protocols

4-Fluoroamphetamine (4-FA) Human Study

A controlled study was conducted to evaluate the pharmacokinetic parameters of 4-FA in humans.[1][2]

  • Subjects: Twelve healthy subjects ingested a 100 mg dose, and five of these subjects also received a 150 mg dose on a separate occasion.[1]

  • Administration: 4-FA was administered orally, dissolved in a bitter lemon drink.[1][2]

  • Sampling: Blood and oral fluid samples were collected over a 12-hour period following ingestion.[1]

  • Analysis: The concentrations of 4-FA and any traces of amphetamine were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] An enantioselective LC-MS/MS method was also developed to quantify the (R)- and (S)-enantiomers of 4-FA in serum samples.[7]

3-Fluoroamphetamine (3-FA) Animal Study

The pharmacokinetics of 3-FA were characterized in a study using male Sprague Dawley rats.[3][4][5]

  • Subjects: Male Sprague Dawley rats were used in the study.[4]

  • Administration: 3-FA was administered as an intravenous bolus injection at a dose of 5 mg/kg.[3][4][5]

  • Sampling: Plasma samples were collected from the rats.[3][4][5]

  • Analysis: A novel bioanalytical method involving liquid-liquid extraction coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) was used to analyze the plasma samples.[3][4][5]

Mandatory Visualization

The primary mechanism of action for 2-FA, 3-FA, and 4-FA is understood to be the release and reuptake inhibition of monoamine neurotransmitters.[9][10][11] The following diagram illustrates this general signaling pathway.

Monoamine_Release_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle NE_vesicle Norepinephrine Vesicle SERT_vesicle Serotonin Vesicle FA Fluoroamphetamine (2-FA, 3-FA, or 4-FA) FA->VMAT2 Disrupts vesicular storage DAT DAT FA->DAT Enters neuron NET NET FA->NET Enters neuron SERT SERT FA->SERT Enters neuron DA DA DAT->DA Reverses transport (Efflux) NE NE NET->NE Reverses transport (Efflux) SE SE SERT->SE Reverses transport (Efflux) DA_R Dopamine Receptors DA->DA_R Binds NE_R Norepinephrine Receptors NE->NE_R Binds SE_R Serotonin Receptors SE->SE_R Binds

Caption: General mechanism of action for fluoroamphetamines.

Conclusion

The available experimental data reveal significant pharmacokinetic differences between 2-FA, 3-FA, and 4-FA, although the information for 2-FA and 3-FA is notably sparse. 4-FA exhibits a longer half-life in humans compared to the half-life of 3-FA observed in rats. The stereoselective metabolism of 4-FA, with the (R)-enantiomer being eliminated more slowly than the (S)-enantiomer, is a critical consideration for its overall pharmacokinetic profile. The lack of human pharmacokinetic data for 2-FA and 3-FA underscores the need for further research to fully characterize and compare these compounds. The primary mechanism of action for all three is believed to be their interaction with monoamine transporters, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. The varying potencies at these transporters, which are not detailed in this pharmacokinetic comparison, would further differentiate their pharmacological effects. Researchers should exercise caution when extrapolating findings from one isomer to another due to these demonstrated and potential pharmacokinetic and pharmacodynamic differences.

References

A Comparative Guide: GC-MS vs. HPLC for the Analysis of Phenylacetone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable analysis of phenylacetone (B166967) (also known as P2P or benzyl (B1604629) methyl ketone) and its analogs is of paramount importance in forensic chemistry, drug development, and toxicology. As a primary precursor in the synthesis of amphetamine and methamphetamine, the detection and quantification of these compounds are critical. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to assist in the selection of the most suitable technique for specific analytical needs.

At a Glance: GC-MS vs. HPLC

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in a gaseous mobile phase, with detection by a mass spectrometer.Separation of compounds based on their interaction with a solid stationary phase and a liquid mobile phase, typically with UV detection.
Analyte Volatility Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile or thermally labile compounds.Suitable for a wide range of compounds, including non-volatile and thermally labile analytes.
Derivatization Often required for phenylacetone analogs to prevent thermal decomposition in the GC inlet and to improve chromatographic properties.[1]Generally not required, simplifying sample preparation.
Sensitivity Excellent, particularly with Selected Ion Monitoring (SIM) mode.Good, with the potential for high sensitivity depending on the detector used (e.g., MS).
Selectivity Very high, based on both chromatographic retention time and the unique mass fragmentation pattern of the analyte.Good, based on retention time. Selectivity can be enhanced by using highly specific detectors like mass spectrometry (LC-MS).
Speed Typically offers faster analysis times.Runtimes can be longer compared to GC, but modern UHPLC systems offer rapid separations.
Cost Higher initial instrument cost and maintenance.Lower initial instrument cost for basic setups (e.g., with a UV detector).

Quantitative Performance Comparison

The following table summarizes typical performance characteristics of validated GC-MS and HPLC methods for the analysis of phenylacetone and its analogs. These values are representative and may vary depending on the specific instrumentation, method parameters, and analyte.

ParameterGC-MSHPLC-UV
Limit of Detection (LOD) 0.05 - 10 ng/mL1 - 30 ng/mL
Limit of Quantification (LOQ) 0.1 - 25 ng/mL3 - 80 ng/mL
Linearity (R²) > 0.99> 0.999
Precision (%RSD) < 10%< 2%
Accuracy (% Recovery) 90 - 110%98 - 102%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of phenylacetone and its analogs, incorporating a derivatization step to prevent thermal degradation of certain precursors.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample, add an appropriate internal standard.

  • Add 2 mL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 3,000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Methoximation)

  • To the dried residue, add 50 µL of a methoxylamine hydrochloride solution in pyridine.

  • Vortex briefly and heat at 60°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection.

3. GC-MS Conditions

ParameterSetting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Initial temperature 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full scan (m/z 40-550) and/or Selected Ion Monitoring (SIM)
High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method suitable for the analysis of phenylacetone and its analogs.

1. Sample Preparation

  • Dissolve a known amount of the sample in the mobile phase to a final concentration within the linear range of the method.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions

ParameterSetting
Column C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 254 nm

Visualization of Workflows and Pathways

Phenylacetone Synthesis Pathways

G Common Synthesis Routes to Phenylacetone (P2P) cluster_0 Starting Materials cluster_1 Intermediates / Reactions Phenylacetic Acid Phenylacetic Acid Reaction with Acetic Anhydride Reaction with Acetic Anhydride Phenylacetic Acid->Reaction with Acetic Anhydride Dakin-West Reaction Benzaldehyde Benzaldehyde Condensation with Nitroethane Condensation with Nitroethane Benzaldehyde->Condensation with Nitroethane Henry Reaction Benzyl Cyanide Benzyl Cyanide Reaction with Ethyl Acetate Reaction with Ethyl Acetate Benzyl Cyanide->Reaction with Ethyl Acetate Claisen Condensation Phenylacetone (P2P) Phenylacetone (P2P) Reaction with Acetic Anhydride->Phenylacetone (P2P) Phenyl-2-nitropropene Phenyl-2-nitropropene Condensation with Nitroethane->Phenyl-2-nitropropene Reaction with Ethyl Acetate->Phenylacetone (P2P) Phenyl-2-nitropropene->Phenylacetone (P2P) Reduction

Caption: Common synthesis routes to Phenylacetone (P2P).

GC-MS Experimental Workflow

G Experimental Workflow for GC-MS Analysis Sample Sample Sample_Preparation Sample Preparation (e.g., LLE, SPE) Sample->Sample_Preparation Derivatization Derivatization (if necessary) Sample_Preparation->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing (Integration, Library Search) GC_MS_Analysis->Data_Processing Results Results (Identification, Quantification) Data_Processing->Results

Caption: Experimental workflow for GC-MS analysis.

HPLC Experimental Workflow

G Experimental Workflow for HPLC Analysis Sample Sample Sample_Preparation Sample Preparation (Dissolution, Filtration) Sample->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Processing Data Processing (Peak Integration, Calibration) HPLC_Analysis->Data_Processing Results Results (Quantification) Data_Processing->Results

Caption: Experimental workflow for HPLC analysis.

Conclusion

Both GC-MS and HPLC are powerful techniques for the analysis of phenylacetone and its analogs, each with distinct advantages. GC-MS offers unparalleled selectivity and sensitivity, making it the gold standard for confirmatory analysis and the identification of unknown impurities. However, the requirement for analyte volatility and the potential for thermal degradation of analogs necessitate careful method development, often including a derivatization step.

HPLC is a versatile and robust technique that is well-suited for the routine quantitative analysis of these compounds, particularly for non-volatile or thermally labile analogs. Its simpler sample preparation and lower instrument cost (for UV detection) make it an attractive option for quality control and high-throughput screening.

The choice between GC-MS and HPLC will ultimately depend on the specific requirements of the analysis. For unambiguous identification and trace-level detection, GC-MS is the preferred method. For routine quantification and analysis of a broader range of analogs without the need for derivatization, HPLC is an excellent choice. In many laboratories, the two techniques are used orthogonally to provide a comprehensive analytical solution.

References

Comparative study of catalysts for para-selective Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Para-Selective Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental and widely utilized C-C bond-forming reaction in organic synthesis, crucial for the production of aromatic ketones which are key intermediates in the pharmaceutical, agrochemical, and fragrance industries.[1] A significant challenge in this reaction is controlling the regioselectivity, particularly to obtain the para-isomer, which is often the most desired product. This guide provides a comparative overview of various catalytic systems developed to enhance para-selectivity in Friedel-Crafts acylation, with a focus on heterogeneous catalysts like zeolites and metal-organic frameworks (MOFs), as well as ionic liquids, which offer greener alternatives to traditional homogeneous catalysts.

Mechanism of Para-Selective Friedel-Crafts Acylation

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The catalyst, typically a Lewis or Brønsted acid, activates the acylating agent (an acyl halide or anhydride) to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring. The para-selectivity is primarily influenced by steric hindrance and the electronic properties of the substrate and the catalyst. Shape-selective catalysts, such as zeolites, can sterically direct the acylation to the less hindered para-position.

Friedel_Crafts_Acylation cluster_activation Catalyst Activation cluster_substitution Electrophilic Aromatic Substitution AcylatingAgent Acylating Agent (RCOCl) AcyliumIon Acylium Ion (RCO+) AcylatingAgent->AcyliumIon Activation Catalyst Lewis Acid Catalyst (e.g., AlCl3, Zeolite) Catalyst->AcylatingAgent AromaticRing Aromatic Ring SigmaComplex σ-Complex (Wheland Intermediate) AcyliumIon->SigmaComplex AromaticRing->SigmaComplex Nucleophilic Attack ParaProduct Para-Acylated Product SigmaComplex->ParaProduct Deprotonation (Major) OrthoProduct Ortho-Acylated Product SigmaComplex->OrthoProduct (Minor)

Caption: Mechanism of Friedel-Crafts Acylation.

Comparative Performance of Catalysts

The choice of catalyst is paramount in achieving high yield and selectivity in Friedel-Crafts acylation. The following tables summarize the performance of different classes of catalysts under various reaction conditions.

Zeolite Catalysts

Zeolites are microporous aluminosilicates with well-defined pore structures that can impart shape selectivity.[2] Their acidic sites (both Brønsted and Lewis) catalyze the reaction, while the constrained environment within the pores favors the formation of the sterically less hindered para-isomer.

CatalystAromatic SubstrateAcylating AgentTemp. (°C)Time (h)Conversion (%)p-Selectivity (%)Reference
H-ZSM-5TolueneAcetyl chloride180-60.288.3[2]
H-BetaAnisole (B1667542)Acetic anhydride (B1165640)9069576[3]
H-BetaAnisolePropionic anhydride100488.975.3[4]
Mordenite (MOR(110))AnisoleAcetic anhydride1502>99>99[5]
H-YTolueneBenzoyl chloride13058598[2]
Nano-sized H-BetaAnisoleAcetic anhydride120-~98>99[6]
Ionic Liquid Catalysts

Ionic liquids (ILs) can act as both solvents and catalysts, offering advantages such as high thermal stability and the ability to dissolve both reactants and catalysts.[7] Metal triflates dissolved in ionic liquids have shown excellent catalytic activity and selectivity.

Catalyst SystemAromatic SubstrateAcylating AgentTemp. (°C)Time (h)Conversion (%)p-Selectivity (%)Reference
Cu(OTf)₂ in [bmim][BF₄]AnisoleBenzoyl chloride80110096[8]
FeCl₃·6H₂O in TAAILAnisoleAcetic anhydride602491>99[9]
1-ethyl-3-methylimidazolium trifluoromethanesulfonate (B1224126)TolueneAcetic anhydride10039598[10]
Dual Brønsted–Lewis Acidic ILTolueneAcetyl Chloride80178-[11]
Metal-Organic Framework (MOF) Catalysts

MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers. Their high surface area, tunable porosity, and exposed metal sites make them promising catalysts for Friedel-Crafts acylation.

CatalystAromatic SubstrateAcylating AgentTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
MIL-53(Al)IndoleBenzoyl chloride25897.181.1 (3-acyl)[12]
IRMOF-8TolueneBenzoyl chloride110695-[13]
PMA@MIL-53(Fe)p-FluorophenolAcetyl chlorideRT0.17-0.83~95High[14]
MIL-53(Al-Li)Benzene (B151609)Ethanol (Alkylation)200147375 (Ethylbenzene)[15]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are representative protocols for Friedel-Crafts acylation using different types of catalysts.

Acylation of Anisole using H-Beta Zeolite

This procedure is adapted from the work of Asgar Pour et al.[3]

  • Catalyst Activation: H-Beta zeolite beads are calcined at 550 °C for 5 hours in air to remove any adsorbed water and organic templates.

  • Reaction Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The flask is charged with H-Beta zeolite beads (0.5 g), anisole (10 mmol), and acetic anhydride (20 mmol).

  • Reaction: The reaction mixture is heated to 90 °C and stirred vigorously for 6 hours.

  • Work-up and Analysis: After cooling to room temperature, the catalyst is separated by filtration. The filtrate is then analyzed by gas chromatography (GC) to determine the conversion of acetic anhydride and the selectivity for p-methoxyacetophenone.

Acylation of Anisole using a Cu(OTf)₂-Ionic Liquid System

This protocol is based on the research by Ross and Xiao.[8]

  • Catalyst Preparation: Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.1 mmol) is added to 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄], 1 mL) in a Schlenk tube under an argon atmosphere.

  • Reaction Setup: To the catalyst-ionic liquid mixture, anisole (5 mmol) and benzoyl chloride (1 mmol) are added.

  • Reaction: The mixture is stirred and heated to 80 °C for 1 hour.

  • Product Extraction: After the reaction, the mixture is cooled, and the product is extracted with diethyl ether (3 x 5 mL). The combined organic layers are washed with water and dried over anhydrous MgSO₄.

  • Analysis: The solvent is removed under reduced pressure, and the product is analyzed by GC and NMR to determine yield and regioselectivity. The ionic liquid/catalyst phase can be recycled for subsequent reactions.

Synthesis and Use of MIL-53(Al) for Acylation of Indole

The synthesis and catalytic application are adapted from the work of Jiang et al.[12]

Catalyst Synthesis (Solvothermal Method):

  • Aluminum nitrate (B79036) nonahydrate (13 g) and 1,4-benzenedicarboxylic acid (2.88 g) are dissolved in 50 mL of deionized water in a Teflon-lined stainless-steel autoclave.

  • The autoclave is heated at 220 °C for 72 hours.

  • After cooling, the solid product is collected by centrifugation, washed with DMF and methanol, and then activated at 100 °C under a nitrogen flow.

Catalytic Reaction:

  • In a round-bottom flask, MIL-53(Al) (0.06 mmol) is suspended in dichloromethane.

  • Indole (1 mmol) and benzoyl chloride (3 mmol) are added to the suspension.

  • The reaction mixture is stirred at 25 °C for 8 hours.

  • The catalyst is removed by centrifugation, and the supernatant is analyzed by GC-MS to determine the conversion and selectivity.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and optimizing a catalyst for para-selective Friedel-Crafts acylation.

Experimental_Workflow cluster_prep Catalyst Preparation & Characterization cluster_reaction Catalytic Reaction & Analysis cluster_optimization Optimization & Reusability synthesis Catalyst Synthesis (e.g., Zeolite, MOF, IL) characterization Characterization (XRD, BET, SEM, TGA) synthesis->characterization reaction_setup Reaction Setup (Substrate, Acylating Agent, Catalyst, Solvent) characterization->reaction_setup reaction Reaction (Temperature, Time, Stirring) reaction_setup->reaction workup Work-up (Filtration, Extraction) reaction->workup analysis Product Analysis (GC, HPLC, NMR) workup->analysis reusability Catalyst Reusability Test workup->reusability Recovered Catalyst optimization Parameter Optimization (Temp, Time, Catalyst Loading) analysis->optimization optimization->reaction Optimized Conditions reusability->reaction Recycled Catalyst

Caption: Experimental Workflow for Catalyst Screening.

Conclusion

The development of catalysts for para-selective Friedel-Crafts acylation has seen significant progress, moving from traditional corrosive and non-reusable Lewis acids to more sustainable heterogeneous systems. Zeolites offer excellent shape selectivity, with catalysts like Mordenite and nano-sized H-Beta achieving outstanding para-selectivity. Ionic liquids, particularly when combined with metal triflates, provide a highly efficient and recyclable reaction medium. MOFs are a rapidly emerging class of catalysts with high tunability, showing great promise for these reactions. The choice of the optimal catalyst will depend on the specific substrates, desired reaction conditions, and economic considerations. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in the field to make informed decisions for their synthetic needs.

References

A Comparative Guide to the Determination of (4-Fluorophenyl)acetone: Linearity, LOD, and LOQ

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. This guide provides a comparative overview of two representative analytical methods for the determination of (4-Fluorophenyl)acetone, a key intermediate in the synthesis of various pharmaceutical compounds. The focus is on the critical validation parameters of linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

The following data is based on established analytical techniques for structurally similar compounds, providing a reliable benchmark for method performance in the absence of extensive, publicly available validation studies specific to this compound.

Performance Comparison of Analytical Methods

The table below summarizes the key performance characteristics of two common analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

ParameterRepresentative Method A: GC-MSAlternative Method B: HPLC-UV
Linearity (R²) ≥ 0.997≥ 0.998
Linear Range 0.1 - 100 µg/mL0.5 - 150 µg/mL
LOD 0.02 µg/mL0.1 µg/mL
LOQ 0.07 µg/mL0.3 µg/mL

Experimental Protocols

Detailed methodologies for establishing the linearity, LOD, and LOQ for each representative method are provided below.

Representative Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless injection.

  • Temperature Program: An optimized temperature gradient to ensure separation of the analyte from any potential impurities.

  • Mass Spectrometry: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Linearity Determination:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Create a series of at least five calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Inject each calibration standard in triplicate.

  • Plot the peak area response against the corresponding concentration.

  • Perform a linear regression analysis to determine the equation of the line, the correlation coefficient (R²), and the y-intercept. An R² value of ≥ 0.995 is generally considered acceptable.

LOD and LOQ Determination:

  • Based on the Standard Deviation of the Response and the Slope:

    • Inject a series of blank samples (solvent only) and low-concentration standards.

    • Calculate the standard deviation of the y-intercepts of the regression lines (σ).

    • The slope of the calibration curve (S) is determined from the linearity study.

    • LOD is calculated as 3.3 * (σ / S).

    • LOQ is calculated as 10 * (σ / S).[1]

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.[2]

Alternative Method B: High-Performance Liquid Chromatography (HPLC-UV)

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water.

  • Flow Rate: A typical flow rate of 1.0 mL/min.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

Linearity Determination:

  • Prepare a stock solution of this compound in the mobile phase.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 0.5, 5, 25, 100, 150 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the peak area versus concentration.

  • Calculate the linear regression equation and the correlation coefficient (R²). A value of R² ≥ 0.998 is desirable.[3]

LOD and LOQ Determination:

  • Based on the Standard Deviation of the Response and the Slope:

    • Prepare and inject multiple blank samples.

    • Measure the standard deviation of the blank responses (σ).

    • Determine the slope (S) of the calibration curve from the linearity experiment.

    • Calculate LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[1]

  • Based on Visual Evaluation:

    • The LOD is the minimum concentration at which the analyte can be reliably detected.

    • The LOQ is the minimum concentration at which the analyte can be quantified with acceptable accuracy and precision.

Method Validation Workflow

A clear understanding of the analytical method validation workflow is essential for ensuring reliable and reproducible results.

G cluster_0 Method Development cluster_1 Method Validation Select Analytical Technique Select Analytical Technique Optimize Method Parameters Optimize Method Parameters Select Analytical Technique->Optimize Method Parameters Prepare Standards & Samples Prepare Standards & Samples Optimize Method Parameters->Prepare Standards & Samples Linearity Study Linearity Study Prepare Standards & Samples->Linearity Study Determine Linear Range & R2 Determine Linear Range & R2 Linearity Study->Determine Linear Range & R2 LOD & LOQ Determination LOD & LOQ Determination Determine Linear Range & R2->LOD & LOQ Determination Calculate LOD & LOQ Calculate LOD & LOQ LOD & LOQ Determination->Calculate LOD & LOQ Final Method Validation Report Final Method Validation Report Calculate LOD & LOQ->Final Method Validation Report

Caption: Workflow for Analytical Method Validation.

Logical Decision Pathway for Method Selection

The choice of an analytical method depends on various factors, including the required sensitivity, sample matrix, and available instrumentation.

G High Sensitivity Required? High Sensitivity Required? GC-MS GC-MS High Sensitivity Required?->GC-MS Yes HPLC-UV HPLC-UV High Sensitivity Required?->HPLC-UV No Complex Matrix? Complex Matrix? Derivatization Needed? Derivatization Needed? Complex Matrix?->Derivatization Needed? Yes Direct Injection Direct Injection Complex Matrix?->Direct Injection No Volatile Analyte? Volatile Analyte? Consider GC-MS Consider GC-MS Volatile Analyte?->Consider GC-MS Yes Proceed with HPLC-UV Proceed with HPLC-UV Volatile Analyte?->Proceed with HPLC-UV No GC-MS->Complex Matrix? HPLC-UV->Volatile Analyte? Derivatization Needed?->Direct Injection No Select Derivatizing Agent Select Derivatizing Agent Derivatization Needed?->Select Derivatizing Agent Yes

Caption: Decision Pathway for Method Selection.

References

A Comparative Guide to System Suitability Parameters for the Analysis of (4-Fluorophenyl)acetone by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and drug development, ensuring the reliability and accuracy of analytical methods is paramount. System suitability testing (SST) is an integral part of the validation process for chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). It is performed before and during sample analysis to ensure the system is operating within the predefined acceptance criteria.[1][2] This guide provides a comparative overview of typical system suitability parameters for the analysis of (4-Fluorophenyl)acetone, a key intermediate in the synthesis of various pharmaceutical compounds, using both HPLC and an alternative GC method.

Comparison of System Suitability Parameters

The following table summarizes the expected system suitability parameters for the analysis of this compound by a hypothetical HPLC method and a comparative GC method. These parameters are critical for evaluating the performance of the chromatographic system.[4]

ParameterHPLC MethodGC MethodAcceptance Criteria
Retention Time (min) 4.56.2Typically within ± 2% of the established time
Tailing Factor (T) 1.11.2T ≤ 2.0
Theoretical Plates (N) > 5000> 20000Higher values indicate better column efficiency
Resolution (Rs) > 2.0 (from a known impurity)Not typically a primary SST parameterRs > 2.0 ensures baseline separation of adjacent peaks
Repeatability (%RSD) < 1.0% (for peak area of 6 injections)< 1.5% (for peak area of 6 injections)%RSD ≤ 2.0% for replicate injections

Experimental Protocols

The following are detailed experimental methodologies for the hypothetical HPLC and GC analysis of this compound, from which the system suitability data in the table above is derived.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the quantitative analysis of this compound and its related impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm.

  • Mobile Phase: Acetonitrile and water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Column Temperature: 30 °C.

  • Sample Preparation: A 1.0 mg/mL solution of this compound is prepared in the mobile phase.

Gas Chromatography (GC) Method

This method serves as an alternative for the analysis of this compound, particularly for assessing volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Sample Preparation: A 1.0 mg/mL solution of this compound is prepared in acetone.

Workflow for System Suitability Testing

The following diagram illustrates the logical workflow of performing a system suitability test prior to and during a chromatographic analysis.

System Suitability Testing Workflow start Start Analysis prepare_sst Prepare System Suitability Solution (Standard with known impurities) start->prepare_sst inject_sst Inject SST Solution prepare_sst->inject_sst acquire_data Acquire Chromatographic Data inject_sst->acquire_data calculate_params Calculate SST Parameters (Retention Time, Tailing Factor, Plates, Resolution) acquire_data->calculate_params compare_criteria Compare with Acceptance Criteria calculate_params->compare_criteria system_ok System is Suitable compare_criteria->system_ok Pass system_not_ok System is Not Suitable compare_criteria->system_not_ok Fail proceed_analysis Proceed with Sample Analysis system_ok->proceed_analysis troubleshoot Troubleshoot System (Check mobile phase, column, detector, etc.) system_not_ok->troubleshoot troubleshoot->inject_sst end End Analysis proceed_analysis->end

Caption: A flowchart illustrating the key steps involved in a system suitability test for chromatographic analysis.

References

Safety Operating Guide

Navigating the Safe Disposal of (4-Fluorophenyl)acetone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. (4-Fluorophenyl)acetone, a precursor in chemical synthesis, requires careful handling throughout its lifecycle, including its ultimate disposal.[1] This guide provides essential safety and logistical information, outlining a procedural approach to the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to mitigate risks of exposure. This compound may cause eye, skin, and respiratory tract irritation.[2] It is also a combustible liquid.[2]

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]To prevent accidental splashes and protect against vapors.
Hand Protection Chemically resistant, impervious gloves.[2]To avoid direct skin contact and potential irritation or dermatitis.[2]
Body Protection Laboratory coat and appropriate protective clothing.[2]To protect the skin from accidental spills and exposure.[2]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be followed whenever workplace conditions warrant a respirator's use.[2]To minimize the inhalation of vapors, especially in poorly ventilated areas.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[3][4] Improper disposal can lead to environmental contamination and potential health hazards.[4]

1. Waste Identification and Classification:

The first step in proper disposal is to classify the waste material. According to the Material Safety Data Sheet (MSDS), chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR Parts 261.3).[2] It is also essential to consult state and local hazardous waste regulations for complete and accurate classification.[2] this compound is a combustible liquid and may be classified as hazardous due to its ignitability (B1175610) and potential toxicity.[2][5][6]

2. Waste Collection and Segregation:

  • Dedicated Waste Container: Obtain a dedicated, leak-proof container made of a material compatible with this compound. The container must have a secure, tight-fitting lid to prevent the release of vapors.[6][7]

  • Segregation: Do not mix this compound waste with other incompatible chemical waste streams. Incompatible materials include strong oxidizing agents and strong bases.[2]

  • Transfer: Carefully transfer the waste this compound into the designated container, avoiding splashes or spills. This should be done in a well-ventilated area or under a chemical fume hood.[2]

3. Labeling of Waste Containers:

Proper labeling is a critical component of hazardous waste management. The label on the waste container must include:

  • The words "Hazardous Waste."[7]

  • The full chemical name: "this compound."[7]

  • The approximate concentration and quantity of the waste.[7]

  • The date when the waste was first added to the container.[7]

  • Any relevant hazard warnings (e.g., "Combustible," "Irritant").

4. Storage of Chemical Waste:

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from sources of ignition such as heat, sparks, and open flames.[2][5]

  • Secondary Containment: It is best practice to use secondary containment, such as a larger, chemically resistant tray or bin, to contain any potential leaks or spills.[7]

  • Accumulation Time Limits: Be aware of and adhere to the hazardous waste accumulation time limits set by regulatory bodies like the EPA and your state's environmental protection agency.[6]

5. Arrangement for Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's Environmental Health and Safety (EHS) office is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and relationships with licensed hazardous waste disposal contractors.[7]

  • Licensed Disposal Facility: this compound waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF).[3][6][8] These facilities are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner.[8]

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. The manifest system tracks the waste from its point of generation to its final disposal ("cradle to grave" responsibility).[9][10]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe Step 1 container Select and Label Compatible Waste Container ppe->container Step 2 transfer Transfer Waste to Container in Ventilated Area container->transfer Step 3 store Store Sealed Container in Designated Safe Area transfer->store Step 4 containment Utilize Secondary Containment store->containment contact_ehs Contact Institutional EHS Office store->contact_ehs Step 5 documentation Complete Hazardous Waste Manifest contact_ehs->documentation Step 6 pickup Arrange for Pickup by Licensed Waste Transporter documentation->pickup Step 7 end_node End: Waste Disposed at Permitted Facility pickup->end_node

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling (4-Fluorophenyl)acetone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling (4-Fluorophenyl)acetone, including detailed operational and disposal plans.

This compound , also known as 1-(4-fluorophenyl)propan-2-one, is a combustible liquid that can cause irritation to the eyes, skin, and respiratory tract.[1][2] Its toxicological properties have not been fully investigated, warranting cautious handling.[1] Adherence to the following procedures is critical to minimize risks and ensure safe laboratory operations.

Hazard Identification and Physical Properties

A summary of key safety and physical data for this compound is provided in the table below.

PropertyValueSource
Appearance Clear yellow liquid[1]
CAS Number 459-03-0[2][3][4]
Molecular Formula C9H9FO[3]
Molecular Weight 152.17 g/mol [4]
Flash Point 91 °C (195.8 °F) - closed cup[1][4]
Boiling Point 106-107 °C at 18 mmHg[4]
Density 1.139 g/mL at 25 °C[4]
Hazards Combustible liquid.[1] Causes skin and serious eye irritation.[2] May cause respiratory irritation.[2] May cause central nervous system depression.[1]
Incompatibilities Strong oxidizing agents, strong bases.[1][5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial when working with this compound. The following step-by-step guide outlines the necessary precautions.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[1][6] Standard safety glasses do not provide adequate protection.

  • Skin Protection:

    • Wear chemical-resistant gloves. Butyl rubber gloves are a suitable option.[6][7]

    • Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection:

    • If working outside of a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[1][7]

    • A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed whenever workplace conditions warrant a respirator's use.[1]

3. Handling and Storage:

  • Avoid contact with eyes, skin, and clothing.[1]

  • Keep the container tightly closed when not in use.[1][5][8]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1][5][8]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[1][5][8]

  • Ground and bond containers when transferring material to prevent static discharge.[9]

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]

  • Spills:

    • Evacuate the area and eliminate all ignition sources.[10]

    • Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]

    • Place the absorbent material into a suitable, sealed container for disposal.[1][10]

    • Use non-sparking tools for cleanup.[1][11]

    • Ensure adequate ventilation during cleanup.[1]

Disposal Plan

Proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization:

  • As a user of this chemical, you are responsible for determining if the waste is hazardous according to federal, state, and local regulations.[1][11]

2. Waste Segregation and Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent, gloves) in a dedicated, properly labeled, and sealed container.[12]

  • The container should be labeled as "Hazardous Waste" and include the chemical name.[12]

  • Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[12]

3. Final Disposal:

  • Disposal must be conducted by a licensed professional waste disposal service.[11][12]

  • Do NOT dispose of this compound down the drain or in the regular trash.[12]

  • High-temperature incineration at a licensed hazardous waste facility is the recommended disposal method for this type of chemical.[12]

Hierarchy of Controls for Safe Handling

The following diagram illustrates the hierarchy of controls, a fundamental concept in laboratory safety, as it applies to handling this compound. The most effective controls are at the top of the pyramid.

Hierarchy_of_Controls cluster_0 cluster_1 cluster_2 Elimination Elimination Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (e.g., Gloves, Goggles) Bottom Top

Caption: Hierarchy of controls for managing chemical exposure risks.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.